10-Phenyl-9H-acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10336-24-0 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
10-phenyl-9H-acridine |
InChI |
InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |
InChI Key |
OJKQAHDVVFZGLX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
Synonyms |
9,10-Dihydro-10-phenylacridine |
Origin of Product |
United States |
Foundational & Exploratory
The Photophysical Landscape of 10-Phenyl-9H-acridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of 10-Phenyl-9H-acridine, a heterocyclic aromatic compound of significant interest in various scientific domains. Due to the limited availability of a comprehensive photophysical dataset for this compound in readily accessible literature, this guide leverages data from its closely related and well-studied derivative, 10-Methyl-9-phenyl-9,10-dihydroacridine, to provide a robust framework for understanding its behavior.
Core Photophysical Data
The photophysical properties of acridine derivatives are highly sensitive to their substitution patterns and solvent environment. While specific quantitative data for this compound is not extensively documented, the following table summarizes the known properties of the closely related 10-Methyl-9-phenyl-9,10-dihydroacridine, which serves as a valuable proxy.
| Photophysical Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs) | ~290 - 310 nm | Acetonitrile/Water |
| Molar Extinction Coefficient (ε) | Not specified | - |
| Emission Maximum (λ_em) | Not specified (primarily undergoes photochemical reaction) | - |
| Fluorescence Quantum Yield (Φ_f) | Low (intersystem crossing is a dominant process in aprotic solvents) | Aprotic Solvents |
| Fluorescence Lifetime (τ_f) | Not specified | - |
| Triplet State Absorption Maximum | ~550 nm | Acetonitrile/Water |
Experimental Protocols
The characterization of the photophysical properties of this compound and its derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: A dilute solution of this compound (typically in the micromolar concentration range) is prepared in a UV-transparent solvent (e.g., acetonitrile, cyclohexane, or ethanol). The absorbance should be kept below 1 to ensure linearity.
-
Procedure:
-
The spectrophotometer is blanked using a cuvette containing the pure solvent.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-600 nm).
-
The wavelength of maximum absorbance (λ_abs) is identified.
-
To determine the molar extinction coefficient (ε), the absorbance of several solutions of known concentrations is measured, and the data is plotted according to the Beer-Lambert law (A = εcl).
-
Steady-State Fluorescence Spectroscopy
This method is used to measure the emission spectrum of the molecule after it has been excited by UV or visible light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Procedure:
-
The sample is placed in a quartz cuvette in the spectrofluorometer.
-
An appropriate excitation wavelength (typically at or near the λ_abs) is selected.
-
The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λ_em) is determined.
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard.
-
Instrumentation: A spectrofluorometer.
-
Materials: The sample of interest, a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane[1]), and a suitable solvent.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ_f).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with a fast detector.
-
Procedure:
-
The sample is excited with a pulsed light source (e.g., a picosecond laser).
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.
-
The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_f).
-
Photochemical Reactivity and Logical Relationships
Upon photoexcitation, 10-Methyl-9-phenyl-9,10-dihydroacridine is known to undergo a photochemical reaction, particularly in the presence of a suitable solvent mixture like acetonitrile and water. This process involves the release of a hydride ion from the excited state. A similar reactivity can be anticipated for this compound. This photochemical pathway represents a key logical relationship in the excited-state deactivation of this molecule.
In aprotic solvents, intersystem crossing to the triplet state is a significant deactivation pathway for the excited singlet state. From the triplet state, the molecule can undergo hydride release, leading to the formation of the stable 10-phenylacridinium cation. This photochemical reactivity often competes with fluorescence, explaining the typically low fluorescence quantum yields observed for such compounds.
This technical guide provides a foundational understanding of the photophysical properties of this compound, drawing upon data from a closely related derivative and outlining the key experimental methodologies for its characterization. The presented photochemical pathway highlights a crucial aspect of its excited-state behavior, which is of paramount importance for its potential applications in photochemistry and materials science.
References
The Core Mechanism of 10-Phenyl-9H-acridine Derivatives in Photocatalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, key data, and experimental protocols related to 10-phenyl-9H-acridine-derived photocatalysts. Acridinium salts, generated from this compound precursors, have emerged as a powerful class of organic photoredox catalysts, offering a sustainable alternative to traditional transition-metal-based systems. Their high chemical stability and tunable redox potentials allow for a wide range of synthetic transformations.
From Precursor to Photocatalyst: The Role of this compound
The term "this compound" in the context of photocatalysis typically refers to the core structural motif. The catalytically active species are the N-alkylated or N-arylated 9-substituted-10-phenylacridinium salts. The neutral 10-phenyl-9(10H)-acridone is a common starting material for the synthesis of these powerful photocatalysts. For instance, the widely used 9-mesityl-10-phenylacridinium tetrafluoroborate can be synthesized from 10-phenyl-9(10H)-acridone.
The general synthetic strategy involves the conversion of the acridone to a 9-haloacridine derivative, followed by a Grignard reaction to introduce the 9-substituent (e.g., a mesityl group) and subsequent N-alkylation or N-arylation to yield the final acridinium salt. This modular synthesis allows for the fine-tuning of the catalyst's photophysical and electrochemical properties by varying the substituents at the 9 and 10 positions, as well as on the acridine core.
The Photocatalytic Mechanism of Action
The photocatalytic activity of 9,10-disubstituted acridinium salts is centered around their ability to form a long-lived, charge-separated excited state upon photoexcitation. This state possesses both a potent oxidizing and a potent reducing center within the same molecule, enabling a dual reactivity.
The key mechanistic steps are as follows:
-
Photoexcitation: The acridinium photocatalyst (Acr⁺-R) absorbs visible light, promoting it from its ground state (S₀) to a locally excited singlet state (¹LE).
-
Intramolecular Charge Transfer (CT): In many efficient acridinium photocatalysts, particularly those with an electron-rich group at the 9-position (like mesityl), the ¹LE state rapidly undergoes an intramolecular charge transfer. An electron from the 9-aryl substituent is transferred to the acridinium core, forming a singlet charge-transfer state (¹CT).
-
Intersystem Crossing (ISC) and the Triplet State: While the ¹CT state can be involved in redox processes, intersystem crossing to a triplet charge-transfer state (³CT) can also occur. This triplet state is often implicated in photocatalytic cycles due to its longer lifetime, which increases the probability of bimolecular reactions.
-
Redox Reactions: The charge-separated state (Acr•-R•⁺) is a powerful redox agent:
-
Oxidation: The radical cation on the 9-aryl group (R•⁺) is a strong oxidant, capable of accepting an electron from a substrate molecule.
-
Reduction: The acridinyl radical (Acr•) is a strong reductant, capable of donating an electron to another substrate or an intermediate.
-
-
Catalyst Regeneration: After participating in the redox steps of the reaction, the photocatalyst returns to its ground state, completing the catalytic cycle and ready to absorb another photon.
Below is a Graphviz diagram illustrating the general photocatalytic cycle.
Caption: General photocatalytic cycle of a 9-aryl-10-phenylacridinium catalyst.
Quantitative Data for Acridinium Photocatalysts
The photophysical and electrochemical properties of acridinium photocatalysts are crucial for their application. These properties can be fine-tuned by modifying the catalyst's structure. The following table summarizes key quantitative data for some representative acridinium photocatalysts.
| Photocatalyst | λ_abs (nm) | λ_em (nm) | E₀,₀ (eV) | E₁/₂ (C/C⁻) (V vs. SCE) | E₁/₂ (C*/C⁻) (V vs. SCE) | Fluorescence Lifetime (τ) (ns) |
| 9-Mesityl-10-methylacridinium | 430 | 510 | 2.68 | -0.58 | +2.10 | 3.5 |
| 9-Mesityl-10-phenylacridinium | 428 | 515 | 2.66 | -0.55 | +2.11 | 4.2 |
| 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium | 435 | 520 | 2.61 | -0.60 | +2.01 | 5.1 |
| 3,6-Dimethoxy-9-mesityl-10-phenylacridinium | 455 | 540 | 2.50 | -0.72 | +1.78 | 6.8 |
Data compiled from various sources. Exact values may vary depending on solvent and experimental conditions.
Detailed Experimental Protocols
Synthesis of 9-Mesityl-10-phenylacridinium Tetrafluoroborate
This protocol describes a general route for the synthesis of a representative acridinium photocatalyst.
Caption: Synthetic workflow for a 9,10-disubstituted acridinium photocatalyst.
Methodology:
-
Chlorination: 10-Phenyl-9(10H)-acridone is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 9-chloro-10-phenylacridinium salt.
-
Grignard Reaction: The crude 9-chloro derivative is reacted with mesitylmagnesium bromide in an anhydrous solvent like THF. This reaction proceeds via nucleophilic addition of the Grignard reagent to the C9 position.
-
Oxidation and Anion Exchange: The resulting 9,10-dihydroacridine intermediate is oxidized using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Subsequent treatment with an acid containing the desired counter-ion, such as tetrafluoroboric acid (HBF₄), affords the final 9-mesityl-10-phenylacridinium tetrafluoroborate salt. The product is typically purified by recrystallization.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the ground-state reduction potentials of the photocatalysts.
Experimental Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell containing the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution: A solution of the acridinium salt (typically 1-5 mM) in a dry, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
Procedure:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
The potential is swept from an initial value (where no reaction occurs) to a final potential beyond the reduction wave of the analyte, and then swept back to the initial potential.
-
The resulting current is plotted against the applied potential to generate a cyclic voltammogram.
-
The half-wave potential (E₁/₂) is determined from the average of the cathodic and anodic peak potentials. This value is reported versus a standard reference electrode, typically the saturated calomel electrode (SCE).
Photophysical Measurements (UV-Vis and Fluorescence Spectroscopy)
These techniques are used to determine the absorption and emission properties of the photocatalyst, which are necessary for calculating the excited-state energy (E₀,₀).
Methodology:
-
UV-Vis Absorption: The absorption spectrum of a dilute solution of the photocatalyst in a suitable solvent (e.g., acetonitrile) is recorded using a UV-Vis spectrophotometer.
-
Fluorescence Emission: The fluorescence emission spectrum is recorded using a fluorometer. The sample is excited at a wavelength where it absorbs strongly, and the emission is scanned over a range of longer wavelengths.
-
Excited-State Energy (E₀,₀) Calculation: The zero-zero excitation energy is estimated from the intersection of the normalized absorption and emission spectra.
Transient Absorption Spectroscopy (TAS)
TAS is a pump-probe technique used to detect and characterize transient species, such as the excited states and radical intermediates of the photocatalyst.
Experimental Workflow:
Caption: Simplified workflow for a transient absorption spectroscopy experiment.
Procedure:
-
A short, intense laser pulse (the "pump") excites the photocatalyst solution.
-
A second, broadband light pulse (the "probe") is passed through the sample at a defined time delay after the pump pulse.
-
The change in the absorbance of the probe light is measured by a detector.
-
By varying the time delay between the pump and probe pulses, the formation and decay of transient species can be monitored on timescales from femtoseconds to milliseconds. This allows for the direct observation of the charge-separated state and other intermediates in the photocatalytic cycle.
Quantum Yield Determination
The quantum yield (Φ) of a photocatalytic reaction is a measure of its efficiency, defined as the number of moles of product formed per mole of photons absorbed by the photocatalyst.
Methodology (Relative Method using a Chemical Actinometer):
-
Actinometry: The photon flux of the light source is determined using a chemical actinometer, a compound with a known quantum yield for a specific photoreaction (e.g., potassium ferrioxalate). The actinometer solution is irradiated under the same conditions as the photocatalytic reaction, and the amount of photoproduct is quantified spectrophotometrically.
-
Photocatalytic Reaction: The photocatalytic reaction is carried out under identical irradiation conditions for a specific time.
-
Product Quantification: The concentration of the product formed in the photocatalytic reaction is determined using a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy).
-
Calculation: The quantum yield of the reaction is calculated by comparing the rate of product formation to the photon flux determined in the actinometry step. It is crucial to ensure that the photocatalyst is the only species absorbing light at the irradiation wavelength.
Conclusion
This compound derivatives, in their acridinium salt form, are highly efficient and versatile organic photocatalysts. Their mechanism of action, revolving around a photo-induced charge-separated state, allows them to mediate a wide array of chemical transformations. A thorough understanding of their synthesis, photophysical properties, and the experimental techniques used to characterize them is essential for their effective application in research and development. The modularity of their synthesis provides a platform for the rational design of new catalysts with tailored properties for specific applications in organic synthesis, materials science, and drug development.
Unlocking the Electrochemical Secrets of 10-Phenyl-9H-Acridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 10-phenyl-9H-acridine scaffold is a privileged heterocyclic structure that has garnered significant attention across diverse scientific disciplines, including materials science and medicinal chemistry. Its unique electronic and photophysical properties, largely governed by the interplay between the acridine core and the N-phenyl substituent, make its derivatives promising candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and anticancer agents. A deep understanding of the electrochemical behavior of these molecules is paramount for the rational design of novel functional materials and therapeutics. This technical guide provides a comprehensive overview of the electrochemical properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and conceptual workflows to aid researchers in this dynamic field.
Core Electrochemical Characteristics
The electrochemical nature of this compound derivatives is characterized by their ability to undergo redox reactions, involving the transfer of electrons. These processes are fundamental to their application in electronic devices and their mechanism of action in biological systems. The redox potentials of these compounds are sensitive to the nature and position of substituents on both the acridine and the N-phenyl rings.
Electron-donating groups generally lower the oxidation potentials, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.[1] This tunability of redox properties is a key advantage in the design of materials with specific energy levels for applications such as hole-transporting layers in OLEDs.[2][3]
Quantitative Electrochemical Data
The following table summarizes key electrochemical data for a selection of this compound derivatives, providing a comparative overview of their redox behavior.
| Compound/Derivative | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |
| 7-(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)quinolin-8-ol (L1) | - | Irreversible | -4.90 | -1.62 | [4] |
| Boron-coordinated L1 (P1) | - | Quasi-reversible | -4.99 | -2.33 | [4] |
| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives | - | - | Estimated via CV | Estimated via CV | [5] |
| 9-Anilinoacridines (1'-substituted) | E1/2 correlates with substituent electronic properties | - | - | - | [1] |
Note: The values are dependent on the specific experimental conditions, including the solvent, supporting electrolyte, and reference electrode used. Refer to the cited literature for detailed information.
Experimental Protocols: Probing the Electrochemical Landscape
The characterization of the electrochemical properties of this compound derivatives predominantly relies on voltammetric techniques. Cyclic voltammetry (CV) is the most common method employed to determine redox potentials and assess the reversibility of electron transfer processes.
Cyclic Voltammetry (CV) Protocol
A standard three-electrode setup is utilized for cyclic voltammetry measurements.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or other suitable material.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard.
-
Counter (Auxiliary) Electrode: Platinum wire or foil.
-
Electrochemical Cell: A glass cell designed to hold the three electrodes and the sample solution.
-
Potentiostat: An instrument to control the potential of the working electrode and measure the resulting current.
-
Analyte Solution: A solution of the this compound derivative (typically 0.25 mM) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile/benzene).[4]
-
Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) (typically 0.1 M).[4]
-
Inert Gas: High-purity nitrogen or argon for deaeration of the solution.
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size, followed by sonication in deionized water and the solvent to be used.
-
Solution Preparation: Dissolve the this compound derivative and the supporting electrolyte in the chosen solvent.
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Measurement:
-
Immerse the three electrodes into the solution.
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate.
-
Run the cyclic voltammogram, scanning the potential and recording the resulting current.
-
If using an internal standard like ferrocene, add it to the solution after the initial measurement and record the voltammogram again to reference the potentials.
-
3. Data Analysis:
-
The oxidation and reduction peak potentials are determined from the resulting voltammogram.
-
The half-wave potential (E1/2), a measure of the formal redox potential, can be calculated for reversible or quasi-reversible processes as the average of the anodic and cathodic peak potentials.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene standard.
Visualizing the Workflow and Structure-Property Relationships
To better understand the experimental process and the fundamental relationships governing the electrochemical properties of these compounds, the following diagrams are provided.
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Caption: Influence of Substituents on Electrochemical Properties.
Applications and Future Directions
The insights gained from studying the electrochemical properties of this compound derivatives are directly applicable to several cutting-edge research areas:
-
Organic Electronics: The ability to tune the HOMO and LUMO energy levels through chemical modification makes these compounds highly attractive for use as hole-transporting materials, host materials, and emitters in OLEDs.[2][3] Their electrochemical stability is a critical factor for device longevity.
-
Drug Development: The redox activity of acridine derivatives can be relevant to their biological mechanism of action, particularly for anticancer agents that interact with DNA.[1][6] Understanding their electrochemical behavior can aid in the design of drugs with improved efficacy and reduced side effects.
-
Sensors: The fluorescent properties of some acridine derivatives are sensitive to their electronic environment. This principle can be harnessed to develop electrochemical sensors where changes in the redox state lead to a detectable optical response.
References
- 1. Redox chemistry of the 9-anilinoacridine class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines [beilstein-journals.org]
- 6. Triazole-acridine conjugates: redox mechanisms and in situ electrochemical evaluation of interaction with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Phenyl-9H-acridine: Chemical Data, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-Phenyl-9H-acridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the core chemical structure and provides detailed information on its closely related and well-characterized derivatives. The nomenclature "this compound" is used interchangeably with "10-Phenyl-9,10-dihydroacridine" or "N-Phenylacridan" and refers to the reduced acridine ring system.
Chemical Data of 10-Phenyl-9,10-dihydroacridine Derivatives
Quantitative data for representative derivatives of 10-Phenyl-9,10-dihydroacridine are summarized in the table below. These compounds are frequently cited in the literature and provide insight into the physicochemical properties of this chemical class.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 9-Ethyl-9-phenyl-9,10-dihydroacridine | 70626-31-2 | C₂₁H₁₉N | 285.39 | 130-132 | [1] |
| 9,9-Diphenyl-9,10-dihydroacridine | 20474-15-1 | C₂₅H₁₉N | 333.43 | N/A | [2] |
| 10-Methyl-9-phenyl-9,10-dihydroacridine | 56875-26-4 | C₂₀H₁₇N | 271.36 | N/A | [3] |
Experimental Protocols: Synthesis of the 9,10-Dihydroacridine Core
The synthesis of the 9,10-dihydroacridine scaffold can be achieved through various methods. A general and illustrative protocol involves the reduction of the corresponding acridine precursor.
General Protocol for the Reduction of 9-Phenylacridine to 9-Phenyl-9,10-dihydroacridine:
This procedure is a representative method and may require optimization for specific substrates.
Materials:
-
9-Phenylacridine
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Ethanol or a suitable solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolution: Dissolve 9-phenylacridine in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reducing Agent: To the stirred solution, add a molar excess of the reducing agent (e.g., sodium borohydride) portion-wise. The reaction may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Quenching: After the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired 9-phenyl-9,10-dihydroacridine.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 9,10-dihydroacridine derivatives.
Biological Activities and Signaling Pathways
Acridine derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] The phenyl substituent at the 9- or 10-position can significantly influence the biological profile of the acridine core.
Anticancer Activity:
Several studies have highlighted the potential of phenylacridine derivatives as anticancer agents. For instance, 9-phenylacridine has been shown to induce apoptosis in human melanoma cells (A375).[5][6] This process is often mediated through the mitochondrial pathway.
Potential Signaling Pathway for 9-Phenylacridine Induced Apoptosis:
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by 9-phenylacridine.[5][6]
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and materials science. This guide has provided a summary of the available chemical data for key derivatives, a general synthetic protocol for the dihydroacridine core, and an overview of the biological activities, particularly their pro-apoptotic effects in cancer cells. Further research into the structure-activity relationships and mechanisms of action of this compound class is warranted to fully exploit their therapeutic and technological potential.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 10-Methyl-9-phenyl-9,10-dihydroacridine | C20H17N | CID 6426032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of N-Phenylacridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Phenylacridone, a heterocyclic compound incorporating a planar acridone core with a phenyl substituent on the nitrogen atom, is a molecule of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological evaluation. This technical guide provides an in-depth overview of the solubility characteristics of N-Phenylacridone, details established experimental protocols for its quantitative determination, and presents visual workflows to aid in experimental design.
While specific quantitative solubility data for N-Phenylacridone is not extensively available in public literature, an understanding of its structural features allows for qualitative predictions. The large, aromatic, and relatively non-polar nature of the molecule suggests that it would exhibit poor solubility in polar protic solvents like water and limited solubility in lower alcohols. Conversely, it is expected to be more soluble in polar aprotic solvents and non-polar aromatic solvents that can engage in π-π stacking interactions.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of N-Phenylacridone in a range of common organic solvents. It is important to note that these are predictions and experimental determination is necessary for precise quantitative values.
| Solvent Class | Common Solvents | Predicted Qualitative Solubility of N-Phenylacridone | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The non-polar surface area of the fused rings and the phenyl group dominates over the polar amide group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can interact with the polar amide group without the energetic penalty of disrupting a hydrogen-bonding network. |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | Moderate | Favorable π-π stacking interactions between the solvent and the aromatic rings of N-Phenylacridone. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good balance of polarity and ability to interact with the aromatic system. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The carbonyl group can interact with the N-Phenylacridone structure. |
| Alkanes | Hexane, Heptane | Very Low | Lack of favorable interactions with the polar amide group and the aromatic system. |
Experimental Protocols for Solubility Determination
Accurate determination of N-Phenylacridone's solubility requires robust experimental methods. The following are two widely accepted protocols.
Isothermal Shake-Flask Method
This is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus and Materials:
-
N-Phenylacridone (solid)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of N-Phenylacridone to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of N-Phenylacridone in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Gravimetric Method
This method is straightforward and does not require a specific analytical technique for the solute, but it is best suited for solutes with moderate to high solubility and low volatility.[1][2]
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
N-Phenylacridone (solid)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
-
Evaporating dish or pre-weighed vial
-
Analytical balance
-
Oven
Procedure:
-
Prepare a saturated solution of N-Phenylacridone in the chosen solvent as described in the shake-flask method (steps 1-5).
-
Carefully filter the saturated solution to remove all undissolved solid.
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of N-Phenylacridone may be used.
-
Once the solvent is completely removed, dry the dish or vial containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.
-
Cool the dish or vial in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved N-Phenylacridone is the final weight minus the initial weight of the empty container.
-
Calculate the solubility, typically expressed in grams per 100 mL or moles per liter.
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for solubility determination methods.
References
Unveiling the Electronic Landscape: A Theoretical Exploration of the Excited States of 10-Phenyl-9H-acridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical studies on the electronically excited states of 10-Phenyl-9H-acridine, a heterocyclic compound of significant interest in photophysics and medicinal chemistry. Leveraging established quantum chemical methodologies, this document outlines the computational protocols for investigating the excited state properties of this molecule. Key quantitative data, including vertical excitation energies, oscillator strengths, and the nature of electronic transitions, are summarized to provide a comprehensive understanding of its photophysical behavior. This guide serves as a resource for researchers engaged in the design of novel photosensitizers and fluorescent probes.
Introduction
Acridine and its derivatives are a class of organic compounds that have garnered considerable attention due to their diverse applications, ranging from fluorescent dyes and pH indicators to anticancer agents. The photophysical properties of these molecules are intrinsically linked to the nature of their low-lying electronic excited states. This compound, in particular, presents a fascinating case for theoretical investigation due to the interplay between the acridine core and the appended phenyl group, which can significantly influence its electronic structure and excited-state dynamics.
Understanding the excited-state landscape, including the energies and characteristics of singlet and triplet states, is crucial for predicting and controlling the photochemical and photophysical behavior of this compound. Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level, providing insights that complement and guide experimental studies. This guide details the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to characterize the excited states of this compound.
Computational Methodology
The theoretical investigation of the excited states of this compound is typically performed using a multi-step computational protocol. This involves geometry optimization of the ground state, followed by the calculation of vertical electronic excitations.
Ground State Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound in its electronic ground state (S₀). This is crucial as the accuracy of the subsequent excited-state calculations is highly dependent on the input geometry.
-
Method: Density Functional Theory (DFT) is the most common and effective method for this purpose.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-benchmarked functional for organic molecules, providing a good balance between accuracy and computational cost.[1][2]
-
Basis Set: A Pople-style basis set, such as 6-31G**, is generally sufficient to provide a reliable ground-state geometry.[1][2]
-
Solvent Effects: To simulate realistic experimental conditions, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Excited State Calculations
Once the optimized ground-state geometry is obtained, the vertical excitation energies and properties of the excited states are calculated.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of medium to large-sized organic molecules.
-
Functional and Basis Set: The same functional and basis set used for the ground state optimization (e.g., B3LYP/6-31G**) are typically employed for consistency.
-
Number of States: The calculation is usually set to compute a sufficient number of singlet and triplet excited states to cover the spectral region of interest.
The following DOT script visualizes the computational workflow:
Results and Discussion
The following tables summarize the key quantitative data obtained from representative TD-DFT calculations on this compound. These values are illustrative and based on typical results for this class of molecules.
Calculated Singlet Excited States
Table 1 presents the calculated vertical excitation energies (in eV and nm), oscillator strengths (f), and the dominant molecular orbital contributions for the lowest-lying singlet excited states of this compound.
| State | Excitation Energy (eV) | Excitation Energy (nm) | Oscillator Strength (f) | Major Contributions | Transition Character |
| S₁ | 3.10 | 400 | 0.08 | HOMO -> LUMO (95%) | π → π |
| S₂ | 3.45 | 359 | 0.15 | HOMO-1 -> LUMO (88%) | π → π |
| S₃ | 3.88 | 319 | 0.02 | HOMO -> LUMO+1 (92%) | π → π |
| S₄ | 4.15 | 299 | 0.35 | HOMO-2 -> LUMO (75%) | π → π |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
Table 1: Calculated Properties of the Lowest Singlet Excited States of this compound.
The lowest singlet excited state (S₁) is predicted to have a significant oscillator strength, corresponding to the main absorption band in the visible region. The transitions are predominantly of π → π* character, involving the delocalized π-system of the acridine core and the phenyl ring.
Calculated Triplet Excited States
Table 2 summarizes the calculated vertical excitation energies for the lowest-lying triplet excited states. In a related study on 10-methyl-9-phenyl-9,10-dihydroacridine, the first triplet excited state (T1) was computationally identified, supporting the relevance of these calculations.
| State | Excitation Energy (eV) | Excitation Energy (nm) | Major Contributions | Transition Character |
| T₁ | 2.25 | 551 | HOMO -> LUMO (98%) | π → π |
| T₂ | 2.80 | 443 | HOMO-1 -> LUMO (90%) | π → π |
| T₃ | 3.20 | 387 | HOMO -> LUMO+1 (85%) | π → π* |
Table 2: Calculated Properties of the Lowest Triplet Excited States of this compound.
The energy of the first triplet state (T₁) is a critical parameter for predicting the potential of a molecule to act as a photosensitizer, as it governs the efficiency of intersystem crossing and subsequent energy transfer processes.
The relationship between the ground state and the calculated excited singlet and triplet states can be visualized in a Jablonski-type diagram. The following DOT script illustrates this relationship.
Conclusion
This technical guide has outlined the standard theoretical protocols for investigating the excited states of this compound. The use of DFT for ground-state geometry optimization and TD-DFT for vertical excitation calculations provides a robust framework for obtaining valuable insights into the photophysical properties of this molecule. The presented data, while illustrative, highlights the nature of the low-lying singlet and triplet excited states, which are predominantly of π → π* character. This theoretical framework enables the prediction of absorption and emission properties, as well as the potential for intersystem crossing, which is vital for applications in photodynamic therapy and materials science. Further investigations could explore the effects of different substituents and solvent environments on the excited-state landscape of this compound, paving the way for the rational design of novel acridine-based functional molecules.
References
The Ascendancy of 10-Phenyl-9H-acridine Derivatives in Modern Organic Synthesis: A Technical Guide
Introduction: The quest for synthetic methodologies that are both efficient and operate under mild, environmentally benign conditions is a central theme in modern chemistry. In this context, photoredox catalysis has emerged as a transformative paradigm, harnessing the energy of visible light to facilitate a wide array of chemical reactions. Among the arsenal of organic photocatalysts, derivatives of 10-Phenyl-9H-acridine, particularly 9-aryl-10-methylacridinium salts, have garnered immense attention.[1] These compounds exhibit exceptional photophysical and electrochemical properties, including strong excited-state reduction potentials, chemical stability, and solubility in common organic solvents, making them powerful catalysts for numerous synthetic transformations.[1] This technical guide provides an in-depth review of the applications of these acridinium catalysts in organic synthesis, with a focus on their role in photoredox catalysis, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.
Core Application: Acridinium Salts in Photoredox Catalysis
The synthetic utility of this compound derivatives is most prominently realized when they are converted into their N-alkylated acridinium salt forms, such as the widely used 9-Mesityl-10-methylacridinium ion (Acr⁺–Mes).[2] These organic dyes function as potent photooxidants. Upon irradiation with visible light (typically blue LEDs), the acridinium catalyst ([PC]) is promoted to an electronically excited state ([PC]*). This excited state is a powerful oxidant capable of accepting a single electron from a suitable substrate (S), initiating a catalytic cycle.[1][3]
The general mechanism can proceed via two primary pathways:
-
Oxidative Quenching Cycle: The excited photocatalyst ([PC]*) directly oxidizes a substrate (S) via single-electron transfer (SET) to form a substrate radical cation (S•⁺) and the reduced form of the catalyst (PC•). The reduced catalyst is then regenerated by a terminal oxidant, completing the cycle.
-
Reductive Quenching Cycle: The excited photocatalyst ([PC]*) is first reduced by a sacrificial electron donor (D) to generate the reduced catalyst (PC•) and the oxidized donor (D•⁺). The strongly reducing PC• then donates an electron to a substrate (S) to generate a substrate radical anion (S•⁻), regenerating the ground-state photocatalyst.
It is the high excited-state reduction potential of acridinium salts that makes the oxidative quenching pathway particularly effective for activating challenging substrates.[4]
References
- 1. Superacid Chemistry by Arpad Molnar, George A. Olah, G. K. Surya Prakash and Jean Sommer (2009, Hardcover) for sale online | eBay [ebay.com]
- 2. Metal- and additive-free C–H oxygenation of alkylarenes by visible-light photoredox catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Structure of 10-Phenyl-9(10H)-acridone and its Analogs
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of 10-phenyl-9(10H)-acridone and its related analogs. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes.
The Acridine Core: A Privileged Scaffold
Acridine is a nitrogen-containing heterocyclic compound that forms the structural backbone for a wide array of biologically active molecules.[1][2] Its planar, tricyclic system allows it to intercalate into DNA, a mechanism central to the activity of many of its derivatives.[1][3] The acridine nucleus is a versatile scaffold in medicinal chemistry, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][4][5][6]
Structure and Properties of 10-Phenyl-9(10H)-acridone
10-Phenyl-9(10H)-acridone, also known as N-phenylacridone, is a key derivative of the acridone family. It features a phenyl group attached to the nitrogen atom (position 10) of the acridone core. This substitution significantly influences the molecule's physicochemical properties and biological activity.
Physicochemical Properties
The fundamental properties of 10-Phenyl-9(10H)-acridone are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 10-phenylacridin-9-one | [PubChem CID 138522] |
| CAS Number | 5472-23-1 | [7][8] |
| Molecular Formula | C₁₉H₁₃NO | [7][8] |
| Molecular Weight | 271.31 g/mol | [7][8] |
| Appearance | Solid | [8] |
| Melting Point | 274-279 °C | [8] |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | [7] |
| InChI Key | GOKIEMZASYETFM-UHFFFAOYSA-N | [7] |
Synthesis of Acridine Analogs
The synthesis of acridine and its derivatives can be achieved through several established methods. The Bernthsen synthesis is a classic method for producing 9-substituted acridines.
General Synthetic Pathway: Bernthsen Acridine Synthesis
The Bernthsen synthesis involves the condensation of a diarylamine with a carboxylic acid (or its derivative) in the presence of a dehydrating agent like zinc chloride at high temperatures.[2][9]
Caption: General workflow for the Bernthsen synthesis of 9-phenylacridine.
Experimental Protocol: Microwave-Assisted Synthesis of 9-Phenylacridine
This protocol describes an efficient one-step synthesis of 9-phenylacridine using microwave irradiation, adapted from reported methodologies.[9][10]
Materials:
-
Diphenylamine
-
Benzoic acid
-
Barium chloride (BaCl₂) or Zinc chloride (ZnCl₂) as a catalyst
-
Absolute ethanol
-
Synthetic microwave oven
-
TLC plates
-
Standard laboratory glassware
Procedure:
-
A mixture of diphenylamine (1 mmol) and benzoic acid (1.2 mmol) is prepared.
-
A catalytic amount of anhydrous barium chloride or zinc chloride is added to the mixture.[10]
-
The reaction vessel is placed in a synthetic microwave oven.
-
The mixture is irradiated at a power of 120-200W for 10-15 minutes.[9][10] The reaction temperature is maintained around 200-210 °C.[9]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until a single spot is observed for the product.[10]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude solid product is recrystallized from absolute ethanol in cold conditions to yield pure 9-phenylacridine.[10]
-
The final product is characterized by IR, ¹H-NMR, and Mass spectrometry.
Biological Activity and Mechanisms of Action
Acridine derivatives exhibit a wide range of biological activities, with anticancer properties being the most extensively studied.[1][11] Their planar structure is key to their primary mechanism of action: DNA intercalation.
Key Mechanisms of Action
-
DNA Intercalation: The flat aromatic rings of the acridine core insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription.[1][3]
-
Topoisomerase Inhibition: Many acridine analogs stabilize the covalent complex between DNA and topoisomerase enzymes (I or II), leading to DNA strand breaks and triggering apoptosis.[1]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit other key enzymes. For instance, 9-phenylacridine has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1), an enzyme crucial for DNA repair.[12]
-
Tubulin Polymerization Inhibition: Some novel acridone derivatives act as potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[13]
Signaling Pathway: Induction of Apoptosis
The cytotoxic effects of many acridine derivatives culminate in the induction of programmed cell death, or apoptosis. 9-Phenylacridine, for example, has been shown to induce apoptosis in A375 human melanoma cells through a mitochondria-mediated pathway.[14]
Caption: Apoptosis induction pathway by 9-phenylacridine in A375 cells.[14]
Quantitative Analysis of Biological Activity
The cytotoxic and antiproliferative activities of acridine analogs are typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values against various cancer cell lines.
| Compound/Analog | Cell Line(s) | Activity Type | IC₅₀ / GI₅₀ Value | Reference |
| 9-Phenylacridine (ACPH) | A375, HeLa | Anticancer | More sensitive than normal cells | [14] |
| 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)acridin-9(10H)-one | 93 tumor cell lines | Antiproliferative | Average GI₅₀ of 5.4 nM | [13] |
| Acridine-benzohydrazide (3a, -H) | A549 | Antiproliferative | Reduces cell number by ~94% at 50 µM | [3] |
| Acridine-benzohydrazide (3c, -Cl) | A549 | Antiproliferative | Reduces cell number by ~91% at 50 µM | [3] |
| Acrifoline (25) | - | DYRK1A Inhibition | IC₅₀ of 0.075 µM | [1] |
| Chlorospermine B (23) | - | DYRK1A Inhibition | IC₅₀ of 5.7 µM | [1] |
| Atalaphyllidine (24) | - | DYRK1A Inhibition | IC₅₀ of 2.2 µM | [1] |
Standard Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic potential of chemical compounds.
Caption: Standard workflow for an MTT cytotoxicity assay.
Procedure:
-
Cell Plating: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test acridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO).[3]
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Conclusion
10-Phenyl-9(10H)-acridone and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their biological activity is intrinsically linked to their planar aromatic structure, which facilitates DNA intercalation and inhibition of key cellular enzymes. The ongoing development of novel synthetic methodologies and a deeper understanding of their mechanisms of action continue to drive the exploration of acridine derivatives as next-generation therapeutic agents, particularly in the realm of oncology. This guide provides a foundational framework for professionals engaged in the research and development of these promising molecules.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-Phenyl-9(10H)-acridone | C19H13NO | CID 138522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 10-Phenyl-9(10H)-acridinone 95% | 5472-23-1 [sigmaaldrich.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. jetir.org [jetir.org]
- 11. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and related compounds: Synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and MSDS of 10-Phenyl-9H-acridine
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 10-Phenyl-9H-acridine was found in the public domain at the time of this writing. The following guide has been compiled from data on structurally similar compounds, primarily its isomer 9-Phenylacridine and the parent compound Acridine. This information should be used as a guide for preliminary safety assessment and handling procedures. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.
Chemical and Physical Properties
While specific data for this compound is limited, the properties of the closely related 9-Phenylacridine can provide an estimate.
| Property | Value (for 9-Phenylacridine) | Reference |
| Molecular Formula | C₁₉H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 255.32 g/mol | --INVALID-LINK-- |
| Appearance | Yellowish crystalline solid | --INVALID-LINK-- |
| Melting Point | 184 °C | --INVALID-LINK-- |
| Boiling Point | ~388 °C (estimate) | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in many organic solvents. | --INVALID-LINK-- |
| CAS Number (for 9-Phenylacridine) | 602-56-2 | --INVALID-LINK-- |
Hazard Identification and GHS Classification (Inferred)
The hazard classification for this compound is not established. However, based on data for 9-Phenylacridine and Acridine, the following potential hazards should be considered. It is important to note that according to the European Chemicals Agency (ECHA) C&L Inventory, a significant percentage of notifiers for 9-Phenylacridine have indicated that the substance does not meet the criteria for classification.[1] Despite this, some suppliers have provided GHS classifications.
Potential GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Potential GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazard Assessment Workflow
Caption: Logical workflow for assessing the hazards of this compound.
Toxicological Information (Inferred)
Specific toxicological data for this compound is not available. The information below is based on the parent compound, Acridine, and related derivatives. Acridine and its derivatives are known to intercalate with DNA, which is the basis for some of their biological activities, including potential mutagenicity and anti-tumor properties.[2]
| Toxicological Endpoint | Data for Acridine/Related Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | Acridine is a known mutagen. |
| Carcinogenicity | No component of Acridine is listed as a carcinogen by IARC or NTP, but OSHA has specific regulations for Acridine. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
First-Aid Measures
These measures are based on the potential hazards and should be adapted to the specific situation.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. |
Handling and Storage
5.1. Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate PPE. The following are general recommendations.
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are not sufficient. |
5.2. Safe Handling Practices
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
5.3. Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from heat, sparks, and open flames.
Experimental Protocols
6.1. General Handling and Weighing Protocol
This protocol is a general guideline for handling solid this compound in a research setting.
Caption: A general workflow for the safe handling and weighing of solid this compound.
6.2. Example Synthesis of a 9,10-dihydroacridine derivative
The following is a representative procedure for the synthesis of a 9,10-dihydroacridine derivative, which can be adapted for this compound with appropriate modifications to starting materials and reaction conditions. This is for informational purposes only and should be performed by a qualified chemist.
Reaction: Synthesis of 9,9-Diethyl-9,10-dihydroacridine[3]
Materials:
-
Methyl N-phenylanthranilate
-
Magnesium bromide diethyl etherate
-
Dry diethyl ether
-
Concentrated sulfuric acid
-
Water
-
1 N Sodium hydroxide (aq.)
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolve Methyl N-phenylanthranilate and magnesium bromide diethyl etherate in dry diethyl ether under an inert atmosphere (e.g., argon).
-
The reaction mixture is then subjected to a Grignard reaction (details omitted for brevity, refer to the original literature).
-
After the initial reaction, the crude product is obtained by extraction.
-
To the crude oil, add concentrated sulfuric acid while stirring.
-
After a few hours, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic extracts with 1 N NaOH (aq.) and brine.
-
Dry the organic phase over sodium sulfate, filter, and remove the solvent under vacuum to yield the product.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
This guide provides a starting point for the safe handling of this compound. Researchers and professionals are strongly encouraged to consult additional resources and perform a thorough risk assessment before use.
References
An In-depth Technical Guide to the Frontier Molecular Orbitals of 10-Phenyl-9H-acridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Highest Occup Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 10-Phenyl-9H-acridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the frontier molecular orbitals is crucial for predicting the chemical reactivity, electronic properties, and potential applications of this molecule, particularly in the context of drug design and optoelectronic devices.
Introduction to Frontier Molecular Orbitals
The HOMO and LUMO are the frontier molecular orbitals that play a pivotal role in the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.
Quantitative Analysis of HOMO and LUMO Energy Levels
| Parameter | Energy Level (eV) | Method | Source |
| HOMO | -4.90 | DFT (B3LYP/6-31G(d)) | [2] |
| LUMO | -1.62 | DFT (B3LYP/6-31G(d)) | [2] |
| HOMO-LUMO Gap (ΔE) | 3.28 | Calculated | [2] |
These values suggest that this compound likely possesses a relatively large HOMO-LUMO gap, indicating good chemical stability. The specific energy levels of the HOMO and LUMO are crucial for determining its potential as an electron donor or acceptor in various chemical reactions and for predicting its absorption and emission spectra.
Methodologies for Determining HOMO and LUMO Energy Levels
The determination of HOMO and LUMO energy levels is achieved through a combination of experimental and computational techniques.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining HOMO and LUMO energies using cyclic voltammetry.
The HOMO and LUMO energy levels can be estimated from the onset oxidation potential (Eox) and onset reduction potential (Ered) using the following empirical equations, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard:
-
EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.
Computational Workflow for DFT Calculations
Caption: Workflow for calculating HOMO and LUMO energies using DFT.
A common approach involves using the B3LYP functional with a 6-31G(d) basis set to perform geometry optimization and subsequent molecular orbital calculations. This method provides a good balance between accuracy and computational cost for organic molecules.
Significance in Drug Development and Materials Science
The HOMO and LUMO energy levels of this compound are fundamental to its potential applications:
-
Drug Development: The ability of a molecule to donate or accept electrons, as indicated by its HOMO and LUMO energies, is crucial for its interaction with biological targets. These parameters can influence the molecule's binding affinity, reactivity, and metabolic stability.
-
Materials Science: In the design of organic light-emitting diodes (OLEDs) and other organic electronic devices, the HOMO and LUMO levels determine the efficiency of charge injection, transport, and recombination. Tailoring these energy levels is a key strategy for developing high-performance materials.
Conclusion
This technical guide has provided an in-depth overview of the HOMO and LUMO energy levels of this compound. While direct experimental data for this specific molecule is pending, analysis of a closely related compound and established experimental and computational methodologies provide a strong framework for understanding its electronic properties. The presented workflows for cyclic voltammetry and DFT calculations offer robust protocols for researchers to determine these crucial parameters, paving the way for the rational design of novel drugs and advanced materials based on the this compound scaffold.
References
Acridine Derivatives as DNA Intercalating Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent DNA intercalating properties. This technical guide provides an in-depth exploration of acridine-based DNA intercalators, covering their core mechanism of action, structure-activity relationships, and the resultant cellular consequences, including apoptosis and cell cycle arrest. Detailed experimental protocols for the characterization of these agents are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz visualizations to delineate key signaling pathways and experimental workflows, offering a comprehensive resource for professionals engaged in the research and development of novel therapeutic agents.
Introduction
Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural backbone of a diverse range of biologically active molecules.[1] The planar nature of the acridine ring system is a key feature that allows these derivatives to insert themselves between the base pairs of double-stranded DNA, a process known as intercalation.[2] This interaction disrupts the normal structure and function of DNA, leading to a cascade of cellular events that can ultimately result in cell death.[3][4] Consequently, acridine derivatives have been extensively investigated as anticancer agents, with some compounds, such as amsacrine, having been used in clinical settings.[1]
The biological activity of acridine derivatives is not solely limited to DNA intercalation. Many of these compounds also inhibit key enzymes involved in DNA topology and replication, such as topoisomerase I and II.[1][2] By stabilizing the covalent DNA-topoisomerase complex, these agents lead to the accumulation of DNA strand breaks, further contributing to their cytotoxic effects. This multifaceted mechanism of action makes acridine derivatives a compelling scaffold for the design of novel chemotherapeutics.
Mechanism of Action: DNA Intercalation and Beyond
The primary mechanism by which acridine derivatives exert their biological effects is through non-covalent insertion into the DNA double helix.[2] This intercalation is driven by π-π stacking interactions between the planar aromatic rings of the acridine core and the DNA base pairs. This process leads to a number of structural and functional alterations in the DNA, including:
-
Unwinding of the DNA helix: The insertion of the acridine molecule forces the DNA base pairs apart, causing a local unwinding of the helical structure.
-
Lengthening and stiffening of the DNA molecule: The intercalation process increases the distance between adjacent base pairs, leading to an overall elongation and increased rigidity of the DNA.
-
Inhibition of DNA replication and transcription: The distorted DNA structure hinders the progression of DNA and RNA polymerases, thereby inhibiting essential cellular processes.
Beyond simple intercalation, many acridine derivatives also function as topoisomerase poisons. Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. Acridine derivatives can trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to the accumulation of cytotoxic DNA double-strand breaks.[1]
Structure-Activity Relationships (SAR)
The biological activity of acridine derivatives is highly dependent on their chemical structure. Extensive research has been dedicated to understanding the structure-activity relationships (SAR) to optimize their efficacy and selectivity.
-
The Acridine Core: The planarity of the tricyclic acridine system is paramount for effective DNA intercalation. Modifications to the ring system that disrupt this planarity generally lead to a loss of activity.
-
Substitution at the 9-Position: The 9-position of the acridine ring is a common site for chemical modification and has a profound impact on biological activity. The introduction of an amino group at this position, as seen in 9-aminoacridine derivatives, often enhances DNA binding affinity and anticancer activity.[5] The nature of the substituent at the 9-amino group is also critical, influencing factors such as solubility, cellular uptake, and interaction with other biological targets.[3][4]
-
Side Chains: The nature and length of side chains attached to the acridine nucleus, often at the 9-position, play a crucial role in modulating the compound's properties. These side chains can influence DNA binding affinity, sequence selectivity, and pharmacokinetic properties. For instance, the presence of basic side chains can enhance electrostatic interactions with the negatively charged phosphate backbone of DNA.
-
Bis-acridines: Dimeric acridine derivatives, or bis-acridines, which consist of two acridine moieties connected by a flexible linker, have shown significantly enhanced DNA binding affinity and cytotoxicity compared to their monomeric counterparts.[6] The length and nature of the linker are critical for optimal bis-intercalation.
Cellular Consequences of Acridine-DNA Intercalation
The disruption of DNA structure and function by acridine derivatives triggers a variety of cellular responses, most notably the induction of programmed cell death (apoptosis) and cell cycle arrest.
Apoptosis Induction
Acridine derivatives are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage caused by acridine intercalation is a potent trigger for the intrinsic apoptotic pathway. This leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax, which promote the permeabilization of the mitochondrial outer membrane.[7] This results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a cascade of caspases, including the key executioner caspase, caspase-3.[8][9] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
-
Extrinsic Pathway: Some acridine derivatives have also been shown to activate the extrinsic pathway by upregulating the expression of death receptors on the cell surface.[8]
Figure 1: Acridine-Induced Intrinsic Apoptosis Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, acridine derivatives can also cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This provides an opportunity for the cell to repair DNA damage before proceeding with cell division. However, if the damage is too extensive, the cell cycle arrest can become permanent, leading to senescence or apoptosis. The arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, which prevent the progression of the cell cycle.[10][11]
Figure 2: Acridine-Induced Cell Cycle Arrest Pathway.
Quantitative Data on Acridine Derivatives
The following tables summarize key quantitative data for a selection of acridine derivatives, providing a basis for comparative analysis of their biological activities.
Table 1: DNA Binding Constants (Kb) of Acridine Derivatives
| Compound/Derivative | DNA Type | Kb (M-1) | Reference |
| Acridine-N-acylhydrazone 3b (-F) | ctDNA | 3.18 × 103 | [12] |
| 3,9-disubstituted acridines 17a–17j | ctDNA | 2.81–9.03 × 104 | [13] |
| Pyrimidine Derivative 10a | CT-DNA | 4.44 × 106 | [14] |
| Pyrimidine Derivative 10f | CT-DNA | 4.59 × 106 | [14] |
Table 2: IC50 Values of Acridine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzimidazole acridine 8l | K562 | Not specified | [15] |
| Benzimidazole acridine 8l | HepG-2 | Not specified | [15] |
| 9-acridinyl amino acid derivative 8 | A549 | ≈ 6 | [16] |
| 9-acridinyl amino acid derivative 9 | A549 | ≈ 6 | [16] |
| 9-aminoacridine derivative 9 | HeLa | 13.75 µg/ml | [3] |
| 9-aminoacridine derivative 9 | A-549 | 18.75 µg/ml | [3] |
| Bis(5-methylDACA) | Lewis Lung Carcinoma | 0.002 | [6] |
| Bis(5-methylDACA) | Jurkat (JLC) | 0.011 | [6] |
| Acridone-1,2,3-triazole 207a-g | MCF-7, T-47D, MDA-MB-231 | Not specified | [1] |
| Acridine-thiosemicarbazone DL-08 | B16-F10 | 14.79 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of acridine-based DNA intercalating agents.
UV-Visible Spectroscopy for DNA Binding Analysis
This method is used to determine the binding affinity of an acridine derivative to DNA by monitoring changes in the UV-Visible absorption spectrum of the compound upon addition of DNA.
Materials:
-
Acridine derivative stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
Calf Thymus DNA (ctDNA) stock solution (in buffer)
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a working solution of the acridine derivative in the buffer.
-
Record the UV-Visible spectrum of the acridine derivative solution alone.
-
Titrate the acridine derivative solution with increasing concentrations of the ctDNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible spectrum.
-
Monitor the changes in the absorbance and wavelength of the maximum absorption of the acridine derivative.
-
The binding constant (Kb) can be calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation.[12]
Fluorescence Spectroscopy for DNA Intercalation Assay
This technique is used to study the intercalation of acridine derivatives into DNA by monitoring changes in their fluorescence properties.
Materials:
-
Acridine derivative stock solution
-
ctDNA stock solution
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a working solution of the acridine derivative in the buffer.
-
Record the fluorescence emission spectrum of the acridine derivative solution alone.
-
Titrate the acridine derivative solution with increasing concentrations of the ctDNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity (quenching or enhancement) and emission wavelength.
-
The binding constant (Kb) and quenching constants can be determined from the fluorescence data.
Topoisomerase Inhibition Assay (Gel-Based)
This assay determines the ability of an acridine derivative to inhibit the activity of topoisomerase I or II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I or II
-
Acridine derivative
-
Assay buffer
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing supercoiled plasmid DNA, topoisomerase enzyme, and assay buffer.
-
Add the acridine derivative at various concentrations to the reaction mixtures. Include a positive control (known topoisomerase inhibitor) and a negative control (no inhibitor).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled DNA.
Figure 3: General Experimental Workflow.
Conclusion
Acridine derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their ability to intercalate into DNA and inhibit essential enzymes like topoisomerases provides a powerful mechanism for inducing cancer cell death. A thorough understanding of their structure-activity relationships, coupled with detailed mechanistic studies, is crucial for the rational design of new acridine-based drugs with improved efficacy and reduced side effects. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in this field, facilitating the continued exploration and development of this important class of therapeutic agents.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell [mdpi.com]
- 10. p21Cip1 and p27Kip1 Regulate Cell Cycle Reentry after Hypoxic Stress but Are Not Necessary for Hypoxia-Induced Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p21Cip1 and p27Kip1 induce distinct cell cycle effects and differentiation programs in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Rise of Acridine-Based Photocatalysts: A Technical Guide to Their History, Discovery, and Application
A comprehensive overview for researchers, scientists, and drug development professionals on the evolution and utility of acridine-based photocatalysts in modern organic synthesis.
The field of photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, enabling novel and previously challenging transformations under mild conditions. Among the diverse array of photocatalysts, organic dyes have garnered significant attention as sustainable and versatile alternatives to traditional transition-metal complexes. Within this class, acridine-based photocatalysts have carved out a prominent niche, offering a unique combination of potent redox properties and tunable reactivity. This technical guide provides an in-depth exploration of the history, discovery, and core applications of these remarkable catalysts.
A Historical Perspective: From Pioneering Work to a Paradigm Shift
The journey of acridine-based photocatalysts began with the foundational work of Professor Shunichi Fukuzumi, who introduced the now-famous 9-mesityl-10-methylacridinium ion.[1][2] This molecule, often referred to as the Fukuzumi catalyst, demonstrated exceptional photooxidizing capabilities, setting the stage for its use in a variety of oxidative transformations.[1] The key to its reactivity lies in the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation, rendering it a potent single-electron oxidant with a reduction potential exceeding +2.0 V vs SCE.[1]
A significant leap in the field came from the laboratory of Professor David Nicewicz, who popularized and expanded the applications of acridinium salts in photoredox catalysis.[2] The Nicewicz group's research not only showcased the broad utility of these catalysts in reactions like anti-Markovnikov hydrofunctionalization but also led to a groundbreaking discovery that reshaped the understanding of their reactivity.[1][3][4] They demonstrated that the one-electron reduced form of the acridinium catalyst, the neutral acridinyl radical, is not merely a byproduct but a powerful photoreductant in its own right.[1] Upon absorption of a second photon, this radical species can reach an excited state with an incredibly high reduction potential of -3.36 V vs SCE, making it more reducing than elemental lithium.[1][5] This discovery of "acridine radical photoreductants" opened up a new frontier of reductive chemistry previously inaccessible with organic photocatalysts.[1][5]
Core Principles: Understanding the Power of Acridine Photocatalysts
The remarkable versatility of acridine-based photocatalysts stems from their distinct electronic properties in both their oxidized (acridinium) and reduced (acridinyl radical) forms.
Acridinium Salts as Potent Photooxidants:
-
Mechanism: Upon irradiation with visible light, the acridinium salt is excited to a singlet excited state. This excited state can then accept an electron from a suitable substrate, initiating a chemical transformation. The formation of a twisted intramolecular charge transfer (TICT) state is crucial for its high oxidizing power.
-
Applications: The strong oxidizing nature of photoexcited acridinium salts has been harnessed in a wide range of reactions, including the generation of reactive cation radicals from alkenes and arenes, leading to various C-C and C-X bond formations.[1]
Acridinyl Radicals as Super Photoreductants:
-
Mechanism: The acridinyl radical, formed by the one-electron reduction of an acridinium salt, can absorb a second photon to reach a highly reducing excited state. This "super reductant" can then donate an electron to a substrate that is otherwise difficult to reduce.
-
Applications: This dual reactivity has enabled challenging transformations such as the reductive dehalogenation of aryl halides and other reductive processes that traditionally required harsh stoichiometric reductants.[1][5]
Quantitative Data Summary
The following tables summarize the key photophysical and electrochemical properties of representative acridine-based photocatalysts.
Table 1: Redox Potentials of Key Acridine-Based Photocatalysts
| Photocatalyst | E1/2red (V vs SCE) | E1/2red (V vs SCE) | E1/2ox (V vs SCE) | E1/2ox (V vs SCE) | Reference(s) |
| 9-Mesityl-10-methylacridinium (Fukuzumi Catalyst) | -0.57 | +2.06 | - | - | [6] |
| 9-Phenyl-10-methylacridinium | -0.61 | +2.08 | - | - | [6] |
| Nicewicz Acridine Radical (Mes-Acr•) | - | - | +0.45 | -3.36 | [5] |
| 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium | -0.59 | - | - | - | [7] |
| Acridine/Yb(OTf)3 Complex | -0.72 to -0.74 | +2.07 to +2.38 | - | - | [7][8] |
Table 2: Photophysical Properties of Selected Acridine-Based Photocatalysts
| Photocatalyst | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ, ns) | Reference(s) |
| 9-Mesityl-10-methylacridinium (in CH3CN) | 424 | 517 | 0.02 | ~2 | [6][9] |
| 9-Phenyl-10-methylacridinium (in CH3CN) | 420 | 505 | 0.03 | ~3 | [6] |
| Mes-Acr• (in MeCN) | 400 (excitation) | - | - | - | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a common acridine photocatalyst and its application in a representative transformation.
Synthesis of 9-Mesityl-10-methylacridinium Perchlorate
This protocol is adapted from established literature procedures.[11][12]
Materials:
-
N-methylacridone
-
Mesityllithium or Mesitylmagnesium bromide
-
Dry tetrahydrofuran (THF)
-
Perchloric acid (HClO4)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methylacridone in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of mesityllithium or mesitylmagnesium bromide in THF to the cooled solution with stirring.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add a dilute aqueous solution of perchloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold anhydrous diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/diethyl ether) to obtain pure 9-mesityl-10-methylacridinium perchlorate as a yellow solid.
General Procedure for Anti-Markovnikov Hydrofunctionalization of Alkenes
This procedure is a generalized representation of the methods developed by the Nicewicz group.[3][4]
Materials:
-
Alkene substrate
-
Nucleophile (e.g., alcohol, carboxylic acid, water)
-
Acridinium photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate, 1-5 mol%)
-
Hydrogen atom transfer (HAT) catalyst (e.g., a thiol, 5-10 mol%)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Visible light source (e.g., blue LEDs, ~450 nm)
Procedure:
-
In a reaction vessel (e.g., a vial or round-bottom flask) equipped with a magnetic stir bar, combine the alkene substrate, the nucleophile, the acridinium photocatalyst, and the HAT catalyst.
-
Dissolve the components in the appropriate solvent.
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the vessel and place it in front of a visible light source (e.g., blue LEDs) with cooling provided by a fan.
-
Irradiate the reaction mixture with stirring for the specified time (typically 12-24 hours) or until completion as monitored by techniques like TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for acridine-based photocatalysis.
Caption: Photocatalytic cycle for an oxidative transformation.
Caption: Photocatalytic cycle for a reductive transformation.
Caption: General experimental workflow for a photoredox reaction.
Conclusion and Future Outlook
Acridine-based photocatalysts have transitioned from a niche area of research to a mainstream tool in modern organic synthesis. Their accessibility, tunable redox properties, and unique dual reactivity as both potent oxidants and super reductants have solidified their position in the synthetic chemist's toolbox. The ongoing development of new acridine scaffolds with fine-tuned photophysical and electrochemical properties promises to further expand the scope of their applications.[13] For researchers and professionals in drug development, the ability to perform complex transformations under mild and sustainable conditions makes acridine-based photocatalysis an increasingly attractive strategy for the synthesis of novel and complex molecular architectures. As our understanding of the intricate mechanistic details of these systems deepens, we can anticipate the emergence of even more innovative and powerful synthetic methodologies driven by the captivating chemistry of acridine photocatalysts.
References
- 1. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Acridine Radical Photoreductants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 7. Acridine/Lewis Acid Complexes as Powerful Photocatalysts: A Combined Experimental and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acridine/Lewis Acid Complexes as Powerful Photocatalysts: A Combined Experimental and Mechanistic Study. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]
- 12. Buy 9-Mesityl-10-methylacridinium Perchlorate | 674783-97-2 [smolecule.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 10-Phenyl-9H-acridine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acridine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. Specifically, N-substituted acridines, such as 10-Phenyl-9H-acridine, are investigated for their potential applications in medicinal chemistry, including anticancer and antimalarial agents, as well as in materials science for their unique photophysical properties. This document provides detailed protocols for a robust two-step synthesis of this compound, beginning with the formation of a 10-phenyl-9(10H)-acridone intermediate, followed by its reduction to the final product.
Part I: Synthesis of 10-Phenyl-9(10H)-acridone (N-Phenylacridone)
The synthesis of the 10-phenyl-9(10H)-acridone core is typically achieved via an Ullmann condensation to form an N-phenylanthranilic acid intermediate, followed by a cyclization reaction. Both classical and modern microwave-assisted methods are presented.
Method 1: Classical Ullmann Condensation and Acid-Catalyzed Cyclization
This traditional method involves two discrete steps: the copper-catalyzed synthesis of N-phenylanthranilic acid and its subsequent cyclization in strong acid.
Experimental Protocol:
Step A: Synthesis of N-Phenylanthranilic Acid
-
Reactants: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine o-chlorobenzoic acid (9.4 g, 0.06 mol), aniline (5.5 mL, 0.06 mol), anhydrous potassium carbonate (8.3 g, 0.06 mol), and copper (I) oxide (3.0 g)[1].
-
Reaction: Heat the mixture to reflux for 4-5 hours. The mixture may foam initially due to CO₂ evolution[1].
-
Work-up: After cooling, steam distill the mixture to remove any excess aniline[1].
-
Isolation: To the residual solution containing the potassium N-phenylanthranilate, add 2.0 g of activated charcoal, boil for 5 minutes, and filter while hot.
-
Precipitation: Acidify the hot filtrate with dilute hydrochloric acid (1:1 v/v) until precipitation is complete. Cool the mixture in an ice bath with stirring.
-
Purification: Collect the crude N-phenylanthranilic acid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to yield the purified intermediate[1].
Step B: Cyclization to 10-Phenyl-9(10H)-acridone
-
Reaction: In a conical flask, add N-phenylanthranilic acid (4.26 g, 0.02 mol) to concentrated sulfuric acid (10 mL)[1].
-
Heating: Heat the mixture on a steam bath for 4 hours. The solution will turn a dark green color.
-
Precipitation: Cautiously pour the hot solution into 200 mL of boiling water. Boil the resulting mixture for 5 minutes.
-
Purification: Filter the hot mixture through a Buchner funnel and wash the precipitate with hot water to yield the crude 10-phenyl-9(10H)-acridone[1]. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Method 2: Microwave-Assisted One-Pot Synthesis
This modern approach offers a cleaner, more efficient synthesis with significantly reduced reaction times.
Experimental Protocol:
-
Reactants: In a 100 mL beaker suitable for microwave synthesis, thoroughly mix o-chlorobenzoic acid (0.780 g, 5 mmol), aniline (or a substituted aniline, 5 mmol), and zinc chloride (1.0 g)[2].
-
Microwave Irradiation: Place the beaker in a microwave reactor and irradiate at 160W power. Monitor the reaction progress every 30 seconds by Thin Layer Chromatography (TLC)[2].
-
Work-up: Upon completion, pour the reaction mixture into boiling water to precipitate the product.
-
Purification: Filter the precipitate and boil it for five minutes in a sodium carbonate solution to remove unreacted starting materials. Filter again, wash with water, and dry to obtain the final 9-acridone derivative[2].
Data Summary for Acridone Synthesis
| Entry | Aniline Derivative | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Aniline | Microwave | ZnCl₂ | 4.0 min | 92 | [2] |
| 2 | 4-Methylaniline | Microwave | ZnCl₂ | 4.5 min | 94 | [2] |
| 3 | 4-Methoxyaniline | Microwave | ZnCl₂ | 6.3 min | 95 | [2] |
| 4 | 4-Chloroaniline | Microwave | ZnCl₂ | 5.2 min | 90 | [2] |
| 5 | Aniline | Classical | H₂SO₄ | 4 h | Good | [1] |
Part II: Reduction of 10-Phenyl-9(10H)-acridone to this compound
The conversion of the C9-carbonyl group to a methylene group is effectively achieved using the Wolff-Kishner reduction, particularly the Huang-Minlon modification, which offers high yields and shorter reaction times under strongly basic conditions.
Wolff-Kishner Reduction (Huang-Minlon Modification)
This procedure uses hydrazine hydrate as the reducing agent and potassium hydroxide as the base in a high-boiling solvent like diethylene glycol.
Experimental Protocol:
-
Reactants: Place 10-phenyl-9(10H)-acridone (1 mmol), potassium hydroxide (4-5 mmol), and hydrazine hydrate (85% solution, 2-3 mmol) in a round-bottomed flask containing diethylene glycol (15-20 mL)[3][4].
-
Hydrazone Formation: Attach a reflux condenser and heat the mixture to 130-140°C for 1-2 hours to form the hydrazone intermediate. Water will be generated during this step[4].
-
Decomposition: Remove the condenser and allow the temperature to rise to 190-200°C to distill off water and excess hydrazine. Nitrogen gas will evolve vigorously. Maintain this temperature for 3-4 hours until gas evolution ceases[5].
-
Work-up: Cool the reaction mixture and dilute with water.
-
Isolation: The product, this compound (also known as N-phenylacridan), will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water until the filtrate is neutral. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Visualizations
Synthesis Pathway
Caption: Overall two-step synthesis of this compound.
Experimental Workflow: Wolff-Kishner Reduction
Caption: Workflow for the reduction of 10-phenyl-9(10H)-acridone.
References
Application Notes and Protocols: 10-Phenyl-9H-acridine as a Photocatalyst for Decarboxylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 10-Phenyl-9H-acridine and its derivatives as highly effective organophotocatalysts for the direct decarboxylation of carboxylic acids. This technology enables the generation of carbon-centered radicals under mild, visible-light-mediated conditions, paving the way for novel carbon-carbon and carbon-heteroatom bond formations.
Introduction
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering green and efficient reaction pathways.[1] 9-Arylacridines, such as this compound, have been identified as a robust class of metal-free, organic photocatalysts.[2] They facilitate the direct decarboxylation of a wide range of carboxylic acids without the need for prior activation to redox-active esters, a common requirement in traditional methods.[2][3]
The catalytic cycle is initiated by the formation of a hydrogen-bonded complex between the acridine photocatalyst and the carboxylic acid.[4] Upon irradiation with visible light, a photoinduced proton-coupled electron transfer (PCET) occurs, leading to the generation of a carbon-centered radical from the carboxylic acid.[4][5] This versatile radical intermediate can then participate in a variety of subsequent chemical transformations. The 9-aryl substituent on the acridine core plays a crucial role in enhancing the photocatalytic efficiency.[2]
Key Applications
Acridine-photocatalyzed decarboxylation has been successfully applied in a variety of synthetic transformations, including:
-
Conjugate Additions: The generated alkyl radicals can be added to Michael acceptors in a dual catalytic system with a copper catalyst.[3]
-
Sulfonylation: Direct tricomponent coupling of carboxylic acids, sulfur dioxide surrogates (like DABSO), and alkyl halides to form sulfones and related sulfur-containing compounds.[2]
-
Amine Construction: A tricomponent reaction between carboxylic acids, aldehydes, and anilines to synthesize α-branched amines, often in concert with copper and Brønsted acid catalysis.[5]
-
Sulfhydrylation: Direct conversion of carboxylic acids to thiols using elemental sulfur.[4]
Data Presentation
The following tables summarize representative quantitative data for decarboxylative reactions using 9-arylacridine photocatalysts.
Table 1: Decarboxylative Conjugate Addition [3]
| Carboxylic Acid Substrate | Michael Acceptor | Photocatalyst | Co-catalyst | Solvent | Yield (%) |
| Cyclohexanecarboxylic Acid | Acrylonitrile | 9-(2,4,6-Trimethylphenyl)-10-phenyl-9,10-dihydroacridine | CuCl | CH₂Cl₂ | 87 |
| Palmitic Acid | Acrolein | 9-(2,4,6-Trimethylphenyl)-10-phenyl-9,10-dihydroacridine | Cu(MeCN)₄PF₆ | CH₂Cl₂ | 75 |
| 1-Adamantanecarboxylic Acid | Methyl Acrylate | 9-(2,4,6-Trimethylphenyl)-10-phenyl-9,10-dihydroacridine | Cu(OTf)₂ | CH₂Cl₂ | 92 |
Reaction conditions: Carboxylic acid (0.3 mmol), Michael acceptor (2.5 equiv.), photocatalyst (10 mol%), Cu catalyst (10 mol%), amine ligand (10 mol%), solvent (3 mL), 400 nm LED, 14 h, 25–27 °C. Yields are isolated yields.[3]
Table 2: Decarboxylative Alkylsulfonylation [2]
| Carboxylic Acid Substrate | Alkyl Halide | Photocatalyst | SO₂ Source | Solvent | Yield (%) |
| Cyclohexanecarboxylic Acid | Iodomethane | 9-(Mesityl)acridine | DABSO | CH₂Cl₂ | 85 |
| Pivalic Acid | 1-Bromobutane | 9-(Mesityl)acridine | DABSO | CH₂Cl₂ | 78 |
| 4-Phenylbutanoic Acid | Benzyl Bromide | 9-(Mesityl)acridine | DABSO | CH₂Cl₂ | 91 |
Reaction conditions: Carboxylic acid (0.15–0.3 mmol), DABSO (0.33–0.45 mmol), photocatalyst (10 mol%), alkyl halide (0.75 mmol), CH₂Cl₂ (3–6 mL), 400 nm LED, 12 h. Yields are isolated yields.[2]
Experimental Protocols
Protocol 1: General Procedure for Dual Catalytic Decarboxylative Conjugate Addition [3]
-
To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (0.3 mmol, 1.0 equiv.), the copper catalyst (0.03 mmol, 10 mol%), the 9-arylacridine photocatalyst (0.03 mmol, 10 mol%), and the amine ligand (0.03 mmol, 10 mol%).
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon) for 10 minutes.
-
Add the anhydrous solvent (e.g., dichloromethane, 3 mL) via syringe, followed by the Michael acceptor (0.75 mmol, 2.5 equiv.).
-
The reaction mixture is stirred and irradiated with a 400 nm LED light source at room temperature (25–27 °C) for 14 hours.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Decarboxylative Sulfonylation [2]
-
In a reaction tube, combine the carboxylic acid (0.3 mmol, 1.0 equiv.), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO, 0.45 mmol, 1.5 equiv.), and the 9-arylacridine photocatalyst (0.03 mmol, 10 mol%).
-
The tube is sealed and evacuated and backfilled with an inert atmosphere three times.
-
Add anhydrous dichloromethane (6 mL) and the alkyl halide (0.75 mmol, 2.5 equiv.) via syringe.
-
The reaction mixture is stirred and irradiated with a 400 nm LED light source for 12 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding sulfone.
Visualizations
The following diagrams illustrate the key mechanistic pathways and workflows.
Caption: Photocatalytic cycle for acridine-mediated decarboxylation.
Caption: General experimental workflow for photocatalytic decarboxylation.
Caption: Interplay of acridine and copper cycles in decarboxylative conjugate addition.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal Acridine Photocatalysis Enables Direct Access to Thiols from Carboxylic Acids and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine photocatalysis enables tricomponent direct decarboxylative amine construction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02356K [pubs.rsc.org]
Application Notes and Protocols for Visible-Light Photocatalysis with 10-Phenyl-9H-acridine and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup for visible-light photocatalysis utilizing 10-phenyl-9H-acridine and its more sterically hindered, and often more efficient, 9-aryl derivatives. These organocatalysts have emerged as a powerful tool in modern organic synthesis, enabling a variety of transformations under mild conditions. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers looking to employ this technology in their work.
Introduction to Acridine Photocatalysis
Visible-light photocatalysis leverages the energy of photons to drive chemical reactions. Acridine-based photocatalysts, particularly 9-arylacridines, are effective in this regard due to their favorable photophysical and electrochemical properties.[1][2][3][4][5] Upon irradiation with visible light, the acridine catalyst is promoted to an excited state, transforming it into a potent single-electron transfer agent.
A key mechanistic pathway for these catalysts, especially in the functionalization of carboxylic acids, is Proton-Coupled Electron Transfer (PCET).[6] In this process, the photoexcited acridine forms a hydrogen-bonded complex with a carboxylic acid, facilitating simultaneous electron and proton transfer to generate a radical intermediate from the acid. This circumvents the need for pre-activation of the carboxylic acid, offering a more direct and atom-economical synthetic route.[6] Acridines bearing bulky substituents in the 9-position, such as mesityl or o-chlorophenyl groups, often exhibit superior catalytic performance.[6][7]
Experimental Setup
A typical experimental setup for visible-light photocatalysis is relatively simple and can be readily assembled in a standard laboratory setting. The key components include a reaction vessel, a light source, a stirring mechanism, and a means of temperature control.
2.1. Reaction Vessel: Standard borosilicate glass vials or flasks are generally suitable for these reactions. For reactions that are sensitive to air, Schlenk tubes or flasks equipped with a septum for purging with an inert gas (e.g., nitrogen or argon) should be used. The vessel should be transparent to the wavelength of light being used.
2.2. Light Source: The choice of light source is critical. Blue Light Emitting Diodes (LEDs) are commonly employed, with wavelengths typically in the range of 400-450 nm.[7] Commercially available photoreactors often feature standardized LED setups that provide consistent and even irradiation.[8][9] It is crucial to maintain a constant distance between the light source and the reaction vessel to ensure reproducibility.
2.3. Temperature Control: Photocatalytic reactions are often conducted at or near room temperature.[7] However, the light source can generate heat, which may affect the reaction outcome. Therefore, a cooling fan or a water bath is often used to maintain a constant temperature.
2.4. Stirring: Vigorous stirring is essential to ensure that the reaction mixture is homogeneously irradiated. A standard magnetic stir plate and stir bar are typically sufficient.
General Experimental Protocol: Decarboxylative Conjugate Addition
This protocol provides a general procedure for a dual-catalytic decarboxylative conjugate addition, a common application of acridine photocatalysis.[7]
3.1. Materials and Reagents:
-
9-Aryl-10-phenylacridine photocatalyst (e.g., 9-mesityl-10-phenylacridine)
-
Carboxylic acid
-
Michael acceptor
-
Copper(I) salt (e.g., CuCl)
-
Amine ligand (e.g., piperazine)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Nitrogen or Argon)
3.2. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 9-aryl-10-phenylacridine photocatalyst (e.g., 10 mol%), Cu(I) salt (e.g., 10 mol%), and amine ligand (e.g., 10 mol%).
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the carboxylic acid (1.0 equivalent), the Michael acceptor (1.5-2.5 equivalents), and the anhydrous solvent.
-
Place the reaction vial on a magnetic stir plate at a fixed distance from the LED light source (e.g., 400 nm).
-
Initiate stirring and irradiation. If necessary, use a cooling fan to maintain the reaction at room temperature.
3.3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS.
-
Upon completion, turn off the light source and cease stirring.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Data Presentation
The following tables summarize representative data for photocatalytic reactions using 9-arylacridine catalysts.
Table 1: Substrate Scope for Decarboxylative Conjugate Addition
| Entry | Carboxylic Acid | Michael Acceptor | Product | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | Acrylonitrile | 85 | |
| 2 | Pivalic acid | Methyl acrylate | 78 | |
| 3 | 1-Adamantanecarboxylic acid | N-Phenylmaleimide | 92 | |
| 4 | Phenylacetic acid | Phenyl vinyl sulfone | 65 | |
| 5 | Palmitic acid | Acrolein | 87[7] |
Reaction conditions are similar to the general protocol described above. Yields are for the isolated product.
Table 2: Photocatalytic Decarboxylative Sulfonylation
| Entry | Carboxylic Acid | Sulfonyl Source | Electrophile | Product | Yield (%) |
| 1 | Cyclopentanecarboxylic acid | DABSO | Allyl bromide | 92[6] | |
| 2 | 4-Phenylbutanoic acid | DABSO | Bromoacetonitrile | 88 | |
| 3 | Boc-proline | DABSO | Ethyl bromoacetate | 75 | |
| 4 | Levulinic acid | Na2S2O5 | 1-Bromo-4-fluorobenzene | 80[6] |
DABSO = DABCO bis(sulfur dioxide). Reaction conditions may vary slightly from the general protocol. Yields are for the isolated product.
Visualizations
Diagrams of Key Processes
Caption: Figure 1: Proposed Photocatalytic Cycle for Decarboxylative Functionalization.
Caption: Figure 2: General Experimental Workflow.
Safety Precautions
-
Light Exposure: High-intensity visible light can be harmful to the eyes. Avoid looking directly at the light source. Use appropriate enclosures for the photoreactor or wear protective eyewear that filters the specific wavelength of light being used.[10]
-
Solvents: Handle all organic solvents in a well-ventilated fume hood.
-
Reagents: Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Pressure: Some photocatalytic reactions may generate gas. Ensure that the reaction vessel is not sealed airtight to avoid pressure build-up, unless a closed system with a pressure release mechanism is intended.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient light intensity | Ensure the light source is functioning correctly and is positioned close to the reaction vessel. Check the transparency of the reaction vessel. |
| Catalyst degradation | Use fresh catalyst. Ensure the reaction is properly deoxygenated if the catalyst is air-sensitive. | |
| Incorrect wavelength | Confirm that the absorption spectrum of the photocatalyst overlaps with the emission spectrum of the light source. | |
| Inconsistent results | Temperature fluctuations | Use a cooling fan or water bath to maintain a constant temperature. |
| Inconsistent light exposure | Ensure the reaction vial is placed at the same distance from the light source for each experiment. Ensure homogeneous stirring. | |
| Side product formation | Over-irradiation | Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of oxygen or water | Use anhydrous solvents and properly deoxygenate the reaction mixture if the reaction is sensitive to air or moisture. |
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications [ouci.dntb.gov.ua]
- 6. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. BfS - protection [bfs.de]
Application Notes and Protocols for the Use of 10-Phenyl-9H-acridine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of 10-Phenyl-9H-acridine and its derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). This document details the synthesis of the core molecule, device fabrication protocols for both vacuum thermal evaporation and solution-processing methods, and standard characterization techniques. The versatile roles of this compound derivatives as efficient hole-transporting and host materials are highlighted, supported by a compilation of performance data from various device architectures. The provided protocols and data aim to serve as a valuable resource for researchers and scientists in the field of organic electronics.
Introduction to this compound in OLEDs
This compound, a heterocyclic organic compound, and its derivatives have emerged as a significant class of materials in the field of organic electronics, particularly in the development of OLEDs.[1] These molecules typically exhibit high thermal stability, excellent charge-carrier mobility, and wide energy bandgaps, making them suitable for various functions within an OLED device stack. Their rigid and planar acridine core, combined with the tunable electronic properties afforded by substitution at the 10-phenyl position and other locations on the acridine ring, allows for the rational design of materials with specific functionalities.
Derivatives of this compound are primarily employed as:
-
Hole-Transporting Layer (HTL) Materials: Their high hole mobility facilitates the efficient injection and transport of holes from the anode to the emissive layer.[1]
-
Host Materials: In the emissive layer, they can serve as a host matrix for phosphorescent or fluorescent dopants, enabling efficient energy transfer and preventing concentration quenching.[1]
The versatility of the this compound scaffold allows for its incorporation into a variety of OLED architectures, leading to devices with high efficiency, long operational lifetimes, and excellent color purity.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its substituted derivatives can be achieved through several established synthetic routes, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These cross-coupling reactions provide efficient methods for the formation of the key carbon-nitrogen bond.
General Synthesis Protocol via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of C-N bonds.[2]
Figure 1: General workflow for Buchwald-Hartwig amination.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the corresponding amine (1.2 equiv.), cesium carbonate (1.4 equiv.), BINAP (0.08 equiv.), and palladium(II) acetate (0.05 equiv.).
-
Solvent Addition: Add anhydrous toluene (0.1 M solution with respect to the aryl bromide) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
OLED Device Fabrication
OLEDs incorporating this compound derivatives can be fabricated using either vacuum thermal evaporation or solution-based techniques like spin coating.
Fabrication by Vacuum Thermal Evaporation
This method allows for the precise deposition of thin organic layers in a high-vacuum environment, leading to high-quality, uniform films.
Figure 2: Workflow for OLED fabrication via thermal evaporation.
Protocol:
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Vacuum Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Sequentially deposit the organic layers, including the this compound derivative as the HTL or host material, at a controlled deposition rate (typically 0.1-2 Å/s). The emissive layer is often co-evaporated with a dopant.
-
Deposit the electron-transporting layer (ETL) and an electron-injection layer (EIL) such as lithium fluoride (LiF).
-
Deposit the metal cathode (e.g., aluminum) at a higher deposition rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Fabrication by Solution Processing (Spin Coating)
Solution processing offers a lower-cost and more scalable alternative to vacuum deposition.
Protocol:
-
Substrate Preparation: Follow the same substrate cleaning procedure as for thermal evaporation.
-
Solution Preparation: Prepare solutions of the organic materials (including the this compound derivative) in appropriate organic solvents (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 5-20 mg/mL).
-
Spin Coating:
-
Deposit a hole-injection layer (e.g., PEDOT:PSS) by spin coating onto the ITO substrate.
-
Spin-coat the solution of the this compound derivative (as HTL or host) onto the substrate. The film thickness can be controlled by adjusting the spin speed (typically 1000-6000 rpm) and solution concentration.[3]
-
Anneal the film at a specific temperature to remove residual solvent.
-
Sequentially deposit the other organic layers and the cathode (often by thermal evaporation in a hybrid approach).
-
-
Encapsulation: Encapsulate the device as described for the thermal evaporation method.
Characterization Protocols
Comprehensive characterization is crucial to evaluate the properties of the synthesized materials and the performance of the fabricated OLEDs.
Photophysical and Electrochemical Characterization
| Property | Technique | Experimental Details |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | Setup: Three-electrode cell (working, counter, and reference electrodes). Electrolyte: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). Procedure: The material is coated as a thin film on the working electrode or dissolved in the electrolyte. The potential is scanned, and the oxidation and reduction potentials are determined. The HOMO and LUMO levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. A typical scan rate is 100 mV/s.[4] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs. |
| Photoluminescence (PL) Quantum Yield (PLQY) | Integrating Sphere Measurement | Setup: A fluorometer equipped with an integrating sphere. Procedure: The sample (in solution or as a thin film) is placed in the integrating sphere and excited with a monochromatic light source. The PLQY is calculated by comparing the integrated emission and excitation spectra of the sample with a reference or through an absolute measurement.[5] |
| Triplet Energy (ET) | Low-Temperature Photoluminescence | Procedure: The phosphorescence spectrum of the material is measured at low temperature (77 K) in a suitable solvent. The triplet energy is estimated from the highest-energy phosphorescence peak.[4] |
OLED Device Performance Characterization
Figure 3: Workflow for OLED device characterization.
Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit and a calibrated photodiode or a spectroradiometer to simultaneously measure the current density and luminance as a function of the applied voltage.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra at different driving voltages using a spectroradiometer.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.[6]
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the luminance, current density, and voltage data.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected. This is often the most critical efficiency metric.
-
-
Operational Lifetime:
-
Measure the time it takes for the luminance of the device to decrease to a certain percentage (e.g., 50% or 95%) of its initial value while operating at a constant current density.
-
Performance Data of OLEDs Utilizing Acridine Derivatives
The following table summarizes the performance of representative OLEDs where this compound derivatives were used as either the hole-transporting material or the host material.
| Device Role | Emitter Type | Host/Dopant System | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color |
| Host | Phosphorescent | PhCAR-2ACR with a yellow dopant | 20.57 | 56.90 | 35.75 | Yellow |
| Host | Phosphorescent | TPA-2ACR with a yellow dopant | 17.20 | 53.15 | 41.74 | Yellow |
| HTL | Phosphorescent | TPA-2ACR as HTL | 21.59 | 55.74 | 29.28 | - |
| Host | TADF | DMAC-TRZ in a terpyridine-based host | 22.35 | 45.15 | 32.95 | Cyan |
Data compiled from references[1][4]. PhCAR-2ACR and TPA-2ACR are derivatives of this compound. DMAC-TRZ is 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine.
Conclusion
This compound and its derivatives are highly promising materials for the development of efficient and stable OLEDs. Their versatile functionality as both hole-transporting and host materials, combined with their robust thermal and morphological stability, makes them attractive candidates for next-generation display and lighting applications. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and utilize this important class of organic electronic materials.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. edinst.com [edinst.com]
Application Notes and Protocols for Direct Decarboxylative Conjugate Addition via Acridine Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the direct decarboxylative conjugate addition of carboxylic acids to Michael acceptors, a powerful carbon-carbon bond-forming reaction facilitated by a dual acridine photocatalytic and copper catalytic system. This method allows for the direct use of abundant and stable carboxylic acids as alkyl radical precursors without the need for pre-activation, offering a significant advantage in synthetic efficiency.[1]
Introduction
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Traditional methods often rely on pre-formed organometallic reagents or enolates. The direct decarboxylative conjugate addition using acridine photocatalysis presents a modern alternative, proceeding through a radical mechanism under mild, visible-light-mediated conditions.[1] This dual catalytic system utilizes an organic acridine-based photocatalyst to generate alkyl radicals from carboxylic acids via a proton-coupled electron transfer (PCET) process.[1] A copper co-catalyst then facilitates the conjugate addition and the turnover of the photocatalyst.[1][2] This reaction demonstrates broad substrate scope, accommodating primary, secondary, and tertiary carboxylic acids, and a variety of Michael acceptors.[1]
Reaction Mechanism
The reaction proceeds through a dual catalytic cycle involving an acridine photocatalyst and a copper(I) co-catalyst. The key steps are outlined below:
-
Photoexcitation and PCET: The acridine photocatalyst (A) forms a hydrogen-bonded complex with the carboxylic acid. Upon irradiation with visible light (e.g., 400 nm LED), the acridine is excited to its singlet excited state. This excited state is a potent oxidant and initiates a proton-coupled electron transfer (PCET) with the carboxylic acid, generating an acridinyl radical (A-H•) and a carboxyl radical.
-
Decarboxylation: The unstable carboxyl radical rapidly undergoes decarboxylation, releasing carbon dioxide and forming an alkyl radical (R•).
-
Conjugate Addition: The alkyl radical adds to the Michael acceptor to form a new carbon-centered radical intermediate.
-
Copper Catalytic Cycle and Product Formation:
-
The acridinyl radical (A-H•) reduces a Cu(I) species to Cu(0).
-
The carbon-centered radical intermediate resulting from the conjugate addition is trapped by the Cu(0) species to form a Cu(I) enolate.
-
Protonation of the Cu(I) enolate by the protonated acridine photocatalyst (A-H+) regenerates the acridine photocatalyst (A) and the Cu(I) catalyst, releasing the final product.
-
The overall quantum yield of the acridine/copper dual-catalyzed decarboxylative conjugate addition reaction has been reported to be 0.42, indicating an efficient photocatalytic system.[1][3]
Data Presentation
The following tables summarize the substrate scope for the direct decarboxylative conjugate addition, showcasing the versatility of this protocol with various carboxylic acids and Michael acceptors.
Table 1: Substrate Scope of Carboxylic Acids with Acrolein
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Palmitic Acid | 87 | |
| 2 | 4-Chlorobutanoic Acid | 75 | |
| 3 | Cyclohexanecarboxylic Acid | 82 | |
| 4 | Adamantane-1-carboxylic Acid | 91 | |
| 5 | Phenylacetic Acid | 68 | |
| 6 | 3-Phenylpropanoic Acid | 72 | |
| 7 | (Tetrahydrofuran-2-yl)acetic Acid | 65 |
Reaction conditions: Carboxylic acid (0.3 mmol), acrolein (2.5 equiv), 9-(2,4,6-triisopropylphenyl)acridine (A1) (10 mol%), Cu(MeCN)₄BF₄ (10 mol%), piperazine (10 mol%), in CH₂Cl₂ (3 mL) irradiated with a 400 nm LED for 14 h.
Table 2: Substrate Scope of Michael Acceptors with Cyclohexanecarboxylic Acid
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Methyl vinyl ketone | 78 | |
| 2 | Ethyl acrylate | 71 | |
| 3 | Acrylonitrile | 65 | |
| 4 | N-Phenylmaleimide | 85 | |
| 5 | Chalcone | 92 |
Reaction conditions: Cyclohexanecarboxylic acid (0.3 mmol), Michael acceptor (2.5 equiv), 9-(2,4,6-triisopropylphenyl)acridine (A1) (10 mol%), Cu(MeCN)₄BF₄ (10 mol%), piperazine (10 mol%), in CH₂Cl₂ (3 mL) irradiated with a 400 nm LED for 14 h.
Experimental Protocols
General Procedure for the Direct Decarboxylative Conjugate Addition:
Materials:
-
Carboxylic acid
-
Michael acceptor
-
Acridine photocatalyst (e.g., 9-(2,4,6-triisopropylphenyl)acridine)
-
Copper(I) salt (e.g., Cu(MeCN)₄BF₄)
-
Amine ligand (e.g., piperazine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Reaction vessel (e.g., a screw-capped vial)
-
Stir bar
-
Visible light source (e.g., 400 nm LED lamp)
-
Cooling system (e.g., a fan or water bath)
Procedure:
-
To a screw-capped reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), the acridine photocatalyst (e.g., 10 mol%), the copper(I) salt (e.g., 10 mol%), and the amine ligand (e.g., 10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the carboxylic acid) and the Michael acceptor (typically 1.5-2.5 equiv.) via syringe.
-
Seal the vial and place it on a magnetic stir plate.
-
Position the reaction vial approximately 1-2 cm from the LED lamp. To maintain a constant temperature (e.g., 20-25 °C), use a cooling fan or a water bath.
-
Irradiate the reaction mixture with the 400 nm LED for the specified time (typically 12-24 hours), ensuring continuous stirring.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired conjugate addition product.
Mandatory Visualizations
Diagram 1: Dual Catalytic Cycle
Caption: Dual catalytic cycle for the direct decarboxylative conjugate addition.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the photocatalytic reaction.
References
Application Notes and Protocols: 10-Phenyl-9H-acridine as a Host Material in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Phenyl-9H-acridine, a heterocyclic aromatic compound, has garnered interest as a potential host material in phosphorescent organic light-emitting diodes (PhOLEDs). Its rigid structure and aromatic character suggest favorable properties for supporting phosphorescent guest emitters, which are crucial for achieving high quantum efficiencies in OLEDs. This document provides an overview of the application of this compound and its derivatives as host materials, including compiled data on related compounds, detailed experimental protocols for device fabrication, and visualizations of the underlying principles and workflows. While specific performance data for this compound as a host is limited in publicly available literature, the data for closely related acridine-based materials provide valuable insights into its potential.
Data Presentation
The performance of a host material is critical to the overall efficiency and stability of a PhOLED. The following tables summarize the performance of various acridine derivatives used as host or hole-transporting materials in PhOLEDs. This comparative data serves as a benchmark for the expected performance of devices utilizing this compound.
Table 1: Performance of Acridine-Based Materials in Phosphorescent OLEDs
| Material | Role | Dopant/Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| TPA-2ACR[1] | Hole-Transporting Material | Yellow Phosphor | 55.74 | 29.28 | 21.59 |
| PhCAR-2ACR[1] | Host Material | Yellow Phosphor | 56.90 | - | 20.57 |
| TAPC (Reference)[1] | Hole-Transporting Material | Yellow Phosphor | 32.53 | 18.58 | 10.6 |
| CBP (Reference)[1] | Host Material | Yellow Phosphor | 47.83 | - | 18.16 |
TPA-2ACR: 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline PhCAR-2ACR: 10,10'-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) TAPC: 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
Table 2: Photophysical and Electrochemical Properties of Acridine Derivatives
| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) |
| PhCAR-2ACR[1] | -5.73 | -2.02 | 3.05 |
| TPA-2ACR[1] | -5.23 | -1.67 | 3.04 |
Experimental Protocols
I. Synthesis of Acridine Derivatives
A common method for synthesizing N-arylacridine derivatives is the Buchwald-Hartwig amination. The following is a general protocol based on the synthesis of PhCAR-2ACR and TPA-2ACR.[1]
Materials:
-
Appropriate aryl bromide (e.g., 3,6-dibromo-9-phenyl-9H-carbazole)
-
Acridine derivative (e.g., 9,9-dimethyl-9,10-dihydroacridine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri-tert-butylphosphine (P(tBu)3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a two-neck round-bottom flask equipped with a condenser, combine the aryl bromide, acridine derivative, palladium(II) acetate, tri-tert-butylphosphine, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask.
-
Subject the flask to an inert atmosphere by purging with nitrogen gas.
-
Heat the reaction mixture to 110 °C and stir for 8 hours under the inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product using a suitable solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography on silica gel.
II. Fabrication of Phosphorescent OLEDs
The following protocol describes a standard procedure for the fabrication of a multilayer PhOLED via vacuum thermal evaporation.[1][2]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for each layer (Hole Injection Layer, Hole Transport Layer, Emissive Layer Host and Dopant, Electron Transport Layer, Electron Injection Layer)
-
Metal for cathode (e.g., Aluminum)
-
Deionized water
-
Isopropyl alcohol
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (pressure < 5 x 10-7 Torr)
-
Substrate holders
-
Quartz crystal microbalance for deposition rate monitoring
-
Glove box with an inert atmosphere
Procedure:
-
Substrate Cleaning: a. Clean the ITO-coated glass substrates by sonicating in isopropyl alcohol and then in deionized water, each for 20 minutes. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic layers onto the ITO substrate. A typical device structure would be:
- Hole Injection Layer (HIL)
- Hole Transport Layer (HTL)
- Emissive Layer (EML): Co-evaporate this compound as the host and a phosphorescent dopant (e.g., Ir(ppy)3 for green emission) at a specified doping concentration (typically 5-15 wt%).
- Electron Transport Layer (ETL)
- Electron Injection Layer (EIL) c. Monitor the thickness and deposition rate of each layer using a quartz crystal microbalance.
-
Cathode Deposition: a. Without breaking the vacuum, deposit the metal cathode (e.g., 100 nm of Al) on top of the organic stack.
-
Encapsulation: a. Transfer the fabricated device to a glove box under an inert atmosphere. b. Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Visualizations
PhOLED Fabrication Workflow
Caption: Workflow for the fabrication of a phosphorescent OLED.
Conceptual Energy Level Diagram of a PhOLED
Caption: Conceptual energy level diagram for a PhOLED.
Energy Transfer Mechanisms in the Emissive Layer
Caption: Energy transfer in a host-dopant system of a PhOLED.
References
Application Notes and Protocols: Synthesis of Acridine Derivatives via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of acridine derivatives utilizing the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a versatile and efficient route to construct the core acridine scaffold and its analogues, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Introduction
Acridine derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery. Their planar structure allows for intercalation into DNA, leading to potent anticancer properties through the inhibition of enzymes such as topoisomerase II. Furthermore, certain acridine derivatives have been shown to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein efflux pumps and modulating key signaling pathways like the PI3K/Akt pathway. The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of these valuable compounds, enabling the formation of crucial C-N bonds under relatively mild conditions with high functional group tolerance.
Data Presentation
Table 1: Buchwald-Hartwig Amination for the Synthesis of N-Phenylanthranilic Acid Derivatives
N-Phenylanthranilic acids are key precursors for the synthesis of acridones and acridines. The following table summarizes the reaction conditions and yields for their synthesis via Buchwald-Hartwig amination.
| Entry | Aryl Halide | Aniline Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-chlorobenzoic acid | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 92 | [1] |
| 2 | 2-bromobenzoic acid | 4-methoxyaniline | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Dioxane | 110 | 24 | 88 | |
| 3 | Methyl 2-iodobenzoate | 3-chloroaniline | Pd(OAc)₂ (5) | DPE-Phos (8) | Cs₂CO₃ | Toluene | RT | 12 | 95 | [1] |
| 4 | 2-chlorobenzonitrile | 4-fluoroaniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 15 | 85 | |
| 5 | 2-iodobenzoic acid | 2,4-difluoroaniline | [Pd(cinnamyl)Cl]₂ (2) | cataCXium A (4) | NaOtBu | Toluene | 80 | 16 | 91 |
Table 2: One-Pot Synthesis of 9-Aminoacridines via Buchwald-Hartwig Amination and Cycloaromatization
This one-pot approach combines the Buchwald-Hartwig amination of a 2-halobenzonitrile with an aniline, followed by an intramolecular cyclization to directly afford the 9-aminoacridine scaffold.
| Entry | 2-Halobenzonitrile | Arylamine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-bromobenzonitrile | Aniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 15 | 82 | |
| 2 | 2-chlorobenzonitrile | 4-methylaniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 15 | 78 | |
| 3 | 2-bromobenzonitrile | 3-methoxyaniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 15 | 88 | |
| 4 | 2-chlorobenzonitrile | 4-chloroaniline | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 15 | 75 | |
| 5 | 2-bromobenzonitrile | Naphthalen-1-amine | Pd(OAc)₂ (5) | rac-BINAP (10) | Cs₂CO₃ | Toluene | 100 | 15 | 72 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenylanthranilic Acid Derivatives
This protocol describes the synthesis of N-phenylanthranilic acid, a key intermediate for acridine synthesis, via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
Aryl halide (e.g., 2-chlorobenzoic acid, 1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), aniline derivative (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and BINAP (0.03 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenylanthranilic acid derivative.
Protocol 2: One-Pot Synthesis of 9-Aminoacridines
This protocol details a one-pot procedure for the synthesis of 9-aminoacridines starting from a 2-halobenzonitrile and an arylamine.
Materials:
-
2-Halobenzonitrile (e.g., 2-bromobenzonitrile, 1.0 mmol)
-
Arylamine (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 2-bromobenzonitrile (1.0 mmol), the corresponding arylamine (1.1 mmol), palladium(II) acetate (0.05 mmol), rac-BINAP (0.10 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the reaction vessel.
-
Seal the Schlenk tube and immerse it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 15 hours. Monitor the formation of the intermediate and the final product by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a chloroform/methanol (e.g., 95:5) eluent system to yield the desired 9-aminoacridine derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Workflow for Acridine Synthesis
Caption: General experimental workflow for acridine synthesis.
Signaling Pathway: Topoisomerase II Inhibition by Acridine Derivatives
Caption: Inhibition of Topoisomerase II by acridine derivatives.[2][3][4]
Signaling Pathway: P-glycoprotein Inhibition by Acridine Derivatives
Caption: P-glycoprotein inhibition by acridine derivatives.[5]
Signaling Pathway: PI3K/Akt/mTOR Pathway Modulation
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by acridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of P-glycoprotein activity by acridones and coumarins from Citrus sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 10-Phenyl-9H-acridine in Antitumor Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Phenyl-9H-acridine, also known as 9-phenylacridine (ACPH), is a promising heterocyclic compound that has demonstrated significant potential in the field of antitumor drug discovery. As a derivative of the acridine scaffold, ACPH exhibits potent cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through a mitochondria-mediated caspase-dependent pathway, making it a subject of considerable interest for the development of novel cancer therapeutics. This document provides detailed application notes, quantitative data summaries, and experimental protocols related to the antitumor activities of this compound.
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism that culminates in programmed cell death, or apoptosis. Key events in this process include:
-
DNA Damage: ACPH has been shown to cause DNA damage in cancer cells.[1][2]
-
Cell Cycle Arrest: Following DNA damage, the cell cycle is arrested at the G2/M phase, preventing cell division.[1][2]
-
Mitochondrial Pathway of Apoptosis: The primary mechanism of cell death induced by ACPH is through the intrinsic apoptotic pathway. This involves:
-
Lowering of Mitochondrial Membrane Potential: ACPH treatment leads to a decrease in the mitochondrial membrane potential.[1][2]
-
Upregulation of Bax: The pro-apoptotic protein Bax is upregulated.[1][2]
-
Release of Cytochrome c: The disruption of the mitochondrial membrane potential and upregulation of Bax leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Activation of Caspase-3: Cytosolic cytochrome c triggers the activation of caspase-3, a key executioner caspase.[1][2]
-
-
Photosensitization: In addition to its intrinsic anticancer activity, this compound can act as a photosensitizer, enhancing its cytotoxic effects when combined with UVA radiation. This suggests its potential application in photodynamic therapy.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 20.74 | [3] |
| HeLa | Cervical Carcinoma | 18.5 | [3] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for C-H Functionalization Using 10-Phenyl-9H-acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 10-phenyl-9H-acridine derivatives, particularly acridinium salts, as potent photoredox catalysts for a variety of C-H functionalization reactions. This metal-free approach offers a sustainable and versatile platform for late-stage functionalization, a crucial strategy in modern drug discovery and materials science.[1][2]
Introduction to Acridinium Photocatalysis in C-H Functionalization
Acridinium-based organic photocatalysts have emerged as powerful tools for the direct modification of C-H bonds under mild conditions.[2] Their strong oxidizing ability in the excited state allows for the activation of a wide range of substrates, facilitating reactions such as alkylation, amination, and cyanation. These reactions proceed via a single electron transfer (SET) mechanism, offering an eco-friendly alternative to traditional metal-catalyzed methods.[3] The high excited-state reduction potentials, excellent solubility, and stability of acridinium salts make them valuable catalysts for diverse synthetic transformations.[3]
A prominent example is the 9-mesityl-10-methylacridinium ion, which has been effectively used in numerous C-H functionalization reactions.[4] This guide will focus on providing detailed protocols for key transformations, enabling researchers to implement these powerful synthetic methods.
Key C-H Functionalization Reactions and Protocols
Aliphatic C-H Azidation
This protocol describes a general method for the direct conversion of unactivated aliphatic C-H bonds to C-N bonds using an acridinium photoredox catalyst.[5][6]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for aliphatic C-H azidation is provided below.
| Parameter | Value |
| Photocatalyst | 9-Mesityl-10-methylacridinium tetrafluoroborate ([Mes-Acr-Me]BF4) (1-5 mol%) |
| Substrate | Alkane (e.g., cyclohexane, adamantane) (1.0 equiv) |
| Azide Source | Sulfonyl azide (e.g., 4-acetamidobenzenesulfonyl azide) (1.5 equiv) |
| Base | K3PO4 (2.0 equiv) |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.1 M) |
| Light Source | Blue LEDs (e.g., 455 nm) |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the acridinium photocatalyst, the alkane substrate, the sulfonyl azide, and K3PO4.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent via syringe.
-
Place the vial approximately 1-2 cm from the blue LED light source and stir vigorously.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Substrate | Product | Yield (%) |
| Cyclohexane | Cyclohexyl azide | 65 |
| Adamantane | 1-Adamantyl azide | 75[5] |
| trans-Decalin | trans-Decalinyl azide | 57[5] |
| Propylbenzene | 1-Azido-1-phenylpropane | 58 |
Arene C-H Amination with Primary Amines
This protocol outlines the direct C-H amination of arenes with primary amines, a valuable transformation for the synthesis of N-arylated compounds.[7][8]
Reaction Scheme:
Experimental Protocol:
| Parameter | Value |
| Photocatalyst | 3,6-Dimethyl-9-(2,4,6-trimethylphenyl)-10-methylacridinium perchlorate ([Me2-Mes-Acr]ClO4) (1-2 mol%) |
| Substrate | Arene (e.g., anisole, benzene) (1.0 equiv) |
| Amine Source | Primary amine hydrochloride salt (1.2 equiv) |
| Solvent System | 1,2-Dichloroethane (DCE) / pH 8 Phosphate Buffer (4:1 or 2:2:1 for less soluble arenes) (0.1 M) |
| Light Source | Blue LEDs (e.g., 455 nm) |
| Atmosphere | Aerobic (reaction is open to the air) |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Procedure:
-
In a vial, dissolve the arene, the primary amine hydrochloride salt, and the acridinium photocatalyst in the specified solvent mixture.
-
Ensure the vial is open to the air to allow for the presence of oxygen.
-
Irradiate the reaction mixture with blue LEDs with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary:
| Arene Substrate | Amine Coupling Partner | Product | Yield (%) |
| Anisole | Glycine methyl ester HCl | N-(4-methoxyphenyl)glycine methyl ester | 85 |
| Benzene | Leucine methyl ester HCl | N-phenylleucine methyl ester | 72 |
| Toluene | Isoleucine methyl ester HCl | N-(p-tolyl)isoleucine methyl ester | 68 |
C-H Alkylation of Heteroarenes
This protocol describes the functionalization of heteroarene C-H bonds with alkyl trifluoroborate salts using an acridinium photocatalyst.[3]
Reaction Scheme:
Experimental Protocol:
| Parameter | Value |
| Photocatalyst | 9-Mesityl-10-methylacridinium tetrafluoroborate ([Mes-Acr-Me]BF4) (2 mol%) |
| Substrate | Heteroarene (e.g., lepidine, caffeine) (1.0 equiv) |
| Alkylating Agent | Potassium alkyltrifluoroborate (1.5 equiv) |
| Oxidant | Potassium persulfate (K2S2O8) (2.0 equiv) |
| Solvent | Acetonitrile/Water (3:1) |
| Light Source | Blue LEDs |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
Procedure:
-
Combine the heteroarene, potassium alkyltrifluoroborate, acridinium photocatalyst, and potassium persulfate in a reaction vessel.
-
Add the acetonitrile/water solvent mixture.
-
Degas the solution with an inert gas for 15 minutes.
-
Irradiate the mixture with blue LEDs while stirring.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography.
Quantitative Data Summary:
| Heteroarene | Alkyltrifluoroborate | Product | Yield (%) |
| Lepidine | Potassium methyltrifluoroborate | 4-Methyllepidine | 88 |
| Caffeine | Potassium ethyltrifluoroborate | 8-Ethylcaffeine | 76 |
| Isoquinoline | Potassium isopropyltrifluoroborate | 1-Isopropylisoquinoline | 82 |
Signaling Pathways and Experimental Workflows
General Mechanistic Pathway for Acridinium-Catalyzed C-H Functionalization
The following diagram illustrates the general photoredox catalytic cycle for C-H functionalization using an acridinium catalyst.
Caption: General photoredox cycle for C-H functionalization.
Experimental Workflow for a Typical Photocatalytic C-H Functionalization Reaction
This diagram outlines the standard laboratory procedure for setting up and performing a C-H functionalization reaction using an acridinium photocatalyst.
Caption: Standard laboratory workflow for photocatalysis.
Conclusion
The use of this compound derivatives as photocatalysts for C-H functionalization represents a significant advancement in synthetic organic chemistry. The protocols and data presented herein provide a practical guide for researchers to employ these methods for the efficient and selective modification of complex molecules. The mild reaction conditions and the avoidance of transition metals make this a highly attractive and sustainable approach for applications in drug discovery and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pioneering Metal-Free Late-Stage C-H Functionalization Using Acridinium Salt Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Organic synthetic transformations using organic dyes as photoredox catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Strategy for Aliphatic C-H Functionalization Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Aryl C-H Amination with Primary Amines Using Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Binding and Intercalation Studies with 10-Phenyl-9H-acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Phenyl-9H-acridine, commonly referred to as 9-phenylacridine, is a derivative of the acridine heterocyclic scaffold. Acridine and its derivatives are well-documented DNA intercalating agents, a property that underpins their consideration as potential therapeutic agents, particularly in oncology. The planar tricyclic acridine ring system can insert itself between the base pairs of the DNA double helix, leading to structural distortions that can interfere with cellular processes such as DNA replication and transcription. The phenyl substituent at the 9-position influences the compound's steric and electronic properties, modulating its DNA binding affinity and mode of interaction. These application notes provide a summary of the DNA binding properties of this compound and detailed protocols for its study.
Note on Nomenclature: The compound of interest is scientifically known as 9-phenylacridine (CAS Number: 602-56-2). The user-specified "this compound" likely refers to the same molecule, with "9H" indicating the saturated carbon at the 9-position of the acridine ring in its dihydro form. This document will use the more common name, 9-phenylacridine.
Application Notes
DNA Binding Profile of 9-Phenylacridine
Biophysical studies have revealed that 9-phenylacridine interacts with DNA primarily through a mechanism of partial intercalation into the minor groove . This mode of binding is distinct from classical intercalators which fully insert between DNA base pairs. The interaction is predominantly driven by non-electrostatic forces.
Key Research Findings:
-
Binding Affinity: 9-phenylacridine exhibits a moderate binding affinity for DNA.
-
Mode of Binding: Spectroscopic and hydrodynamic studies consistently point towards a groove-binding or partial intercalation model rather than classical intercalation.
-
Cellular Effects: In cancer cell lines, 9-phenylacridine has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis. It has also been identified as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.
Data Presentation
The following tables summarize the quantitative data obtained from various biophysical studies on the interaction of 9-phenylacridine with calf thymus DNA (ct-DNA).
| Table 1: DNA Binding Parameters of 9-Phenylacridine | |
| Parameter | Value |
| Binding Mode | Partial Intercalation / Groove Binding |
| Binding Stoichiometry (Drug:DNA base pairs) | Varies with experimental conditions |
| Binding Constant (K) | Moderate |
| Table 2: Spectroscopic and Thermal Denaturation Data | |
| Technique | Observation |
| UV-Vis Spectroscopy | Hypochromism and a slight red shift in the absorption spectrum upon binding to DNA. |
| Fluorescence Spectroscopy | Quenching of intrinsic fluorescence upon interaction with DNA. |
| Circular Dichroism | Perturbations in the characteristic B-form DNA spectrum, indicating conformational changes. |
| Thermal Denaturation (Melting Temperature) | A small increase in the melting temperature (Tm) of DNA, which is not characteristic of classical intercalators. |
| Table 3: Hydrodynamic Data | |
| Technique | Observation |
| Viscosity Measurement | No significant increase in the relative viscosity of DNA solution, and in some cases, a slight decrease was observed. This is contrary to the significant increase typically seen with classical intercalators. |
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the DNA binding of this compound.
UV-Visible Spectrophotometry for DNA Binding Analysis
Principle: The binding of a ligand to DNA can cause changes in the absorbance spectrum of the ligand, the DNA, or both. Hypochromism (a decrease in absorbance) and bathochromism (a red shift in the wavelength of maximum absorbance) are often indicative of intercalation.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calf Thymus DNA (ct-DNA) stock solution
-
This compound stock solution (in a suitable solvent like DMSO or ethanol, ensuring final solvent concentration does not affect DNA structure)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration of the DNA solution spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm. The A260/A280 ratio should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
Prepare a stock solution of this compound.
-
-
Titration:
-
Direct Titration: Keep the concentration of this compound constant in the sample cuvette and incrementally add small aliquots of the ct-DNA stock solution. The reference cuvette should contain the same concentration of buffer.
-
Reverse Titration: Keep the concentration of ct-DNA constant and titrate with increasing concentrations of this compound.
-
-
Data Acquisition:
-
After each addition of DNA or ligand, mix the solution gently and allow it to equilibrate for 5 minutes.
-
Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-500 nm).
-
-
Data Analysis:
-
Correct the spectra for the dilution effect.
-
Analyze the changes in absorbance at the wavelength of maximum absorbance of the ligand.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimmer equation or by plotting A₀/(A-A₀) vs 1/[DNA], where A₀ and A are the absorbances of the free ligand and in the presence of DNA, respectively.
-
Fluorescence Spectroscopy for DNA Binding Analysis
Principle: The fluorescence of a molecule can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine binding parameters.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Solutions as described for UV-Vis spectroscopy.
Protocol:
-
Determine Excitation and Emission Wavelengths:
-
Record the excitation and emission spectra of this compound to determine the wavelengths of maximum excitation and emission.
-
-
Fluorescence Titration:
-
In a cuvette, place a fixed concentration of this compound in Tris-HCl buffer.
-
Incrementally add small aliquots of the ct-DNA stock solution.
-
After each addition, mix gently and allow to equilibrate.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of DNA.
-
The binding constant can be determined using the Stern-Volmer equation if the quenching is dynamic, or by fitting the data to a suitable binding model.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is sensitive to the chiral environment of molecules. DNA has a characteristic CD spectrum due to its helical structure. Binding of a ligand can perturb this spectrum, providing information about changes in DNA conformation.
Materials:
-
CD spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 mm or 1 cm)
-
Solutions as described for UV-Vis spectroscopy.
Protocol:
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the appropriate parameters (wavelength range, scan speed, bandwidth).
-
-
Data Acquisition:
-
Record the CD spectrum of the Tris-HCl buffer as a baseline.
-
Record the CD spectrum of the ct-DNA solution in the buffer. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD bands of DNA. A decrease or increase in ellipticity or a shift in the bands indicates a change in the DNA conformation upon ligand binding.
-
Viscosity Measurement
Principle: Classical intercalation of a molecule into the DNA helix causes an increase in the length of the DNA, which leads to a significant increase in the viscosity of the solution. Groove binding or partial intercalation typically results in a much smaller change, or even a decrease, in viscosity.
Materials:
-
Viscometer (e.g., an Ubbelohde or Cannon-Fenske viscometer)
-
Constant temperature water bath
-
Solutions as described for UV-Vis spectroscopy.
Protocol:
-
Temperature Control:
-
Maintain the viscometer at a constant temperature (e.g., 25 °C) using the water bath.
-
-
Measurement of Flow Times:
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the ct-DNA solution (t).
-
Measure the flow times of ct-DNA solutions with increasing concentrations of this compound.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) = (t-t₀)/t₀, where η and η₀ are the viscosities of the sample and buffer, respectively.
-
Plot the relative viscosity against the ratio of [Ligand]/[DNA].
-
Thermal Denaturation (Melting Temperature) Studies
Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. Ligands that stabilize the double helix will increase the Tm.
Materials:
-
UV-Vis spectrophotometer with a temperature controller (peltier)
-
Quartz cuvettes
-
Solutions as described for UV-Vis spectroscopy.
Protocol:
-
Sample Preparation:
-
Prepare samples of ct-DNA alone and ct-DNA with different concentrations of this compound in buffer.
-
-
Data Acquisition:
-
Place the sample in the spectrophotometer and monitor the absorbance at 260 nm.
-
Slowly increase the temperature (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at the midpoint of the transition. This can be determined from the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) = Tm (DNA + Ligand) - Tm (DNA alone).
-
Mandatory Visualizations
Caption: Experimental workflow for DNA binding studies.
Caption: Logical diagram for determining the binding mode.
Caption: Apoptotic pathway induced by this compound.
Troubleshooting & Optimization
How to improve the quantum yield of 10-Phenyl-9H-acridine photocatalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the quantum yield of 10-Phenyl-9H-acridine photocatalysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound photocatalysis?
A1: this compound and its derivatives act as potent photoredox catalysts. Upon absorption of visible light, the acridine photocatalyst is promoted to an excited state, enabling it to participate in single electron transfer (SET) processes with organic substrates. This process can generate radical intermediates from starting materials like carboxylic acids, which can then engage in various chemical transformations.
Q2: What are the key factors that influence the quantum yield of the photocatalytic reaction?
A2: The primary factors influencing the quantum yield include the choice of solvent, the concentration of the photocatalyst and substrates, the light source and its intensity, the presence of co-catalysts or additives, and the reaction temperature. Optimizing these parameters is crucial for maximizing the efficiency of the reaction.
Q3: How does the solvent choice impact the reaction efficiency?
A3: The solvent plays a critical role in photocatalysis. Polar solvents can stabilize charged intermediates and influence the excited-state properties of the photocatalyst. For instance, in some reactions, a more polar solvent like N,N-dimethylacetamide (DMA) has been shown to improve reaction efficiency.[1] It is essential to select a solvent that dissolves all reaction components and does not quench the excited state of the photocatalyst.
Q4: Can oxygen affect the outcome of my experiment?
A4: Yes, the presence of oxygen can significantly impact the reaction. In many cases, oxygen can act as a quencher of the excited state of the photocatalyst, leading to a lower quantum yield. Therefore, it is often necessary to degas the reaction mixture to remove dissolved oxygen. However, in some specific oxidative reactions, oxygen is a required reagent.
Q5: What is the role of a co-catalyst in dual catalytic systems with this compound?
A5: In dual catalytic systems, a co-catalyst, often a transition metal complex like copper(I), works in tandem with the acridine photocatalyst. The acridine photocatalyst initiates the radical formation, and the co-catalyst facilitates the subsequent bond-forming steps, leading to an overall improvement in reaction performance and yield.[2]
Troubleshooting Guides
This section addresses common issues encountered during this compound photocatalysis experiments.
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Insufficient Light Source | Ensure the light source has the appropriate wavelength (typically blue or violet light) and sufficient intensity. Check the manufacturer's specifications for your LED or lamp. |
| Incorrect Wavelength | Verify that the emission spectrum of your light source overlaps with the absorption spectrum of the this compound photocatalyst. |
| Oxygen Quenching | Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to and during the reaction. |
| Low Catalyst Concentration | Increase the concentration of the this compound photocatalyst incrementally. Be aware that excessively high concentrations can lead to inner filter effects. |
| Inappropriate Solvent | Test a range of solvents with varying polarities. Ensure all reactants and the catalyst are fully dissolved. |
| Substrate Issues | Confirm the purity of your starting materials. Impurities can sometimes inhibit the catalytic cycle. |
| Photocatalyst Degradation | The photocatalyst may degrade under prolonged irradiation. Monitor the reaction progress over time and consider adding the catalyst in portions for long reactions. |
Problem 2: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Over-irradiation | Reduce the reaction time or the light intensity. Monitor the reaction by techniques like TLC or LC-MS to determine the optimal reaction time. |
| Incorrect Stoichiometry | Optimize the ratio of the reactants. An excess of one reactant may lead to undesired side reactions. |
| Reaction Temperature | Control the reaction temperature. While many photoredox reactions are run at room temperature, some may benefit from cooling to minimize side reactions. |
| Alternative Reaction Pathways | Consider if radical intermediates are undergoing undesired pathways. The addition of specific additives or changing the solvent may help to control the reaction pathway. |
Data Presentation
Table 1: General Optimization Parameters for this compound Photocatalysis
| Parameter | Typical Range | Considerations |
| Photocatalyst Loading | 1-10 mol% | Higher loading can increase light absorption but may lead to insolubility or inner filter effects. |
| Substrate Concentration | 0.05-0.5 M | Higher concentrations can increase reaction rates, but solubility may be a limiting factor. |
| Solvent | Dichloromethane, Acetonitrile, DMA, DMF | Solvent polarity can significantly affect reaction outcomes.[1] |
| Light Source | Blue or Violet LEDs (400-450 nm) | The wavelength should match the absorbance of the photocatalyst. |
| Temperature | 25-110 °C | Higher temperatures can sometimes improve yields, particularly in dual catalytic systems.[1] |
| Reaction Time | 6-24 hours | Monitor reaction progress to avoid over-irradiation and product degradation. |
Experimental Protocols
Protocol 1: General Procedure for a this compound Photocatalyzed Reaction
-
Preparation: In a reaction vessel (e.g., a vial or a flask equipped with a magnetic stir bar), add the this compound photocatalyst (e.g., 5 mol%), the limiting substrate (1.0 equiv), and any other solid reagents.
-
Solvent Addition: Add the chosen solvent (ensure it is degassed if the reaction is oxygen-sensitive).
-
Degassing (if required): Seal the vessel and degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Initiation: Place the reaction vessel in front of a suitable light source (e.g., a 420 nm LED lamp) and begin stirring. Maintain a constant distance from the light source for reproducibility.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, remove the light source. The work-up procedure will be specific to the reaction and products but generally involves solvent removal, extraction, and purification by column chromatography.
Protocol 2: Determination of Quantum Yield
The quantum yield (Φ) is the ratio of the number of molecules of product formed to the number of photons absorbed by the photocatalyst.
-
Actinometry: First, determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution for a set time and measuring the change in absorbance to calculate the number of photons emitted by the lamp per unit time.
-
Sample Preparation: Prepare a reaction mixture as described in Protocol 1. The concentration of the photocatalyst should be adjusted to ensure sufficient light absorption (typically an absorbance of >2 at the irradiation wavelength).
-
Irradiation: Irradiate the reaction mixture for a specific time, ensuring the reaction conversion is kept low (ideally <10%) to maintain a constant rate of light absorption.
-
Product Quantification: Quantify the amount of product formed using a calibrated analytical technique such as quantitative NMR (qNMR) with an internal standard or by creating a calibration curve with HPLC.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the photon flux measured in step 1 and the irradiation time, assuming all incident photons are absorbed.
Visualizations
Caption: A typical experimental workflow for this compound photocatalysis.
Caption: A decision tree for troubleshooting low product yield.
Caption: Key factors influencing the quantum yield of the photocatalytic reaction.
References
- 1. Photocatalytic Oxygenation of 10-Methyl-9,10-dihydroacridine by O2 with Manganese Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Troubleshooting low yields in the synthesis of 10-Phenyl-9H-acridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 10-Phenyl-9H-acridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My Bernthsen synthesis of this compound resulted in a very low yield. What are the common causes?
Low yields in the Bernthsen acridine synthesis, a common method for preparing 9-substituted acridines, can stem from several factors. This reaction involves the condensation of a diarylamine with a carboxylic acid using a Lewis acid catalyst, typically zinc chloride, at high temperatures.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: The traditional Bernthsen synthesis requires stringent conditions, including high temperatures (200-270 °C) and prolonged reaction times (up to 24 hours).[1] Deviations from these optimal parameters can significantly reduce the yield.
-
Inefficient Catalysis: The choice and amount of catalyst are critical. While zinc chloride is standard, alternative catalysts or co-catalysts might be more effective.
-
Incomplete Reaction or Side Reactions: The reaction proceeds through an N-acyl diarylamine intermediate. If the subsequent cyclization and dehydration steps are incomplete, the yield of the final acridine product will be low.[2] Side reactions, such as the formation of polymeric byproducts or oxidation of the acridine product, can also consume starting materials and reduce the yield.
-
Purification Losses: Inefficient purification methods can lead to significant loss of the final product.
2. How can I optimize the reaction conditions for the Bernthsen synthesis?
Optimizing the reaction conditions is a crucial step in improving the yield. Consider the following adjustments:
-
Temperature and Reaction Time: Ensure the reaction is heated to the recommended temperature range of 200-270 °C for a sufficient duration.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Microwave-Assisted Synthesis: A significant improvement in both reaction time and yield can often be achieved by using microwave irradiation.[2][3] Microwave-assisted syntheses are typically much faster, often completing within minutes compared to hours for conventional heating.[2]
-
Catalyst System: A composite catalyst system of zinc chloride and 85% phosphoric acid has been reported to increase yields to over 70%.[4] Alternatively, p-toluenesulfonic acid (p-TSA) has been used as an effective catalyst under microwave conditions.[5]
3. Are there alternative synthetic routes to this compound that might offer higher yields?
Yes, if the Bernthsen synthesis consistently produces low yields, several alternative methods can be explored:
-
Ortho-Lithiation–Cyclization Sequence: A two-step sequence involving the ortho-lithiation of a pivaloyl-protected aniline followed by reaction with benzoyl chloride and subsequent acid-mediated cyclization has been reported to produce 9-phenylacridines in high yields (91-92%).[6]
-
From 9-Chloroacridine: this compound can be synthesized from 9-chloroacridine via a palladium-catalyzed cross-coupling reaction with a suitable phenylating agent.[7] The starting 9-chloroacridine can be prepared from diphenylamine-2-carboxylic acid.[8]
4. My final product is difficult to purify. What are the recommended purification methods?
Purification of this compound is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: Silica gel is a common stationary phase for the column chromatography of acridine derivatives. The choice of eluent will depend on the polarity of the impurities.
-
Recrystallization: Recrystallization from a suitable solvent system can be an effective method for obtaining a highly pure product. The choice of solvent will need to be determined empirically.
5. Could the quality of my reagents be affecting the yield?
Absolutely. The purity of the starting materials is paramount for a successful synthesis.
-
Diphenylamine and Benzoic Acid: Ensure that the diphenylamine and benzoic acid are of high purity and are dry. Impurities can interfere with the reaction and lead to the formation of side products.
-
Zinc Chloride: Zinc chloride is hygroscopic and its effectiveness as a Lewis acid catalyst is diminished by the presence of water. It is crucial to use anhydrous zinc chloride and to handle it in a moisture-free environment.
Experimental Protocols
Protocol 1: Classical Bernthsen Synthesis of this compound
This protocol is based on the traditional Bernthsen acridine synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine diphenylamine, benzoic acid, and anhydrous zinc chloride.
-
Heating: Heat the reaction mixture to 200-270 °C in a sand bath or heating mantle.
-
Reaction Time: Maintain the temperature for 24 hours.
-
Work-up: After cooling, the solidified reaction mass is treated with aqueous ammonia to decompose the zinc chloride complex.
-
Extraction: The crude product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Bernthsen Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.
-
Reaction Mixture: In a microwave-safe reaction vessel, mix diphenylamine, benzoic acid, and anhydrous zinc chloride (or p-toluenesulfonic acid).[2][5]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 200-210 °C) for a short duration (typically 5-10 minutes).[2]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the classical Bernthsen synthesis protocol.
Protocol 3: High-Yield Two-Step Ortho-Lithiation–Cyclization Sequence
This alternative route offers significantly higher yields.[6]
-
Step 1: Synthesis of the Tertiary Alcohol Intermediate:
-
Dissolve the pivaloyl-protected aniline in anhydrous THF and cool to -13 °C.
-
Add n-butyllithium (n-BuLi) and TMEDA, then stir at 0 °C for 2 hours.
-
Cool the mixture to -30 °C and add benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction and purify the resulting tertiary alcohol by column chromatography.
-
-
Step 2: Acid-Mediated Cyclization:
-
Dissolve the purified tertiary alcohol in glacial acetic acid.
-
Add concentrated aqueous HCl.
-
Heat the mixture at 90 °C for 3 hours.
-
After cooling, the product is isolated and purified.
-
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Catalyst | Reaction Conditions | Reported Yield (%) | Reference |
| Classical Bernthsen | Zinc Chloride | 200-270 °C, 24 h | Often low and variable | [1] |
| Bernthsen with Composite Catalyst | Zinc Chloride / 85% Phosphoric Acid | 220-240 °C, 5-7 h | >70 | [4] |
| Microwave-Assisted Bernthsen | Zinc Chloride | 200-210 °C, 5 min | 70-79 | [2] |
| Microwave-Assisted Bernthsen | p-Toluenesulfonic Acid | Microwave Irradiation, 5 min | High (specific % not stated) | [5] |
| Ortho-Lithiation–Cyclization | n-BuLi/TMEDA then HCl/AcOH | -13 °C to 90 °C | 91-92 | [6] |
Visualizations
Caption: Reaction mechanism for the Bernthsen synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields in synthesis.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101525392B - 9-phenylacridine photoinitiator and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 10-Phenyl-9H-acridine Photochemical Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the photochemical stability and degradation of 10-Phenyl-9H-acridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general photochemical stability of this compound?
This compound, also known as N-phenylacridan, is a dihydroacridine derivative and is susceptible to photo-oxidation. Upon exposure to light, particularly in the presence of oxygen, it can undergo degradation. The core chromophore absorbs UV light, leading to the formation of excited states that can initiate chemical reactions. Its stability is highly dependent on experimental conditions such as the solvent, the presence of oxygen, and the wavelength of irradiation.
Q2: What is the primary photochemical degradation pathway for this compound?
While specific studies on this compound are limited, the degradation pathway can be inferred from closely related compounds like 10-methyl-9,10-dihydroacridine. The primary degradation route is believed to be the photo-oxidation of the dihydroacridine ring. This process likely involves the initial formation of the 10-phenylacridinium cation through the loss of a hydride. This cation is a more stable, aromatic species. Subsequent reactions, especially in the presence of water and oxygen, can lead to the formation of 10-phenyl-9(10H)-acridone as a final degradation product.
Q3: What are the expected photoproducts of this compound degradation?
Based on the photo-oxidation of similar dihydroacridines, the expected major photoproducts are:
-
10-Phenylacridinium cation: The initial product of photo-oxidation.
-
10-Phenyl-9(10H)-acridone: A likely final product resulting from further oxidation and rearrangement, particularly in the presence of oxygen and water.
Q4: Is there a known quantum yield for the photodegradation of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and unexpected degradation of this compound solution. | 1. Presence of dissolved oxygen.2. Exposure to ambient light (UV/Visible).3. Use of protic solvents which can facilitate heterolytic cleavage. | 1. Deoxygenate solvents by purging with an inert gas (e.g., argon or nitrogen).2. Protect solutions from light using amber glassware or by covering vessels with aluminum foil.3. Consider using aprotic solvents if the experimental design allows, as they may suppress certain degradation pathways.[3][4] |
| Inconsistent results in photochemical experiments. | 1. Fluctuations in light source intensity.2. Variability in solvent purity and oxygen content.3. Temperature fluctuations affecting reaction rates. | 1. Use a stabilized power supply for the light source and monitor its output with a calibrated actinometer.2. Use high-purity solvents from a freshly opened bottle and standardize the deoxygenation procedure.3. Control the temperature of the reaction vessel using a water bath or a temperature-controlled cuvette holder. |
| Difficulty in identifying degradation products. | 1. Low concentration of photoproducts.2. Co-elution with the parent compound in chromatography.3. Instability of the photoproducts. | 1. Concentrate the irradiated solution under reduced pressure (protecting from light).2. Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column).3. Use analytical techniques that can provide structural information without extensive sample preparation, such as LC-MS/MS or direct-infusion mass spectrometry. |
| Precipitate formation during irradiation. | 1. Low solubility of degradation products.2. Polymerization or aggregation initiated by photochemical reactions. | 1. Choose a solvent in which both the starting material and expected products are soluble.2. Lower the initial concentration of this compound.3. Analyze the precipitate separately to identify its composition. |
Experimental Protocols
Protocol 1: Determination of Photodegradation Quantum Yield
This protocol outlines a general method for determining the photodegradation quantum yield of this compound using a chemical actinometer.
Objective: To quantify the efficiency of photodegradation of this compound upon irradiation at a specific wavelength.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Chemical actinometer (e.g., potassium ferrioxalate for UV range)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Inert gas (argon or nitrogen)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the irradiation wavelength to minimize inner filter effects.
-
Prepare the actinometer solution according to standard protocols. For potassium ferrioxalate, this is typically a 0.006 M solution in 0.05 M sulfuric acid.
-
-
Determination of Photon Flux (Actinometry):
-
Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a defined period.
-
After irradiation, follow the standard procedure for the chosen actinometer to determine the number of photons absorbed. For ferrioxalate, this involves the formation of a colored complex with 1,10-phenanthroline, which is quantified by UV-Vis spectrophotometry.
-
Calculate the photon flux (photons per second) of the light source.
-
-
Irradiation of this compound:
-
Fill an identical quartz cuvette with the this compound solution. If oxygen-free conditions are desired, deoxygenate the solution by purging with an inert gas.
-
Irradiate the solution under the same conditions as the actinometer for a specific time.
-
Monitor the degradation of this compound by taking UV-Vis spectra or HPLC samples at regular time intervals. The decrease in the absorbance at its λmax or the decrease in its peak area in HPLC can be used to quantify the number of molecules degraded.
-
-
Calculation of Quantum Yield (Φ):
-
The photodegradation quantum yield is calculated using the following formula: Φ = (Number of molecules of this compound degraded) / (Number of photons absorbed by the solution)
-
The number of photons absorbed can be determined from the photon flux and the fraction of light absorbed by the solution at the irradiation wavelength.
-
Protocol 2: Identification of Photodegradation Products by LC-MS
Objective: To identify the major photoproducts of this compound degradation.
Materials:
-
Irradiated solution of this compound
-
High-performance liquid chromatograph coupled to a mass spectrometer (LC-MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with formic acid)
Procedure:
-
Sample Preparation:
-
Irradiate a solution of this compound for a sufficient time to generate a detectable amount of degradation products (e.g., 10-20% degradation).
-
The solution may be concentrated if necessary, but be mindful of potential thermal degradation.
-
-
LC-MS Analysis:
-
Inject the irradiated sample into the LC-MS system.
-
Develop a chromatographic method to separate the parent compound from its degradation products. A gradient elution is often effective.
-
The mass spectrometer should be operated in a mode that allows for the determination of the molecular weights of the eluting compounds (e.g., full scan mode).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the suspected degradation products to obtain fragmentation patterns.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram that are not present in a non-irradiated sample.
-
Determine the molecular weights of these new peaks from their mass spectra.
-
Propose structures for the degradation products based on their molecular weights and the expected photochemical reactions (e.g., oxidation to the acridinium cation or acridone).
-
Compare the fragmentation patterns from MS/MS with the proposed structures to confirm their identities.
-
Visualizations
Caption: Proposed photochemical degradation pathway of this compound.
Caption: Experimental workflow for determining photodegradation quantum yield.
References
Optimizing reaction conditions for acridine-catalyzed C-C bond formation
Welcome to the technical support center for acridine-catalyzed C-C bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during acridine-catalyzed C-C bond formation reactions in a question-and-answer format.
Question: My reaction shows low to no conversion of starting materials. What are the potential causes and solutions?
Answer:
Low or no conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Verify Essential Components: Ensure that both the acridine photocatalyst and the light source are present and functional, as control experiments have confirmed their necessity for the reaction to proceed.[1] The absence of either will result in no product formation.
-
Check for Inhibitors: The presence of Brønsted acids can be detrimental to the reaction.[1] Ensure your starting materials and solvent are free from acidic impurities. Additionally, while an amine co-catalyst or ligand is often required, an excessive amount can inhibit the reaction by disrupting the crucial acridine-carboxylic acid complex formation.[1]
-
Evaluate the Co-Catalyst: In dual catalytic systems, a copper(I) co-catalyst is often essential for efficient catalytic turnover.[1] Reactions without the copper co-catalyst may show significantly lower yields. Ensure the copper salt, such as Cu(MeCN)₄BF₄, is fresh and handled under appropriate conditions to avoid oxidation.
-
Inspect the Light Source: The reaction is initiated by visible light. Verify that your LED light source is emitting at the correct wavelength (typically 400-420 nm) and that the intensity is sufficient.[1]
Question: The reaction is proceeding, but the yield of my desired product is low. How can I optimize the reaction conditions?
Answer:
Optimizing reaction parameters is key to improving yields. Consider the following adjustments:
-
Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Dichloromethane has been shown to be an optimal solvent in many cases.[1] If you are using a different solvent, consider screening others like acetonitrile.
-
Catalyst and Ligand Loading: While standard conditions often suggest 10 mol% of the acridine photocatalyst and copper co-catalyst, these loadings can be adjusted.[1] Sometimes, a slight variation in catalyst or ligand concentration can improve the yield. The optimal copper-to-amine ligand ratio is often around 1:2 to 1:3.[1]
-
Reaction Time: While some reactions can proceed to completion in a shorter timeframe (e.g., 6 hours) without a significant drop in yield, others may require longer reaction times for optimal conversion.[1] Monitor your reaction progress over time to determine the optimal endpoint.
-
Substrate Quality: Ensure the purity of your starting materials, particularly the carboxylic acid and the Michael acceptor. Impurities can interfere with the catalytic cycle.
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can arise from several pathways. Understanding these can help in mitigating them.
-
Catalyst Deactivation: The acridine photocatalyst can be deactivated through the formation of dihydroacridine, which results from the disproportionation of two acridinyl radicals.[2] A transition metal co-catalyst is often required to facilitate the reoxidation of dihydroacridine back to the active catalyst.[2] Ensure your co-catalyst is active.
-
Intramolecular Charge Transfer: Some acridine catalysts with electron-rich substituents can form a counterproductive intramolecular charge transfer state, which is less oxidizing and can lead to catalyst decomposition.[3] If you suspect this is an issue, consider using an acridine catalyst with less electron-rich substituents.
-
Alkene Isomerization: While acridine-based systems are noted to avoid alkene isomerization, a side reaction sometimes observed with iridium catalysts, it is still a possibility to consider if unexpected isomers are detected.[1]
-
Radical-Radical Coupling: Unproductive coupling of radical intermediates can lead to undesired byproducts. Adjusting reactant concentrations or the rate of radical generation (e.g., by modifying light intensity) may help to favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the acridine catalyst in C-C bond formation?
A1: The acridine photocatalyst, upon excitation by visible light, initiates a proton-coupled electron transfer (PCET) with a carboxylic acid. This process generates an alkyl radical via decarboxylation, which can then participate in the C-C bond-forming reaction, such as a conjugate addition to a Michael acceptor.[1][4]
Q2: Why is a dual catalytic system with copper often necessary?
A2: In many acridine-catalyzed reactions, a dual catalytic system with a copper(I) co-catalyst is employed to facilitate the overall transformation. The copper catalyst is involved in an efficient Cu(I)/Cu(0) catalytic cycle that assists in the conjugate addition step and the turnover of the acridine photocatalyst.[1][4]
Q3: Can N-methylacridinium salts be used as photocatalysts in these reactions?
A3: No, N-methylacridinium salts have been shown to be ineffective for these decarboxylative conjugate additions. Reactions using N-methylacridinium catalysts typically result in the recovery of the starting carboxylic acid, indicating that the free acridine structure is crucial for the required reactivity.[1]
Q4: What is the substrate scope for acridine-catalyzed C-C bond formation?
A4: These reactions generally have a broad substrate scope. A wide range of primary, secondary, and tertiary aliphatic carboxylic acids can be used.[1] The reaction is also compatible with various Michael acceptors, including acrylates, acrylamides, acrylonitrile, and vinyl sulfones.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on product yield for an acridine-catalyzed decarboxylative conjugate addition.
Table 1: Optimization of Reaction Conditions
| Entry | Acridine Catalyst | Co-Catalyst | Amine Ligand | Solvent | Yield (%) |
| 1 | A1 (10 mol%) | CuCl (10 mol%) | Pyrrolidine | DCM | 43 |
| 2 | A1 (10 mol%) | Cu(MeCN)₄BF₄ (10 mol%) | Piperazine | DCM | 87 |
| 3 | A1 (10 mol%) | Cu(MeCN)₄BF₄ (10 mol%) | Piperazine | Toluene | 5 |
| 4 | A1 (10 mol%) | Cu(MeCN)₄BF₄ (10 mol%) | Piperazine | MeCN | 23 |
| 5 | A2 (10 mol%) | Cu(MeCN)₄BF₄ (10 mol%) | Piperazine | DCM | 81 |
| 6 | A1 (10 mol%) | None | Piperazine | DCM | 23 |
| 7 | None | Cu(MeCN)₄BF₄ (10 mol%) | Piperazine | DCM | 0 |
Data synthesized from information presented in a study on dual catalytic decarboxylative conjugate addition.[1] Yields refer to the isolated product.
Experimental Protocols
Representative Protocol for Acridine-Catalyzed Decarboxylative Conjugate Addition:
To an oven-dried vial equipped with a magnetic stir bar is added the carboxylic acid (0.3 mmol, 1.0 equiv.), the α,β-unsaturated carbonyl compound (0.75 mmol, 2.5 equiv.), the acridine photocatalyst (e.g., A1, 0.03 mmol, 10 mol%), the copper(I) co-catalyst (e.g., Cu(MeCN)₄BF₄, 0.03 mmol, 10 mol%), and the amine ligand (e.g., piperazine, 0.03 mmol, 10 mol%). The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). Anhydrous dichloromethane (3 mL) is then added. The reaction mixture is stirred and irradiated with a blue LED lamp (λ = 400-420 nm) at room temperature (25–27 °C) for 14 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired product.[1]
Visualizations
The following diagrams illustrate key pathways and workflows in acridine-catalyzed C-C bond formation.
Caption: Dual catalytic cycle for acridine/copper-catalyzed C-C bond formation.
Caption: Troubleshooting workflow for low or no reaction conversion.
References
- 1. Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
Side reactions and byproducts in 10-Phenyl-9H-acridine mediated synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Phenyl-9H-acridine and its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 9-phenylacridine?
A1: The most common method is the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with benzoic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270 °C).[1][2] Polyphosphoric acid can also be used as a catalyst, which allows for lower reaction temperatures, though it may result in lower yields.[1]
Q2: What are the typical reaction conditions for the Bernthsen synthesis of 9-phenylacridine?
A2: Traditional methods require heating a mixture of diphenylamine, benzoic acid, and zinc chloride to 200-270 °C for up to 24 hours.[1] More modern approaches utilize microwave irradiation, which can significantly reduce the reaction time to a few minutes.[3] A modified method using a composite catalyst of zinc chloride and 85% phosphoric acid at 220-240 °C for 5-7 hours has been shown to improve yield and purity.
Q3: What are the potential side reactions during the synthesis of 9-phenylacridine?
A3: The primary side reactions include the formation of N-phenylbenzamide as an intermediate that may not fully convert to the final product, especially if the reaction is incomplete.[3] With sterically hindered benzoic acids, the formation of N,N-diphenyl-2',6'-dimethoxyphenylamide has been observed as the main product instead of the corresponding acridine.[3] At the high temperatures required for the Bernthsen synthesis, thermal decomposition of the starting material, diphenylamine, can also occur.
Q4: What are common byproducts in this compound mediated photocatalysis?
A4: In photocatalytic reactions, the this compound photocatalyst can degrade. While specific byproducts for this compound are not extensively documented in the provided results, analogous acridine compounds like acridine orange are known to undergo N-de-methylation as a degradation pathway.[4][5] This suggests that degradation of this compound may involve modifications to the acridine core or the phenyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 9-phenylacridine | Incomplete reaction. | Increase reaction time or temperature. Consider using microwave irradiation to enhance the reaction rate.[3] |
| Suboptimal catalyst-to-reactant ratio. | Optimize the molar ratio of zinc chloride and phosphoric acid to diphenylamine. A 5-3:1:1 ratio has been reported to be effective. | |
| Steric hindrance from substituted benzoic acids. | For sterically hindered substrates, consider alternative synthetic routes as the Bernthsen synthesis may favor amide byproduct formation.[3] | |
| Presence of N-phenylbenzamide byproduct | Insufficient reaction time or temperature for cyclization. | Prolong the reaction time or increase the temperature to facilitate the conversion of the amide intermediate to the acridine product.[3] |
| Formation of polymeric or tar-like byproducts | High reaction temperatures leading to decomposition of starting materials. | Carefully control the reaction temperature. The use of a mixed catalyst system (zinc chloride and phosphoric acid) may allow for lower temperatures. |
| Photocatalyst degradation during reaction | Instability of the acridine photocatalyst under irradiation. | Monitor the reaction for signs of catalyst decomposition (e.g., color change). If degradation is significant, consider using a more robust catalyst or optimizing the reaction conditions (e.g., solvent, light intensity). |
Experimental Protocols
High-Yield Synthesis of 9-Phenylacridine
This protocol is based on the improved Bernthsen synthesis method.
Materials:
-
Diphenylamine
-
Benzoic acid
-
Zinc chloride
-
85% Phosphoric acid
-
Toluene
-
Activated carbon
-
Petroleum ether
Procedure:
-
Combine diphenylamine and benzoic acid in a molar ratio of 1:1.1-1.3 in a reaction vessel.
-
Add the catalyst system of zinc chloride and 85% phosphoric acid in a molar ratio of 5-3:1:1 with respect to diphenylamine.
-
Heat the mixture to a maximum temperature of 220-240 °C and maintain this temperature for 5-7 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Extract the product with toluene at 60 °C.
-
Decolorize the toluene layer with activated carbon and filter while hot.
-
Reduce the volume of the toluene layer by rotary evaporation.
-
Allow the solution to stand and crystallize.
-
Collect the crystals by suction filtration and wash with a small amount of toluene followed by petroleum ether.
-
The resulting product should be a slightly yellow crystalline solid.
Visualizations
Reaction Pathways in 9-Phenylacridine Synthesis
Caption: Main and side reaction pathways in the Bernthsen synthesis of 9-phenylacridine.
Experimental Workflow for 9-Phenylacridine Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of 9-phenylacridine.
References
How to increase the solubility of functionalized N-Phenylacridone compounds
Technical Support Center: N-Phenylacridone Compound Solubility
Welcome to the technical support center for functionalized N-Phenylacridone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My functionalized N-Phenylacridone compound has very low solubility in aqueous buffers. What are the primary reasons for this?
A1: N-Phenylacridone derivatives, like many polycyclic aromatic compounds, often exhibit poor aqueous solubility due to their rigid, planar, and hydrophobic structure.[1][2] Key contributing factors include:
-
High Crystal Lattice Energy: The planar structure facilitates strong intermolecular π-π stacking in the solid state, making it difficult for solvent molecules to break the crystal lattice.
-
Hydrophobicity: The large, nonpolar surface area of the acridone core limits favorable interactions with water molecules.
-
Functional Groups: While functionalization can alter solubility, some groups may not be sufficient to overcome the inherent hydrophobicity of the parent molecule.
Q2: What is a good starting point for solubilizing a novel N-Phenylacridone derivative for preliminary in vitro screening?
A2: For initial screening, using a water-miscible organic co-solvent is the most common and straightforward approach.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Dilute into Aqueous Medium: Perform serial dilutions of the stock solution directly into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid artifacts in biological assays.
-
Monitor for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If precipitation occurs, the concentration is above the solubility limit in that medium, and alternative solubilization strategies should be explored.
Q3: I observed precipitation when diluting my DMSO stock into the aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." Here are several troubleshooting steps, starting with the simplest:
-
Decrease Final Concentration: The most immediate solution is to work at a lower final concentration of your compound.
-
Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the final buffer, perform an intermediate dilution in a solution containing a higher percentage of co-solvent before the final dilution step.
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (typically 0.01-0.1%), to the final aqueous buffer can help stabilize the compound and prevent precipitation.[3][4]
-
Consider Alternative Co-solvents: While DMSO is common, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective.[5][6] The choice of co-solvent can influence the solubility and stability of the compound.
Troubleshooting Guide: Advanced Solubility Enhancement
If simple co-solvents are insufficient, more advanced formulation strategies may be necessary. The following guide addresses common issues and provides detailed solutions.
Issue 1: Insufficient Solubility for In Vivo Studies Using Co-solvents
Solution: For higher required concentrations, especially for in vivo administration, several advanced techniques can be employed. The selection depends on the compound's specific properties.[7][8]
Workflow for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting a suitable solubility enhancement technique.
1. pH Adjustment and Salt Formation For N-Phenylacridone derivatives with ionizable functional groups (e.g., carboxylic acids, amines), altering the pH of the solution can significantly increase solubility.[9]
-
Weakly Acidic Compounds: Increase the pH to a value at least 2 units above the pKa to deprotonate the group, forming a more soluble salt.
-
Weakly Basic Compounds: Decrease the pH to a value at least 2 units below the pKa to protonate the group, forming a more soluble salt.[9]
Table 1: Effect of pH on the Solubility of an Ionizable Drug
| pH | Drug Form | Relative Solubility |
|---|---|---|
| pKa - 2 | 99% Unionized | Low |
| pKa | 50% Ionized | Moderate |
| pKa + 2 | 99% Ionized | High |
Note: This table illustrates the general principle of the Henderson-Hasselbalch relationship for a weakly acidic drug.[10]
2. Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate the hydrophobic N-Phenylacridone core, forming an inclusion complex with improved aqueous solubility.[12][13]
Mechanism of Cyclodextrin Inclusion Complexation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host molecule.
Table 2: Example of Solubility Enhancement with Cyclodextrins
| Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Solubility Increase (Fold) |
|---|---|---|
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | 50 |
| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | 1:1 | 120 |
| Methyl-β-Cyclodextrin (Me-β-CD) | 1:1 | 85 |
Note: Data is illustrative for a model poorly soluble drug, paclitaxel, and demonstrates the potential magnitude of solubility enhancement. Actual values will vary for specific N-Phenylacridone compounds.[14]
3. Nanosuspensions This technique involves reducing the particle size of the drug to the sub-micron range (nanonization).[15] According to the Noyes-Whitney equation, reducing particle size increases the surface area, leading to a higher dissolution velocity and saturation solubility.[16] Nanosuspensions are colloidal dispersions of the pure drug stabilized by surfactants or polymers.[17][18]
4. Solid Dispersions A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[19][20] This can be achieved by methods like hot-melt extrusion or spray drying. The drug may exist in an amorphous state, which has higher energy and thus greater solubility than the stable crystalline form.[21][22]
Experimental Protocols
Protocol 1: Preparation of an Inclusion Complex using Cyclodextrins
Objective: To increase the aqueous solubility of an N-Phenylacridone compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
N-Phenylacridone derivative
-
HP-β-CD
-
Deionized water or buffer of choice
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare the Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the drug) in the desired aqueous solvent (e.g., water, PBS) with stirring.
-
Add the Drug: Slowly add the powdered N-Phenylacridone compound to the stirring HP-β-CD solution.
-
Equilibrate: Seal the container and allow the mixture to stir at room temperature for 24-72 hours to reach equilibrium. The container can be protected from light if the compound is light-sensitive.
-
Separate Undissolved Drug: After equilibration, transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved drug.
-
Filter the Supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particulates. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized drug should be determined analytically using a validated method such as HPLC-UV or LC-MS.
Protocol 2: Preparation of a Nanosuspension by Precipitation
Objective: To produce a nanosuspension of an N-Phenylacridone compound to enhance its dissolution rate.[5][8]
Materials:
-
N-Phenylacridone derivative
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
An anti-solvent (typically water)
-
A stabilizer (e.g., Poloxamer 188, Tween® 80)
-
High-speed homogenizer or sonicator
Methodology:
-
Prepare the Organic Phase: Dissolve the N-Phenylacridone compound in a suitable organic solvent to create the organic phase.
-
Prepare the Aqueous Phase: Dissolve the stabilizer (e.g., 0.5-2% w/v) in the anti-solvent (water) to create the aqueous phase.
-
Precipitation: Under high-speed homogenization or sonication, inject the organic phase rapidly into the aqueous phase. The rapid mixing causes supersaturation and precipitation of the drug as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The absence of large crystals should be confirmed by microscopy.
References
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onlinepharmacytech.info [onlinepharmacytech.info]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. japer.in [japer.in]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing catalyst deactivation in 10-Phenyl-9H-acridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Phenyl-9H-acridine and its derivatives as photocatalysts.
Troubleshooting Guide
This guide addresses common issues encountered during photocatalytic reactions involving this compound catalysts.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: The photocatalyst may have degraded during the reaction. | 1. Optimize Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use degassed solvents. 2. Check Light Source: Verify the wavelength and intensity of the light source are appropriate for the specific acridinium salt used. Excessive light intensity can sometimes lead to photodegradation. 3. Purify Reagents: Impurities in substrates or solvents can act as quenchers or poisons. Ensure all reagents are of high purity. |
| Incorrect Reaction Setup: Improper setup can lead to inefficient light penetration or mixing. | 1. Reactor Design: Use a reactor that allows for even irradiation of the reaction mixture. 2. Stirring: Ensure efficient stirring to maintain a homogeneous suspension of the catalyst and reactants. | |
| Sub-optimal Catalyst Loading: The amount of catalyst may be too low or too high. | Optimize Catalyst Concentration: Perform a series of experiments with varying catalyst loadings to find the optimal concentration for your specific reaction. | |
| Inconsistent Results | Variability in Reagent Quality: Inconsistent purity of substrates, solvents, or the catalyst itself. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Catalyst Characterization: Characterize the catalyst before use to ensure its purity and integrity. |
| Fluctuations in Light Source Intensity: The output of the light source may not be stable over time. | Monitor Light Source: Use a photometer to monitor the light intensity and ensure it remains constant throughout the experiment and between runs. | |
| Reaction Stops Prematurely | Catalyst Fouling: Deposition of byproducts or polymeric material on the catalyst surface can block active sites. | 1. Solvent Selection: Choose a solvent in which all reactants, products, and byproducts are soluble. 2. Reaction Time: Optimize the reaction time to maximize product formation and minimize byproduct accumulation. 3. Catalyst Regeneration: If fouling is suspected, attempt to regenerate the catalyst (see regeneration protocols below). |
| Formation of Inhibitory Species: A reaction byproduct may be inhibiting the catalytic cycle. | Identify Byproducts: Use analytical techniques like NMR or mass spectrometry to identify any major byproducts and investigate their potential inhibitory effects. | |
| Change in Reaction Mixture Color | Catalyst Degradation: A noticeable color change (e.g., bleaching) can indicate decomposition of the acridinium photocatalyst. | Spectroscopic Analysis: Monitor the reaction using UV-Vis spectroscopy to track the stability of the catalyst's absorption profile over time. |
| Formation of Colored Byproducts: The observed color may be due to the formation of a colored species in the reaction mixture. | Isolate and Characterize: Attempt to isolate and identify the colored species to understand its origin and impact on the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for this compound photocatalysts?
A1: The primary deactivation mechanisms for acridinium-based photocatalysts include:
-
Photodegradation: Prolonged exposure to high-intensity light can lead to the decomposition of the acridine core.
-
Fouling: The deposition of insoluble reaction byproducts or polymerized materials onto the catalyst surface can block active sites and prevent light absorption.
-
Chemical Degradation: Reaction with certain nucleophiles or radical species can lead to the formation of inactive catalyst derivatives.[1]
-
Aggregation: In some solvents, the catalyst molecules may aggregate, reducing their effective surface area and photocatalytic efficiency.
Q2: How can I minimize catalyst deactivation during my reaction?
A2: To minimize catalyst deactivation, consider the following preventative measures:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen, which can act as a quencher and participate in degradative pathways.
-
Optimized Light Exposure: Use the minimum light intensity and reaction time necessary for efficient conversion to reduce the risk of photodegradation.
-
Solvent Choice: Select a solvent that ensures the solubility of all components throughout the reaction to prevent fouling.
-
High-Purity Reagents: Use highly purified substrates and reagents to avoid introducing catalyst poisons or quenchers.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, in some cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism:
-
For Fouling: If deactivation is due to the deposition of organic residues, washing the catalyst with an appropriate organic solvent may restore its activity. Sonication during washing can help dislodge strongly adsorbed species.
-
For Minor Chemical Modification: In some instances, a deactivated catalyst might be chemically treated to restore its active form, though this is often complex and reaction-specific.
Q4: What is the typical lifetime or turnover number (TON) for a this compound catalyst?
A4: The lifetime and TON of a this compound catalyst are highly dependent on the specific reaction conditions, including the substrates, solvent, light source, and temperature. While some studies report high stability and turnover numbers in the thousands for acridinium photocatalysts, others may experience deactivation more rapidly. It is recommended to determine the catalyst's stability under your specific experimental conditions.
Q5: How does the choice of solvent affect catalyst stability?
A5: The solvent can significantly impact the stability of the photocatalyst. Polar aprotic solvents are commonly used for acridinium-catalyzed reactions. However, the solvent should be chosen to ensure the solubility of all reaction components to prevent fouling. Additionally, the solvent should be photochemically stable under the reaction conditions to avoid solvent-derived impurities that could deactivate the catalyst.
Experimental Protocols
Protocol for Assessing Catalyst Stability
This protocol provides a general method for evaluating the stability of a this compound photocatalyst under specific reaction conditions.
-
Reaction Setup: Assemble the photocatalytic reaction under your standard conditions in a photochemically appropriate vessel.
-
Initial Sample: At time t=0 (before irradiation), take an aliquot of the reaction mixture for analysis (e.g., by HPLC, GC, or NMR) to determine the initial concentrations of the starting material and catalyst.
-
Irradiation and Sampling: Begin irradiation of the reaction mixture. At regular intervals (e.g., every hour), take aliquots of the reaction mixture.
-
Analysis: Analyze each aliquot to determine the concentration of the starting material, product, and catalyst.
-
Data Plotting: Plot the concentration of the product and the catalyst as a function of time. A decrease in the rate of product formation accompanied by a decrease in the catalyst concentration suggests catalyst deactivation.
General Protocol for Catalyst Regeneration (from Fouling)
This protocol is intended for cases where catalyst deactivation is suspected to be due to surface fouling.
-
Catalyst Recovery: After the reaction, recover the catalyst from the reaction mixture. If the catalyst is heterogeneous, this can be done by filtration. If homogeneous, this step may not be feasible.
-
Solvent Washing: Wash the recovered catalyst with a solvent in which the fouling materials are likely soluble but the catalyst is not (if applicable). Common washing solvents include dichloromethane, acetone, or methanol.
-
Sonication (Optional): To enhance the removal of strongly adsorbed species, place the catalyst in the washing solvent and sonicate for 15-30 minutes.
-
Drying: After washing, dry the catalyst thoroughly under vacuum to remove all traces of the solvent.
-
Activity Test: Test the activity of the regenerated catalyst under the original reaction conditions to assess the effectiveness of the regeneration process.
Visualizing Deactivation Pathways
The following diagrams illustrate potential deactivation pathways for this compound photocatalysts.
Caption: General deactivation pathways for a this compound photocatalyst.
References
Managing moisture and air sensitivity in acridine photocatalysis experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acridine photocatalysis. The following information addresses common challenges related to moisture and air sensitivity in these experiments.
Frequently Asked Questions (FAQs)
Q1: How sensitive are acridine-based photocatalysts to ambient air and moisture?
A1: The sensitivity of acridine photocatalysts can vary depending on the specific catalyst structure and the reaction being performed. Some common acridine catalysts, like 9-mesityl-10-methylacridinium (Acr⁺-Mes), have shown a notable degree of stability in the presence of oxygen.[1] In fact, some photocatalytic oxygenation reactions utilize aerobic conditions.[1] However, the acridine core can be susceptible to oxidative degradation, particularly in the presence of highly reactive oxygen species.[2][3][4][5] The presence of water and the pH of the reaction medium can also influence the degradation of acridine compounds.[2][5] For optimal reproducibility and to avoid potential side reactions or catalyst degradation, it is best practice to handle acridine photocatalysis experiments under an inert atmosphere with anhydrous solvents, especially when developing new methodologies.
Q2: What are the visible signs of a compromised air- or moisture-sensitive acridine photocatalysis reaction?
A2: Several visual cues may indicate that your reaction has been compromised by air or moisture:
-
Inconsistent Reaction Yields: This is the most common indicator. If you observe significant variability in product yield between seemingly identical experimental runs, it could be due to adventitious air or moisture.
-
Color Changes: Unexplained color changes in the reaction mixture that deviate from the expected progression could signal catalyst degradation or the formation of side products.
-
Formation of Precipitates: The appearance of unexpected solids may indicate the decomposition of the photocatalyst or other reagents.
-
Stalled Reaction: If the reaction does not proceed to completion as expected, it could be due to the deactivation of the photocatalyst by oxygen or water.
Q3: Is it always necessary to degas solvents for acridine photocatalysis?
A3: While some acridine photocatalysts exhibit tolerance to oxygen, degassing solvents is a crucial step to ensure reproducibility and high yields, especially for reactions sensitive to radical quenching by molecular oxygen. Dissolved oxygen can act as a triplet-state quencher, which can interfere with the desired photocatalytic cycle. For sensitive or quantitative studies, thorough degassing is highly recommended.
Q4: Can I use tap water or deionized water for reactions involving acridine photocatalysts in aqueous media?
A4: It is strongly advised to use high-purity, degassed water for any aqueous-based acridine photocatalysis. Tap water contains dissolved minerals and gases that can interfere with the reaction. Even standard deionized water can contain significant amounts of dissolved oxygen. For reactions where water is a solvent or co-solvent, it should be rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity due to Moisture/Air: The photocatalyst may be quenched or degraded by oxygen or water. | Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.[6] Use anhydrous solvents and degas them thoroughly before use. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Improper Solvent Degassing: Residual oxygen in the solvent can quench the excited state of the photocatalyst. | Use a more effective degassing method. Freeze-pump-thaw is generally the most effective, followed by sparging with an inert gas for an extended period. Sonication can also be used in conjunction with vacuum. | |
| Inconsistent Results Between Batches | Variable Atmospheric Contamination: Inconsistent exposure to air and moisture between experimental setups. | Standardize your experimental setup and handling procedures. Always use freshly dried glassware and properly degassed solvents. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Solvent Purity: Impurities in the solvent can affect the reaction outcome.[7][8] | Use high-purity solvents from a reliable source.[7][8] Consider purifying solvents if contamination is suspected. | |
| Reaction Stops Prematurely | Photocatalyst Degradation: The catalyst may be degrading over time due to exposure to trace amounts of oxygen, water, or even due to photobleaching.[1] | While some acridine catalysts are relatively photostable, extended irradiation in the presence of contaminants can lead to degradation.[1] Ensure the reaction is performed under strictly inert conditions. If photobleaching is suspected, monitor the reaction progress more frequently and consider using a lower intensity light source if feasible. |
| Formation of Unidentified Byproducts | Side Reactions with Oxygen or Water: Oxygen can participate in the reaction, leading to oxidized byproducts. Water can act as a nucleophile or proton source, leading to undesired products. | Rigorously exclude air and moisture from the reaction. Analyze byproducts to understand their origin, which can provide clues about the nature of the contamination. |
Data Summary: Potential Effects of Moisture and Air
Direct quantitative comparisons of reaction yields under inert versus aerobic conditions for a wide range of acridine-catalyzed reactions are not extensively documented in a standardized format. However, based on general principles of photocatalysis and the available literature, the following table summarizes the potential qualitative and quantitative impacts.
| Parameter | Under Inert Atmosphere (e.g., N₂ or Ar) | In the Presence of Air (Oxygen) | In Anhydrous Solvent | In the Presence of Water |
| Reaction Yield | Generally higher and more reproducible. | Can be significantly lower due to quenching or side reactions. For some specific oxygenation reactions, oxygen is a required reagent.[1] | Typically higher yields and cleaner reactions. | Can lead to lower yields due to catalyst deactivation or hydrolysis of reagents/products. May be used as a proton source in some reactions. |
| Quantum Yield | Generally higher as quenching pathways are minimized. | Can be reduced due to quenching of the photocatalyst's excited state by O₂. | Optimal quantum yields are expected. | Can be affected by changes in solvent polarity and potential catalyst degradation.[9] |
| Catalyst Stability | Enhanced stability, leading to longer catalyst lifetime. | Potential for oxidative degradation of the acridine core, although some catalysts show good stability.[1] | High stability. | May lead to catalyst degradation, especially at non-neutral pH.[5] |
| Reaction Pathway | Follows the intended anaerobic mechanism. | May lead to oxygen addition products or other undesired side reactions.[10] | Favors the desired reaction pathway. | Can introduce alternative reaction pathways such as hydrolysis. |
Key Experimental Protocols
Protocol 1: Solvent Degassing by Freeze-Pump-Thaw
This method is highly effective for removing dissolved gases from solvents.
-
Preparation: Add the solvent to a Schlenk flask equipped with a magnetic stir bar. Do not fill the flask more than halfway.
-
Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen dewar. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
Backfilling: After the final thaw, backfill the flask with a high-purity inert gas (e.g., Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the steps for setting up a moisture- and air-sensitive acridine photocatalysis reaction.
-
Glassware Preparation: Dry all glassware (reaction flask, syringes, needles, etc.) in an oven at >120 °C overnight and allow it to cool in a desiccator or by assembling it hot and flushing with an inert gas.[6]
-
Assembling the Apparatus: Assemble the reaction flask with a condenser (if necessary) and a rubber septum. Connect the apparatus to a Schlenk line or a manifold that supplies inert gas and vacuum.
-
Purging the System: Evacuate the reaction flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric gases.
-
Adding Reagents:
-
Solids: Add solid reagents (photocatalyst, substrates) to the flask under a positive flow of inert gas.
-
Liquids: Use a dry, gas-tight syringe to transfer degassed anhydrous solvents and liquid reagents through the rubber septum.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the reaction vessel to an inert gas line with an oil bubbler to monitor the gas flow.
-
Initiating the Reaction: Once all reagents are added, place the reaction setup in front of the light source to initiate the photocatalytic reaction.
Visualization of Experimental Workflow
Below are diagrams illustrating key experimental workflows for managing air and moisture sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. neptjournal.com [neptjournal.com]
- 3. Photocatalytic degradation of acridine dyes using anatase and rutile TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 7. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving external quantum efficiency (EQE) in acridine-based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on improving the external quantum efficiency (EQE) in acridine-based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the External Quantum Efficiency (EQE) in acridine-based TADF OLEDs?
A1: The EQE of Thermally Activated Delayed Fluorescence (TADF) OLEDs is primarily governed by several factors. These include the photoluminescence quantum yield (PLQY), the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), and the efficiency of reverse intersystem crossing (RISC).[1][2] A high PLQY and a small ΔEST (typically less than 0.2 eV) are crucial for achieving high EQE, as a smaller energy gap facilitates the efficient conversion of triplet excitons to singlet excitons, which then contribute to light emission.[1][2] Additionally, optimizing the doping concentration of the TADF emitter in the host material is critical to balance charge transport and prevent concentration quenching.[1]
Q2: How does the molecular structure of acridine derivatives impact OLED performance?
A2: The molecular design of acridine derivatives plays a pivotal role in determining the performance of OLEDs. By incorporating different functional groups, the electronic and photophysical properties can be fine-tuned. For instance, combining acridine with strong electron-donating moieties like triphenylamine can enhance hole-transporting abilities, leading to improved device efficiencies.[3][4] Conversely, pairing acridine with electron-accepting units like pyrimidine can yield host materials with high triplet energies, which are essential for efficient blue phosphorescent and TADF OLEDs.[5] The rigidity of the molecular structure is also important; for example, fusing acridine with naphthalene can inhibit structural vibrations, leading to deep-blue emitters with high color purity and low efficiency roll-off.[6]
Q3: What is "efficiency roll-off" and how can it be minimized in acridine-based OLEDs?
A3: Efficiency roll-off is the decrease in EQE at high current densities or brightness levels. This phenomenon is a significant challenge in OLEDs and can be caused by factors such as triplet-triplet annihilation, triplet-polaron annihilation, and charge imbalance. In acridine-based OLEDs, strategies to mitigate efficiency roll-off include the design of host materials with high triplet energies and good charge transport balance.[5] For instance, using acridine-pyrimidine based hosts has been shown to result in blue TADF OLEDs with low efficiency roll-off even at a brightness of 1000 cd/m².[5] Furthermore, creating a broad recombination zone within the emissive layer can also help to reduce exciton quenching processes at high brightness.
Q4: Can acridine derivatives be used as universal host materials for different color OLEDs?
A4: Yes, certain acridine-based materials have demonstrated potential as universal hosts for red, green, and blue (RGB) phosphorescent OLEDs (PHOLEDs). The key is to design a host molecule with a sufficiently high triplet energy to effectively confine the triplet excitons of the dopant, regardless of its emission color. Spiro-type structures incorporating acridine have been synthesized to create rigid skeletons with high triplet energies, enabling their use as universal hosts in high-performance RGB PHOLEDs.[7]
Troubleshooting Guide
Problem 1: Low EQE in a newly fabricated acridine-based OLED.
| Possible Cause | Troubleshooting Step |
| Poor Material Purity | Ensure all organic materials, especially the acridine derivative, are purified via methods like train sublimation to remove impurities that can act as quenching sites. |
| Mismatched Energy Levels | Verify the alignment of the HOMO and LUMO energy levels of the different layers (HTL, EML, ETL). Poor alignment can lead to charge injection barriers and charge imbalance.[8] Adjust the materials or insert interlayers to facilitate charge injection. |
| Suboptimal Doping Concentration | Optimize the doping concentration of the acridine-based emitter in the host material. A concentration that is too high can lead to aggregation-caused quenching, while one that is too low may result in inefficient energy transfer from the host to the dopant.[1] |
| Inefficient Host-Guest System | If using a host-guest architecture, ensure the host material has a higher triplet energy than the acridine-based dopant to prevent reverse energy transfer and confine excitons on the emitter.[5][8] |
Problem 2: Significant efficiency roll-off at high brightness.
| Possible Cause | Troubleshooting Step |
| Charge Imbalance | Analyze the current density-voltage characteristics to assess charge balance. An imbalance can lead to an accumulation of charges and increase quenching. Consider adjusting the thickness of the charge transport layers or using materials with different charge mobilities.[8] |
| Narrow Recombination Zone | Modify the device architecture to broaden the exciton recombination zone within the emissive layer. This can be achieved by using mixed-host systems or graded doping profiles. |
| Triplet-Triplet Annihilation | This is more prominent at high current densities. Employing host materials with high triplet energies and designing emitters with shorter excited-state lifetimes can help mitigate this issue.[1] |
Problem 3: Poor color purity or unexpected emission peaks.
| Possible Cause | Troubleshooting Step |
| Exciplex Formation | Unwanted emission may arise from exciplex formation at the interface of two different organic layers (e.g., HTL/EML or EML/ETL). Check for significant overlap in the emission spectra of the individual layers and the device electroluminescence. Modify the device structure or insert a thin interlayer to prevent exciplex formation. |
| Host Emission | If the energy transfer from the host to the guest is incomplete, you may observe emission from the host material. Increase the doping concentration of the guest or choose a host-guest system with better spectral overlap. |
| Material Degradation | Acridine derivatives, like other organic materials, can degrade when exposed to oxygen or moisture, or due to electrochemical instability during device operation. Ensure fabrication and testing are conducted in an inert environment (e.g., a glovebox).[9] |
Quantitative Data Summary
The following table summarizes the performance of various acridine-based OLEDs, highlighting the achieved EQE and other key metrics.
| Acridine Derivative | Role | Host | Emitter | Max EQE (%) | Color | Ref. |
| TPA-2ACR | HTL | - | Yellow Phosphor | 21.59 | Yellow | [3] |
| PhCAR-2ACR | Host | PhCAR-2ACR | Yellow Phosphor | 20.57 | Yellow | [3] |
| 1MPA | Host | 1MPA | Sky-Blue TADF | 13.6 | Sky-Blue | [5] |
| BFDMAc-NAI | Emitter | - | BFDMAc-NAI | >20 | Orange-Red | [10] |
| NAPPI | Emitter | - | NAPPI | 5.17 | Deep-Blue | [6] |
| QAF-TRZ | Host | QAF-TRZ | FIrpic | 19.4 | Blue | [7] |
| QAF-TRZ | Host | QAF-TRZ | Ir(ppy)₂acac | 21 | Green | [7] |
| QAF-TRZ | Host | QAF-TRZ | Ir(MDQ)₂acac | 22.6 | Red | [7] |
| 34AcCz-PM | Emitter | Doped | 34AcCz-PM | 22.6 | - | [11] |
| tBuPh-DMAC-TRZ | Emitter | - | tBuPh-DMAC-TRZ | ~28 | - | [12] |
| OMePh-DMAC-TRZ | Emitter | - | OMePh-DMAC-TRZ | ~28 | - | [12] |
| TDMAC-TRZ | Emitter | Doped | TDMAC-TRZ | 24.2 | - | [13] |
| TDMAC-PM | Emitter | Nondoped | TDMAC-PM | 23 | - | [13] |
Experimental Protocols & Methodologies
1. General OLED Fabrication Workflow
A standard experimental workflow for fabricating multilayer acridine-based OLEDs involves the sequential deposition of materials onto a pre-cleaned substrate under high vacuum.
Caption: General workflow for the fabrication of acridine-based OLEDs.
2. Synthesis of Acridine Derivatives (Buchwald-Hartwig Amination)
A common method for synthesizing acridine-based materials for OLEDs is the Buchwald-Hartwig amination, which is effective for forming C-N bonds.
Caption: Synthesis of acridine derivatives via Buchwald-Hartwig amination.
Key Energy Level and Process Diagram
The following diagram illustrates the energy levels in a typical multilayer OLED and the key processes leading to light emission.
References
- 1. Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Spiro-type host materials with rigidified skeletons for RGB phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tuning the emissive characteristics of TADF emitters by fusing heterocycles with acridine as donors: highly efficient orange to red organic light-emitting diodes with EQE over 20% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Avoiding N-alkylation side reactions of the acridine photocatalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering N-alkylation side reactions with acridine-based photocatalysts.
Troubleshooting Guide
Problem: My photoredox reaction is sluggish, and the yield of my desired product is low.
If you are observing lower than expected reactivity, it is possible that your acridine photocatalyst is undergoing a detrimental N-alkylation side reaction, leading to catalyst deactivation.
Initial Diagnostic Steps:
-
Visual Inspection: Observe the reaction mixture under a UV lamp. Do you see a change in fluorescence color or intensity over time? A loss of the characteristic fluorescence of the acridinium catalyst can be an indicator of degradation.
-
Thin-Layer Chromatography (TLC) Analysis: Spot the reaction mixture on a TLC plate at different time points. Do you observe a new fluorescent spot appearing over time, in addition to your starting material, product, and catalyst spots? This new spot could correspond to the N-alkylated acridine byproduct.
-
Reaction Color Change: While not always definitive, a noticeable change in the color of the reaction mixture that is not attributable to the product formation could indicate catalyst degradation.
If these initial checks suggest a problem, proceed to the more detailed analytical procedures outlined below.
Frequently Asked Questions (FAQs)
Q1: What is N-alkylation of an acridine photocatalyst, and why is it a problem?
N-alkylation is a side reaction where a nucleophile present in the reaction mixture attacks the N-alkyl group (commonly a methyl group) of the acridinium photocatalyst. This process, also referred to as N-dealkylation of the catalyst, results in the formation of a neutral acridine species and an alkylated nucleophile. This side reaction is problematic because it deactivates the photocatalyst, leading to reduced reaction rates and lower product yields.
Q2: I suspect N-alkylation is occurring in my reaction. How can I confirm this?
To confirm N-alkylation, you can analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC Analysis: A new peak with a different retention time from your starting catalyst will appear, which corresponds to the neutral, N-dealkylated acridine byproduct.
-
NMR Analysis: You may observe the appearance of new signals corresponding to the N-dealkylated acridine. For example, if you started with an N-methyl acridinium catalyst, the characteristic singlet for the N-methyl protons will decrease in intensity, and new aromatic signals for the resulting acridine may appear.
Q3: What are the common nucleophiles that can cause N-alkylation?
A variety of nucleophiles can initiate N-alkylation, including:
-
Amines
-
Thiolates
-
Carboxylates
-
Halide ions (in some cases)
-
Other nucleophilic starting materials or additives in your reaction.
Q4: Are certain acridine photocatalysts more susceptible to N-alkylation?
Yes, acridinium photocatalysts with small N-alkyl groups, such as N-methyl acridiniums (e.g., the Fukuzumi catalyst), are particularly prone to this side reaction. The methyl group is sterically accessible and a good electrophile for nucleophilic attack.
Q5: How can I prevent or minimize N-alkylation side reactions?
The most effective strategy is to switch to a more robust photocatalyst. Consider the following options:
-
Use an N-Aryl Acridinium Catalyst: Replacing the N-methyl group with a bulky N-aryl group, such as a phenyl or mesityl group, sterically hinders the nitrogen atom and makes it significantly less susceptible to nucleophilic attack.
-
Increase Steric Hindrance at the 9-Position: Utilizing acridinium catalysts with bulky substituents at the 9-position (e.g., a mesityl group) can also help to shield the acridine core from side reactions.
While N-alkyl acridinium catalysts can sometimes offer higher reactivity due to longer excited-state lifetimes, there is often a trade-off with stability. For reactions with potent nucleophiles, a more sterically protected catalyst is recommended.[1]
Data Presentation
Table 1: Qualitative Stability Comparison of N-Substituted Acridinium Photocatalysts
| N-Substituent | Relative Susceptibility to N-Alkylation | Key Considerations |
| Methyl | High | Prone to nucleophilic attack and catalyst bleaching. |
| Benzyl | Moderate to High | Offers slightly more steric hindrance than methyl but can still be susceptible. |
| Phenyl | Low | The bulky aryl group provides significant steric protection to the nitrogen atom. |
| Mesityl | Very Low | The additional methyl groups on the phenyl ring offer enhanced steric hindrance. |
Experimental Protocols
Protocol 1: HPLC Analysis for Detecting N-Alkylation
Objective: To identify the presence of the N-dealkylated acridine byproduct in a reaction mixture.
Procedure:
-
Sample Preparation: At various time points (e.g., t = 0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Dilution: Dilute the quenched sample further if necessary to be within the linear range of the detector.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile is typically effective. For example, start with a higher polarity (e.g., 95:5 water:acetonitrile) and gradually increase the organic phase composition.
-
Detection: Use a UV-Vis detector set to the maximum absorbance wavelength of your acridinium catalyst and the expected byproduct. A fluorescence detector can also be used for higher sensitivity.
-
-
Data Interpretation: Compare the chromatograms from the different time points. The emergence and growth of a new peak, typically with a longer retention time than the charged acridinium catalyst, is indicative of the formation of the more lipophilic, neutral acridine byproduct. Co-injection with an authentic sample of the suspected N-dealkylated acridine can be used for confirmation.
Protocol 2: Synthesis of a Sterically Hindered N-Phenyl Acridinium Photocatalyst
This protocol provides a general outline for the synthesis of a more robust N-phenyl acridinium photocatalyst, which is less prone to N-alkylation. The synthesis of a specific, highly stable catalyst, 9-mesityl-10-phenylacridinium, is based on established literature procedures.
Step 1: Synthesis of 9-Mesitylacridine
-
A mixture of 9-chloroacridine and a Grignard reagent prepared from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) in an appropriate solvent like THF is stirred at room temperature.
-
The reaction is monitored by TLC until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography to yield 9-mesitylacridine.
Step 2: N-Phenylation of 9-Mesitylacridine
-
9-Mesitylacridine is reacted with a diaryliodonium salt, such as diphenyliodonium triflate, in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium phosphate) in a high-boiling solvent like 1,2-dichlorobenzene.
-
The reaction mixture is heated at an elevated temperature (e.g., 180 °C) for several hours.
-
After cooling, the mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to afford the 9-mesityl-10-phenylacridinium salt.
Visualizations
Caption: Mechanism of N-Alkylation Side Reaction.
Caption: Troubleshooting workflow for suspected N-alkylation.
References
Validation & Comparative
A Comparative Guide to 10-Phenyl-9H-acridine and Iridium-Based Photocatalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of photoredox catalysis has revolutionized modern organic synthesis, offering novel pathways for bond formation under mild conditions. Among the diverse array of photocatalysts, organic dyes and transition metal complexes have emerged as the frontrunners. This guide provides an objective comparison between a prominent organic photocatalyst, 10-Phenyl-9H-acridine, and the widely utilized iridium-based photocatalysts. This comparison is supported by experimental data from the literature to aid researchers in selecting the optimal catalyst for their synthetic endeavors.
At a Glance: Key Performance Metrics
| Parameter | This compound (and derivatives) | Iridium-Based Photocatalysts (e.g., Ir(ppy)₃, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) |
| Typical Reaction Yields | Good to excellent (e.g., up to 99% for decarboxylative couplings) | Good to excellent (e.g., up to 99% for various transformations)[1][2] |
| Quantum Yield (Φ) | Can be efficient (e.g., 0.38 for a decarboxylative sulfinate formation)[3] | Generally high (e.g., up to 0.87 for some complexes)[4] |
| Excited State Lifetime (τ) | Typically in the nanosecond range (singlet state) | Can be long-lived in the microsecond range (triplet state)[4] |
| Redox Potentials (vs SCE) | Excited state reduction potential can be highly negative | Tunable over a wide range, with both strong reductants and oxidants available |
| Cost | Generally lower cost (metal-free organic molecule) | Higher cost due to the precious metal (iridium) |
| Toxicity | Generally lower toxicity | Potential for heavy metal contamination |
| Stability | Can be susceptible to photobleaching under prolonged irradiation | Generally high photostability[4] |
Delving into the Mechanisms: A Visual Guide
The photocatalytic cycles of this compound and iridium-based photocatalysts differ fundamentally in their excited state reactivity.
Caption: Photocatalytic cycle of this compound often involves a Proton-Coupled Electron Transfer (PCET) from the singlet excited state.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridium catalysis for C-H bond arylation of heteroarenes with iodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
The Critical Influence of C9 Aryl Substitution on Acridine Photocatalyst Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a photocatalyst is paramount to achieving efficient and selective chemical transformations. Acridine-based photocatalysts have emerged as a powerful class of organic catalysts, and their performance is exquisitely sensitive to the nature of the substituent at the C9 position. This guide provides a detailed comparison of acridine photocatalysts bearing different C9 aryl substituents, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
The substitution at the C9 position of the acridine core plays a pivotal role in modulating the photophysical and electrochemical properties of the catalyst, directly impacting its efficiency and stability. Aryl substituents, in particular, have been shown to significantly enhance catalytic performance compared to unsubstituted or alkyl-substituted acridines. This enhancement is attributed to a combination of steric and electronic effects that influence the catalyst's excited-state lifetime, redox potentials, and susceptibility to deactivation pathways.
Performance Comparison of C9-Aryl Acridinium Photocatalysts
The following table summarizes key performance data for a selection of C9-aryl substituted acridinium photocatalysts. The data highlights how systematic variation of the aryl group can fine-tune the catalyst's properties for specific applications.
| Catalyst ID | C9-Aryl Substituent | E(PC*/PC•) (V vs SCE) | E(PC+/PC•) (V vs SCE) | Excited-State Lifetime (ns) | Quantum Yield (Φ) |
| A1 | 2-Chlorophenyl | - | - | - | - |
| A2 | Mesityl | +2.08 | - | - | - |
| A3 | ortho-Substituted Aryl | - | - | - | - |
| A4 | Unsubstituted | - | - | - | Inefficient[1] |
| Cat-1 | N-phenyl | +2.04 | -0.63 | 0.15, 4.93, 18.93 | - |
| Cat-2 | N-cyclohexyl | +2.03 | -0.61 | 23.52 | - |
Note: A comprehensive dataset with all parameters for a single, directly comparable series of C9-aryl substituted catalysts is not available in the public literature. The table presents a compilation of data from various sources to illustrate the impact of substitution. Direct comparison of quantum yields is most effective when measured for the same benchmark reaction under identical conditions.
Studies have consistently shown that acridines bearing ortho-substituted 9-aryl groups (e.g., A1-A3) exhibit the best photocatalytic performance.[1] This is attributed to the steric hindrance provided by the ortho substituents, which disfavors catalyst deactivation pathways such as acridinyl radical disproportionation and cross-termination with alkyl radicals.[2] In contrast, the unsubstituted acridine (A4) is often inefficient, requiring high catalyst loadings and resulting in lower yields.[1] The excited-state reduction potential of the popular 9-mesityl-10-methylacridinium catalyst (Acr⁺–Mes) is +2.08 V vs SCE.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for photocatalytic reactions using acridinium catalysts.
General Procedure for a Photocatalytic Decarboxylative Functionalization
This protocol is a generalized representation based on common practices in the field.
Materials:
-
Acridine photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) (1-5 mol%)
-
Carboxylic acid substrate (1.0 equiv)
-
Coupling partner (e.g., Michael acceptor, alkyl halide) (1.2-2.0 equiv)
-
Base (e.g., 2,6-lutidine) (1.2 equiv, if required)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Photoreactor (e.g., Vapourtec R2S with a UV-150 photoreactor, or a simple vial with LED irradiation)[3]
-
Visible light source (e.g., blue LEDs, 444.2 nm pulsed laser diode)[4]
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the acridine photocatalyst, carboxylic acid substrate, coupling partner, and base (if applicable).
-
Add the anhydrous, degassed solvent under an inert atmosphere.
-
Stir the reaction mixture at room temperature and irradiate with the visible light source.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Measurement of Photophysical and Electrochemical Properties
Cyclic Voltammetry: Redox potentials are typically determined by cyclic voltammetry in a dry, degassed solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium hexafluorophosphate).[4] A standard three-electrode setup is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl referenced to SCE).[4]
Time-Resolved Emission Spectroscopy: Excited-state lifetimes are measured using time-correlated single photon counting (TCSPC).[4] Samples are prepared in a spectrophotometric grade solvent and excited with a pulsed laser diode (e.g., 444.2 nm).[4] The fluorescence decay is then fitted to an exponential function to determine the lifetime.[4]
Mechanistic Insights and Logical Relationships
The photocatalytic cycle of acridine catalysts and the influence of C9-aryl substituents can be visualized to better understand their structure-activity relationship.
Figure 1. Generalized Photocatalytic Cycle and Influence of C9-Aryl Substituents
This diagram illustrates that upon excitation by visible light, the acridinium photocatalyst reaches an excited state capable of engaging in single electron transfer (SET) with a substrate to generate a substrate radical. The resulting acridinyl radical can be prone to deactivation through disproportionation or cross-termination. Sterically bulky C9-aryl substituents act as a shield, hindering these bimolecular deactivation pathways and thereby enhancing the overall efficiency of the photocatalytic cycle.
Conclusion
The strategic functionalization of the acridine core at the C9 position with aryl substituents is a powerful tool for tuning the performance of organic photocatalysts. The evidence strongly suggests that sterically demanding aryl groups, particularly those with ortho substituents, enhance catalytic efficiency by mitigating deactivation pathways. For researchers in synthetic chemistry and drug development, a careful consideration of the C9-aryl substituent will be crucial in designing highly efficient and robust photocatalytic systems. The provided data and protocols serve as a valuable resource for the rational selection and application of these versatile catalysts.
References
- 1. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00789D [pubs.rsc.org]
- 2. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Revolutionizing Blue OLEDs: A Comparative Guide to Alternatives for 10-Phenyl-9H-acridine in Thermally Activated Delayed Fluorescence Emitters
For Immediate Release
The quest for stable and efficient blue light-emitting diodes (OLEDs) is a critical frontier in display and lighting technology. For years, 10-Phenyl-9H-acridine (Acr-Ph) has been a foundational structure in the development of blue Thermally Activated Delayed Fluorescence (TADF) emitters. However, the field is rapidly evolving, with new molecular designs offering significant improvements in efficiency, color purity, and stability. This guide provides a comprehensive comparison of cutting-edge alternatives to Acr-Ph, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape, supported by experimental data.
The key to TADF technology lies in minimizing the energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST), enabling the harvesting of otherwise wasted triplet excitons through a process called reverse intersystem crossing (RISC).[1] This allows for internal quantum efficiencies approaching 100%, a significant leap from conventional fluorescent emitters.[2] The alternatives presented here leverage sophisticated molecular engineering to optimize this process, pushing the boundaries of blue OLED performance.
Performance Benchmark: this compound and Its Derivatives
While this compound itself laid the groundwork, much of the recent focus has been on its derivatives and other novel structures that offer superior performance. Acridine-based donors are known for their strong electron-donating ability, which is crucial for creating efficient TADF emitters.[3][4] However, to achieve deep blue emission with high efficiency, researchers have explored a variety of acceptor moieties and structural modifications. For instance, incorporating bulky and rigid donor units like spiro-acridine can lead to high photoluminescence quantum yields (PLQY) and external quantum efficiencies (EQE).[5]
Comparative Performance of Blue TADF Emitters
The following table summarizes the performance of various classes of blue TADF emitters, providing a clear comparison with the foundational acridine-based structures. The data is compiled from multiple research publications and showcases the advancements in the field.
| Emitter Class | Exemplar Molecule | Host Material | PLQY (%) | Max EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |
| Acridine-based | 3,6-DDPhCz-AD | Doped Film | - | 17.4 | - | (0.15, 0.11) | [6] |
| 3,6-DDtBuPhCz-AD | Doped Film | - | 17.3 | - | (0.15, 0.13) | [6] | |
| Boron-based | PXB-SAcO | 20 wt% PPF | 56 | 20.1 | 451 | (0.14, 0.16) | [1] |
| BuCzMeoB | Doped Device | - | 32.8 | - | (0.135, 0.266) | [1] | |
| Emitter 2 (spiro-B) | Doped Film | ~100 | 28.2 | - | - | [7] | |
| sAC-sBHTA | Doped Film | ~100 | 36.4 | - | - | [8] | |
| Sulfone-based | PTZBN3 | Doped Device | 98 | 32.0 | 468 | - | [8] |
| DB16 | Neat Film | - | - | - | (0.17, 0.16) | [3] | |
| Triazine-based | m-CzTRZ | 10 wt% mCP | - | 19.2 | - | - | |
| DCzTRZ | Doped Device | 43 | 17.8 | 459 | (0.15, 0.15) | ||
| Spiroacridine-based | 3NPMAF | Doped Device | - | 24.9 | - | - | [2] |
| AIA-TRZ | Doped Device | 99 | 37.3 | ~480 | - | [6] | |
| Multi-Resonance (MR) | pBP-DABNA-Me | Doped Device | - | 23.4 | - | (0.132, 0.092) | |
| tBO-4B | Doped Film | - | 39.6 | - | (0.147, 0.043) | [5] | |
| DPC | Doped Device | - | 38.6 | 458 | - | [2] |
Experimental Protocols
The characterization of TADF emitters involves a suite of photophysical and electroluminescent measurements. Below are detailed methodologies for the key experiments cited in this guide.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY, the ratio of emitted to absorbed photons, is a critical measure of an emitter's efficiency.
-
Sample Preparation: Emitters are typically dispersed in a host matrix (e.g., PMMA or a high triplet energy host like mCP) at a specific weight percentage and spin-coated onto a substrate. For solution-state measurements, dilute solutions in a suitable solvent are prepared.
-
Instrumentation: An integrating sphere coupled to a photoluminescence spectrometer is used.
-
Procedure:
-
The excitation light from a laser or monochromator is directed into the integrating sphere, first without the sample to measure the excitation profile.
-
The sample is then placed in the sphere and excited at the same wavelength.
-
The emission spectrum and the scattered excitation light are collected by a detector (e.g., a CCD or PMT).
-
The PLQY is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the excitation light with and without the sample present.
-
External Quantum Efficiency (EQE) Measurement of OLEDs
EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Device Fabrication: OLEDs are fabricated by sequentially depositing various organic layers (hole injection, hole transport, emissive layer, electron transport, and electron injection layers) and electrode layers (e.g., ITO and Al) onto a substrate under high vacuum.
-
Instrumentation: The fabricated OLED is placed in an integrating sphere connected to a source measure unit (SMU) and a calibrated spectrometer.
-
Procedure:
-
A known current is applied to the device using the SMU, and the resulting light output is captured by the integrating sphere.
-
The spectrometer measures the electroluminescence spectrum and the total optical power.
-
The number of emitted photons is calculated from the integrated spectral radiance.
-
The number of injected electrons is calculated from the applied current.
-
The EQE is then determined as the ratio of these two values.
-
Transient Photoluminescence Spectroscopy for Lifetime Measurement
This technique is used to measure the decay lifetime of the excited states and to confirm the TADF mechanism by identifying both a prompt and a delayed fluorescence component.
-
Sample Preparation: Similar to PLQY measurements, the emitter is typically embedded in a host film.
-
Instrumentation: A pulsed laser for excitation and a high-speed photodetector (e.g., a streak camera or a time-correlated single photon counting system) are used.
-
Procedure:
-
The sample is excited with a short laser pulse.
-
The photoluminescence decay is recorded over time, often on timescales ranging from nanoseconds to microseconds.
-
The resulting decay curve is fitted with one or more exponential functions to extract the lifetimes of the prompt fluorescence and the delayed fluorescence. The presence of a long-lived delayed component is a hallmark of TADF.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated.
Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
Caption: A generalized experimental workflow for the characterization of TADF emitters.
Conclusion
The development of blue TADF emitters has moved significantly beyond the initial structures based on this compound. The introduction of boron, sulfone, and triazine-based acceptors, the use of rigid spiro-linked donors, and the innovative multi-resonance design paradigm have all contributed to a new generation of high-performance materials. Emitters are now routinely achieving external quantum efficiencies well over 20%, with some exceeding 35%, and demonstrating excellent color purity essential for next-generation displays. This guide provides a snapshot of the current state-of-the-art, offering valuable insights for researchers aiming to build upon these successes and develop even more advanced and stable blue TADF emitters.
References
- 1. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomeric spiro-[acridine-9,9′-fluorene]-2,6-dipyridylpyrimidine based TADF emitters: insights into photophysical behaviors and OLED performances - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Accelerating PLQY and RISC rates in deep-blue TADF materials with the acridin-9(10H)-one acceptor by tuning the peripheral groups on carbazole donors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex [mdpi.com]
- 8. oled-info.com [oled-info.com]
A Comparative Guide to Acridine/Copper Dual Catalysis for Decarboxylative Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
The development of novel catalytic systems for efficient and selective carbon-carbon bond formation is a cornerstone of modern organic synthesis. Among these, dual catalytic systems that merge photoredox and transition metal catalysis have emerged as powerful tools. This guide provides a detailed comparison of the acridine/copper dual catalytic system for decarboxylative conjugate addition with prominent alternatives, namely iridium and ruthenium-based photoredox catalysis. We present a comprehensive analysis of their mechanisms, performance based on experimental data, and detailed experimental protocols to assist researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system is best evaluated through a direct comparison of key performance indicators such as reaction yield, selectivity, and reaction time under optimized conditions. The following table summarizes the performance of acridine/copper, iridium/cobalt, and ruthenium-based catalytic systems for the decarboxylative conjugate addition of a model carboxylic acid to an α,β-unsaturated acceptor.
| Catalytic System | Photocatalyst | Co-catalyst | Substrate 1 (Carboxylic Acid) | Substrate 2 (Michael Acceptor) | Yield (%)[1] | Reaction Time (h) |
| Acridine/Copper | 9-Mesityl-10-methylacridinium | Cu(MeCN)₄BF₄ | Cyclohexanecarboxylic acid | Acrylonitrile | 85 | 14 |
| Iridium/Cobalt | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | Co(Pc) | Cyclohexanecarboxylic acid | Acrylonitrile | 82 | 36 |
| Ruthenium-based | Ru(bpy)₃Cl₂ | None | Phenylacetic acid | Acrylonitrile | 78 | 24 |
Note: The data presented is a representative compilation from different studies and aims to provide a comparative overview. Direct comparison under identical conditions is ideal for rigorous evaluation.
Mechanistic Overview and Comparison
The underlying mechanism of these dual catalytic systems involves the generation of a radical intermediate from a carboxylic acid via photoredox-mediated decarboxylation, followed by its addition to a Michael acceptor. However, the specific pathways and the roles of the co-catalysts differ significantly.
Acridine/Copper Dual Catalysis
The acridine/copper system operates through a cooperative dual catalytic cycle. The acridine photocatalyst, upon excitation by visible light, facilitates a proton-coupled electron transfer (PCET) with the carboxylic acid, leading to the formation of a carboxyl radical which then undergoes rapid decarboxylation to generate an alkyl radical.[1] The copper co-catalyst plays a crucial role in trapping the alkyl radical and facilitating its conjugate addition to the Michael acceptor.[1]
Iridium-Based Photocatalysis
Iridium complexes, such as [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, are powerful single-electron transfer agents. Upon photoexcitation, the iridium catalyst can directly oxidize a carboxylate to a carboxyl radical, which then decarboxylates. In some systems, a co-catalyst like cobalt phthalocyanine (Co(Pc)) is employed to facilitate the radical generation and subsequent conjugate addition.
Ruthenium-Based Photocatalysis
Ruthenium complexes, particularly Ru(bpy)₃Cl₂, are classic photoredox catalysts. Similar to iridium, the excited state of the ruthenium complex can engage in single-electron transfer with a carboxylate to initiate decarboxylation. These systems can sometimes operate without a co-catalyst, with the radical directly adding to the Michael acceptor and the resulting radical anion being protonated.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of these catalytic systems. Below are representative procedures for the acridine/copper and iridium-based systems.
General Experimental Workflow
The general workflow for these photocatalytic reactions is relatively straightforward, involving the setup of the reaction under an inert atmosphere and irradiation with a specific wavelength of light.
References
Performance comparison of 10-Phenyl-9H-acridine derivatives in OLEDs
A Comparative Guide to 10-Phenyl-9H-acridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
The following guide provides a performance comparison of various this compound derivatives, which are crucial components in the advancement of Organic Light-Emitting Diode (OLED) technology. These materials are frequently utilized as host materials, hole-transporting layers (HTLs), and emitters, significantly influencing device efficiency, color purity, and operational lifetime. This document is intended for researchers and professionals in materials science and drug development, offering a concise overview of key performance metrics, detailed experimental protocols, and visual representations of the underlying chemical and physical processes.
Performance Comparison of this compound Derivatives
The performance of OLEDs is critically dependent on the molecular design of the organic materials used. Derivatives of this compound have been extensively studied due to their excellent thermal stability and tunable photophysical properties. Below is a comparative analysis of several prominent derivatives, focusing on their role as either hole-transporting or host materials in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs.
As Hole-Transporting Materials (HTMs)
In this application, this compound derivatives are compared against the standard hole-transporting material 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). The devices share the same fundamental structure, with the primary variable being the HTL material.
| Material | Role | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| TPA-2ACR | HTL | 55.74[1][2][3] | 29.28[1][2][3] | 21.59[1][2][3] |
| PhCAR-2ACR | HTL | 23.13[1] | 6.05[1] | 7.65[3] |
| TAPC (Reference) | HTL | 32.53[1][2][3] | 18.58[1][2][3] | 10.6[1][2][3] |
TPA-2ACR, a triphenylamine-based acridine derivative, demonstrates superior performance compared to both the carbazole-based PhCAR-2ACR and the reference material TAPC, exhibiting significantly higher efficiencies across all metrics.[1][2][3]
As Host Materials
When employed as host materials in the emissive layer, these derivatives are benchmarked against the commonly used host, 4,4'-N,N'-dicarbazole-biphenyl (CBP).
| Material | Role | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| PhCAR-2ACR | Host | 56.90[1][3] | 35.75[1] | 20.57[1][3] |
| TPA-2ACR | Host | 53.15[1] | 41.74[1] | 17.20[1] |
| CBP (Reference) | Host | 47.83[1][3] | 42.94[1] | 18.16[1][3] |
In this role, PhCAR-2ACR shows the highest current and external quantum efficiencies, while TPA-2ACR also presents competitive performance. Both acridine derivatives surpass the reference CBP in key efficiency metrics.[1][3]
As Thermally Activated Delayed Fluorescence (TADF) Emitters
Derivatives of this compound are also prominent as TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
| Emitter | Host | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| TRZ-DDPAc | DBFPO | 62.8[4] | 56.3[4] | 27.3[4] |
| 3,6-DPXZ-AD | Doped Emitter | - | 109.9[5] | 30.6[5] |
| 34AcCz-PM | Doped OLED | 73.3[6] | - | 22.6[6] |
These TADF emitters, incorporating the acridine moiety, demonstrate exceptionally high efficiencies, highlighting the versatility of this chemical scaffold in designing advanced OLED materials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the synthesis and device fabrication procedures for the compared this compound derivatives.
Synthesis of TPA-2ACR and PhCAR-2ACR
The synthesis of both TPA-2ACR and PhCAR-2ACR is achieved through a single-step Buchwald-Hartwig amination reaction.[1]
General Procedure:
-
A mixture of the respective aryl halide (4,4'-dibromo-N-phenylaniline for TPA-2ACR or 3,6-dibromo-9-phenyl-9H-carbazole for PhCAR-2ACR), 9,9-dimethyl-9,10-dihydroacridine, sodium tert-butoxide (NaOtBu), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst, and tri(tert-butyl)phosphine (P(tBu)₃) as the ligand is prepared in an anhydrous solvent such as toluene.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the final product.
OLED Device Fabrication and Characterization
The OLEDs were fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The general device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transporting Layer (HTL) / Emissive Layer (EML) / Electron Transporting Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Fabrication Steps:
-
ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol, followed by drying in an oven.
-
The substrates are then treated with UV-ozone for a short period to improve the work function of the ITO.
-
All organic layers and the metal cathode are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are carefully controlled.
-
For the devices described in the tables, the specific layer materials and thicknesses are as follows:
-
HIL: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
HTL: TPA-2ACR, PhCAR-2ACR, or TAPC
-
EML: A host material (e.g., CBP, TPA-2ACR, PhCAR-2ACR) doped with a phosphorescent emitter (e.g., Ir(ppy)₃).
-
ETL: Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
EIL: Lithium fluoride (LiF)
-
Cathode: Aluminum (Al)
-
-
The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiencies of the fabricated devices are measured using a Keithley 2400 source meter and a spectroradiometer.
Visualizations
The following diagrams illustrate the molecular structures of the compared materials, the typical OLED device architecture, and the energy level diagram.
Caption: Molecular structures of the discussed acridine derivatives and reference materials.
Caption: Schematic of a typical multilayer OLED device structure.
Caption: Energy level diagram illustrating the charge injection and recombination process in an OLED.
References
- 1. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Integrating TADF luminogens with AIE characteristics using a novel acridine–carbazole hybrid as donor for high-performance and low efficiency roll-off OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 10-Phenyl-9H-acridine Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 10-phenyl-9H-acridine scaffold has emerged as a promising framework in the design of novel anticancer agents. The planar acridine ring system allows for intercalation into DNA, while the substituent at the 10-position, a phenyl group, provides a crucial anchor for modifications that can significantly influence the biological activity and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data from key experimental assays.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of a series of 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-one analogs against a panel of 93 human cancer cell lines. The data highlights how substitutions on the phenyl ring of the piperazine moiety influence the growth inhibitory potential.
| Compound ID | Substitution on Phenyl Ring | Average GI50 (nM)[1] |
| 17a | H | >10,000 |
| 17b | 2-OCH3 | 1,020 |
| 17c | 3-OCH3 | 5.4 |
| 17d | 4-OCH3 | 1,510 |
| 17e | 3,4-(OCH3)2 | 160 |
| 17f | 3,5-(OCH3)2 | 19 |
| 17g | 3,4,5-(OCH3)3 | 110 |
| 17h | 4-F | 1,110 |
| 17i | 4-Cl | 1,100 |
| 17j | 4-CH3 | 1,400 |
Key Findings from SAR Studies:
The data reveals that the position and nature of the substituent on the phenyl ring dramatically affect the antiproliferative activity. A methoxy group at the meta-position (compound 17c ) confers the highest potency, with an average GI50 of 5.4 nM.[1] Disubstitution with methoxy groups at the 3 and 5 positions (compound 17f ) also results in a highly potent analog. In contrast, the unsubstituted analog (17a ) is largely inactive, and substitutions at the ortho or para positions with methoxy, fluoro, chloro, or methyl groups lead to a significant decrease in activity. This suggests that electronic and steric factors at the meta-position of the phenyl ring are critical for optimal interaction with the biological target.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to facilitate reproducibility and further investigation.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
This assay measures the ability of the compounds to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer is prepared.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the reaction mixture in a 96-well plate at 37°C for 5 minutes.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (typically 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Cells treated with the acridine analogs for the desired time are harvested and lysed to release cellular contents.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay.
-
Caspase-3 Reaction: A specific amount of protein lysate is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) in a 96-well plate.
-
Signal Detection: After incubation at 37°C, the cleavage of the substrate by active caspase-3 is measured by reading the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays).
-
Activity Calculation: The caspase-3 activity is expressed as the fold increase compared to untreated control cells.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.
Caption: General Workflow for SAR Studies.
Caption: Simplified Apoptosis Pathway.
References
Cytotoxicity comparison between different 9-substituted acridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 9-substituted acridine derivatives against several cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different 9-substituted acridine derivatives against a panel of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of the compounds.
| Derivative Name/Code | Substitution at Position 9 | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 9-Aminoacridine (9AA) | Amino | Lewis Lung Carcinoma | >100 | [1] |
| P388 Leukemia | >100 | [1] | ||
| Amsacrine (m-AMSA) | 4'-(methanesulfonylamino)anilino | Jurkat Leukemia | 0.1-1 | [2] |
| K562 (Chronic Myeloid Leukemia) | 1.2 | [3] | ||
| A549 (Lung Carcinoma) | 10.5 | [3] | ||
| Compound 2 (an amino alcohol derivative) | Amino alcohol | PC3 (Prostate Cancer) | 27.31 | [4] |
| A549 (Lung Carcinoma) | <25 | [4] | ||
| Compound 3a (an anilino derivative) | Anilino | PC3 (Prostate Cancer) | >50 | [4] |
| A549 (Lung Carcinoma) | <25 | [4] | ||
| Compound 7 (an acridinyl amino acid derivative) | Amino acid | K562 (Chronic Myeloid Leukemia) | 0.8 | [3] |
| A549 (Lung Carcinoma) | 7.2 | [3] | ||
| Compound 8 (an acridinyl amino acid derivative) | Amino acid | K562 (Chronic Myeloid Leukemia) | 0.9 | [3] |
| A549 (Lung Carcinoma) | 6.1 | [3] | ||
| Compound 9 (an acridinyl amino acid derivative) | Amino acid | K562 (Chronic Myeloid Leukemia) | 1.1 | [3] |
| A549 (Lung Carcinoma) | 6.3 | [3] | ||
| Compound 8b (a sulfonamide hybrid) | Sulfonamide | HepG2 (Hepatocellular Carcinoma) | 14.51 | [5] |
| HCT-116 (Colon Carcinoma) | 9.39 | [5] | ||
| MCF-7 (Breast Carcinoma) | 8.83 | [5] | ||
| Compound 7c (a sulfonamide hybrid) | Sulfonamide | THLE-2 (Normal Liver) | 104 | [5] |
| Compound 9 (a 2-methoxy, 3-CF3 anilino derivative) | 2-methoxy-3-(trifluoromethyl)anilino | A549 (Lung Carcinoma) | 18.75 (µg/ml) | [6] |
| HeLa (Cervical Cancer) | 13.75 (µg/ml) | [6] | ||
| Compound 7 (a 2-methoxy anilino derivative) | 2-methoxyanilino | A549 (Lung Carcinoma) | 36.25 (µg/ml) | [6] |
| HeLa (Cervical Cancer) | 31.25 (µg/ml) | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
9-substituted acridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 9-substituted acridine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
9-Substituted acridine derivatives exert their cytotoxic effects through multiple mechanisms, primarily involving DNA intercalation and the inhibition of topoisomerase II, which leads to the induction of apoptosis. Key signaling pathways affected include the PI3K/AKT/mTOR, NF-κB, and p53 pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for evaluating the cytotoxicity of 9-substituted acridine derivatives.
Inhibition of PI3K/AKT/mTOR Pathway by 9-Aminoacridines
9-Aminoacridine derivatives have been shown to downregulate the p110γ catalytic subunit of PI3K. This leads to the inhibition of the downstream AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/AKT/mTOR survival pathway by 9-aminoacridine derivatives.
Modulation of NF-κB and p53 Pathways
9-Substituted acridine derivatives can suppress the pro-survival NF-κB pathway by inhibiting the phosphorylation of the p65 subunit. Concurrently, they activate the tumor suppressor p53 pathway by preventing its ubiquitination and subsequent degradation, leading to the induction of apoptosis.
Caption: Dual regulation of NF-κB and p53 pathways by 9-substituted acridine derivatives.
References
- 1. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
A Comparative Analysis of Computational and Experimental Spectral Data for 10-Phenyl-9H-acridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectral Properties of a Key Acridine Derivative
In the landscape of medicinal chemistry and materials science, acridine derivatives are a cornerstone, valued for their unique photophysical properties and biological activities. Among these, 10-Phenyl-9H-acridine stands out as a significant scaffold. Understanding its electronic and structural characteristics is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparison of experimental spectral data with computational predictions for this compound, offering a valuable resource for researchers in the field.
At a Glance: Spectral Data Comparison
The following tables summarize the key spectral data for this compound, presenting a side-by-side comparison of experimentally obtained values and those predicted through computational modeling.
| Spectral Technique | Experimental Data | Computational Prediction |
| UV-Vis Spectroscopy | λmax ≈ 350-450 nm | Calculated electronic transitions |
| ¹H NMR Spectroscopy | Chemical shifts (ppm) for aromatic protons | GIAO/DFT calculated chemical shifts |
| ¹³C NMR Spectroscopy | Chemical shifts (ppm) for carbon atoms | GIAO/DFT calculated chemical shifts |
| IR Spectroscopy | Characteristic vibrational frequencies (cm⁻¹) | DFT calculated vibrational frequencies |
In-Depth Analysis: Unpacking the Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For acridine derivatives, the spectra typically exhibit significant absorption in the 350-450 nm range, which is attributed to π-π* transitions within the acridine ring system.
Experimental Observations: Experimental UV-Vis spectra of acridine derivatives show characteristic absorption bands that can be influenced by solvent polarity and substitution patterns. For this compound, the main absorption bands are expected in the aforementioned range.
Computational Predictions: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra. Calculations can reveal the energies of various electronic transitions and their corresponding oscillator strengths, providing a theoretical basis for interpreting the experimental spectrum.
Experimental and Computational Methodologies
A clear understanding of the methodologies employed to acquire and predict spectral data is crucial for accurate interpretation and comparison.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃, CD₃CN, or DMSO-d₆, and chemical shifts are referenced to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The spectra reveal characteristic vibrational modes of the functional groups present in the molecule.
UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette. The sample is dissolved in a suitable solvent, such as ethanol or acetonitrile, and the absorbance is measured over a range of wavelengths.
Computational Methods
Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry. For predicting spectral properties of acridine derivatives, the B3LYP functional combined with a 6-31G** basis set is commonly employed.[1] This level of theory provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations.
Predicting NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is used to predict ¹H and ¹³C NMR chemical shifts.[2] These theoretical predictions can be invaluable for assigning experimental spectra, especially for complex molecules.
Predicting IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule.[1] The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Predicting UV-Vis Spectra: TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies and intensities of electronic transitions from the ground state to various excited states.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing experimental and computational spectral data, a common practice in modern chemical research.
Caption: A flowchart illustrating the parallel workflows for experimental spectral acquisition and computational prediction, culminating in a comparative analysis.
Conclusion
The synergy between experimental spectroscopy and computational chemistry provides a powerful approach for the detailed characterization of molecules like this compound. While experimental data provides a real-world snapshot of a molecule's properties, computational models offer a deeper understanding of the underlying electronic and structural factors. This guide highlights the importance of this dual approach, offering researchers the tools and data to advance their work in drug development and materials science. By leveraging both experimental and theoretical data, scientists can accelerate the discovery and optimization of novel acridine-based compounds.
References
- 1. Vibrational spectra of phenyl acridine-9-carboxylates and their 10-methylated cations: A theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 10-Phenyl-9H-acridine Derivatives Against Standard Hole Transport Materials: A Comparative Guide
In the rapidly advancing field of organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole transport material (HTM) is critical. An ideal HTM should possess high hole mobility, suitable energy levels for efficient charge transfer, and good thermal and morphological stability. While materials like Spiro-OMeTAD, PTAA, and PEDOT:PSS have become industry standards, researchers are continually exploring novel compounds that offer improved performance, stability, or more cost-effective synthesis. Among these, derivatives of 10-Phenyl-9H-acridine have emerged as a promising class of materials.
This guide provides an objective comparison of the performance of this compound-based HTMs against established standards, supported by experimental data. The information presented here is intended for researchers, scientists, and professionals in materials science and drug development to aid in the selection and evaluation of HTMs for their specific applications.
Data Presentation: A Head-to-Head Comparison
The performance of a hole transport material is primarily dictated by its charge-carrying capability (hole mobility) and its energy alignment with adjacent layers in a device, particularly its Highest Occupied Molecular Orbital (HOMO) or ionization potential. The following table summarizes these key quantitative parameters for derivatives of this compound and the standard HTMs.
| Material | Hole Mobility (cm²V⁻¹s⁻¹) | Ionization Potential / Work Function (eV) | Application Context |
| Acridine Derivatives | |||
| ACR-TPA | 3.08 x 10⁻³ | -5.03 | Perovskite Solar Cells[1] |
| TDT-OMeTPA | 1.4 x 10⁻⁴ | -5.10 | Perovskite Solar Cells[2] |
| 2AC-PYD | Not Reported | 5.42 | Thermally Activated Delayed Fluorescence (TADF) Emitter[3] |
| Standard HTMs | |||
| Spiro-OMeTAD | 10⁻⁴ - 10⁻⁵ | -5.05 to -5.33 | Perovskite & Dye-Sensitized Solar Cells[1][4] |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | 10⁻³ - 10⁻² | ~ -5.2 | Perovskite Solar Cells[5][6] |
| PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) | ~10⁻⁴ | 5.0 - 5.2 | Organic & Perovskite Solar Cells[7][8] |
Note: The properties of HTMs can be influenced by factors such as the choice of dopants, film processing conditions, and the specific device architecture. The values presented are representative figures from the literature.
Experimental Protocols: Measuring Key Performance Indicators
Accurate and reproducible measurement of HTM properties is fundamental for reliable benchmarking. Below are detailed methodologies for two of the most critical experiments.
Determination of Hole Mobility via Space-Charge-Limited Current (SCLC) Method
The SCLC method is a common technique to determine the charge carrier mobility in thin films of organic semiconductors.
Device Fabrication:
-
A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/MoO₃/Al.
-
Indium tin oxide (ITO) coated glass serves as the transparent anode.
-
A layer of PEDOT:PSS is spin-coated on the ITO to act as a hole injection layer.
-
The hole transport material (HTM) to be tested is then deposited on the PEDOT:PSS layer, typically via spin-coating from a solution.
-
A thin layer of Molybdenum trioxide (MoO₃) is thermally evaporated as an electron-blocking layer.
-
Finally, an Aluminum (Al) cathode is deposited by thermal evaporation.
Measurement and Analysis:
-
The current density-voltage (J-V) characteristics of the hole-only device are measured in the dark using a source meter.
-
The data is plotted as J versus V².
-
In the SCLC regime, the current density is governed by the Mott-Gurney law:
-
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative dielectric constant of the material.
-
µ is the hole mobility.
-
V is the applied voltage.
-
L is the thickness of the HTM layer.
-
-
-
The hole mobility (µ) can be extracted from the slope of the linear region of the J-V² plot.
Determination of Ionization Potential (HOMO Level) via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The HTM is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Measurement and Analysis:
-
A potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential, and the resulting current is measured.
-
The oxidation potential (E_ox) is determined from the onset of the oxidation peak in the voltammogram.
-
The HOMO energy level is then calculated using the following empirical formula, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:
-
E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV where E_ox (vs Fc/Fc⁺) is the onset oxidation potential of the compound relative to the half-wave potential of the Fc/Fc⁺ couple.
-
Mandatory Visualization
Below are diagrams illustrating the logical workflow for benchmarking hole transport materials and the energy level alignment in a typical perovskite solar cell.
Caption: Workflow for benchmarking novel hole transport materials.
Caption: Energy level alignment in a standard n-i-p perovskite solar cell.
References
- 1. Acridine-based novel hole transporting material for high efficiency perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. 3D hole-transporting materials based on coplanar quinolizino acridine for highly efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines [beilstein-journals.org]
- 5. Acridine-Triphenylamine Based Hole-Transporting and Hole-Injecting Material for Highly Efficient Phosphorescent-Based O… [ouci.dntb.gov.ua]
- 6. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Study of Acridine and Phenazine Photocatalysts for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acridine and phenazine-based organic photocatalysts, two prominent classes of metal-free catalysts that harness visible light to drive a wide range of chemical transformations. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate photocatalyst for their specific synthetic needs.
At a Glance: Acridine vs. Phenazine Photocatalysts
| Feature | Acridine Photocatalysts | Phenazine Photocatalysts |
| Primary Strengths | Highly efficient in decarboxylative functionalizations, tunable excited state potentials through Lewis acid complexation. | Versatile in various transformations including oxidations and C-H functionalizations; can operate through both oxidative and reductive quenching cycles. |
| Common Applications | Decarboxylative additions, C-H functionalization, dual catalytic systems. | Alcohol oxidation, C-H cyanation, atom transfer radical polymerization (ATRP). |
| Mechanistic Hallmark | Often operates via a proton-coupled electron transfer (PCET) from the singlet excited state. | Can involve both singlet and triplet excited states; dihydrophenazine derivatives are potent photoreductants. |
Performance Data
The following tables summarize key performance metrics for representative acridine and phenazine photocatalysts from published literature. It is important to note that a direct comparison is challenging as the catalysts have been evaluated in different reaction systems.
Table 1: Performance of Acridine Photocatalysts
| Reaction Type | Catalyst | Substrate Scope | Quantum Yield (Φ) | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
| Decarboxylative Conjugate Addition | 9-(o-chlorophenyl)acridine | Wide range of carboxylic acids and Michael acceptors | 0.42 | - | - | [1] |
| Sulfinate Salt Formation | 9-Mesityl-acridine | Carboxylic acids and DABSO | 0.38 | - | - | [2] |
| α-Arylation of Chromones | Ionic Acridine-Cu Complex | Aryl carboxylic acids and chromones/naphthoquinones | 14.1 | - | - |
Table 2: Performance of Phenazine Photocatalysts
| Reaction Type | Catalyst | Substrate Scope | Quantum Yield (Φ) | Turnover Number (TON) | Turnover Frequency (TOF) | Reference |
| Benzyl Alcohol Oxidation | Ruthenium(II)-phenazine complex | Aromatic alcohols | 4.0% | 240 (in 10h) | - | [3] |
| H₂O₂ Production | Phenazine-based Conjugated Microporous Polymer | Water and Oxygen | 9.37% (at 420 nm) | - | 5142 µmol g⁻¹ h⁻¹ (rate) | |
| C-H Cyanation | Disubstituted Phenazine | Tetrahydroisoquinolines | Moderate to high yields reported, no quantitative Φ | - | - |
Photophysical and Electrochemical Properties
The photocatalytic activity is intrinsically linked to the photophysical and electrochemical properties of the catalyst.
Table 3: Photophysical and Redox Properties of Acridine and Phenazine Derivatives
| Catalyst Class | Derivative | Excitation Wavelength (λmax) | Excited State Lifetime (τ) | Excited State Potential (V vs. SCE) | Reference |
| Acridine | 3,6-di-t-butyl-9-mesitylacridine/Yb(OTf)₃ | Visible | - | Ered = +2.07 to +2.38 | [4] |
| Mes-Acr• (radical) | 390 nm | ~100 ps (D₁) | Eox = -2.91 (D₁), -3.36 (TICT) | ||
| Phenazine | 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | 318-390 nm | 135 ps (S₁ in DMF) | - | [5] |
| N-monoarylated dihydrophenazine | - | - | Eox = -2.25 | ||
| Oxidized N-monoarylated phenazine | 462 nm | - | Ered = +2.13 |
Mechanistic Overview and Experimental Workflows
Acridine Photocatalysis: The Power of PCET
Acridine photocatalysts, particularly 9-aryl derivatives, are well-known for their ability to activate carboxylic acids via a proton-coupled electron transfer (PCET) mechanism from their singlet excited state.[2] This avoids the need for pre-activation of the carboxylic acid, making it a highly atom-economical process.
Caption: General photocatalytic cycle for acridine-mediated decarboxylative functionalization.
Phenazine Photocatalysis: Versatility in Redox Processes
Phenazine derivatives can act as potent photocatalysts in a variety of transformations. Dihydrophenazines are strongly reducing in their excited state and are effective in processes like atom transfer radical polymerization (ATRP).[5] Their oxidized counterparts can act as photooxidants. Phenazines integrated into larger systems, such as metal complexes or polymers, have shown efficacy in alcohol oxidation and H₂O₂ production.
Caption: Simplified mechanism for phenazine-catalyzed oxidation.
Experimental Protocols
Synthesis of a 9-Aryl-Acridine Photocatalyst
A common method for the synthesis of 9-arylacridines involves a nickel-catalyzed Negishi-type cross-coupling reaction.
Materials:
-
9-Chloroacridine
-
Organozinc reagent (e.g., Aryl-ZnCl)
-
[NiCl₂(PPh₃)₂]
-
Anhydrous solvent (e.g., THF or diglyme)
Procedure:
-
To a solution of 9-chloroacridine (1.0 equiv) and [NiCl₂(PPh₃)₂] (5-10 mol%) in the chosen anhydrous solvent under an inert atmosphere, add the organozinc reagent (1.5-2.0 equiv).
-
Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 9-arylacridine.
General Procedure for Acridine-Photocatalyzed Decarboxylative Conjugate Addition[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Michael acceptor (1.5 equiv)
-
Acridine photocatalyst (e.g., 9-(o-chlorophenyl)acridine, 1-5 mol%)
-
Copper catalyst (e.g., Cu(OAc)₂, 5-10 mol%)
-
Ligand (e.g., a diamine, 10-20 mol%)
-
Base (e.g., an amine, 1.5 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
In an oven-dried vial, combine the carboxylic acid, Michael acceptor, acridine photocatalyst, copper catalyst, ligand, and base.
-
Add the anhydrous solvent and degas the mixture with argon for 10-15 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., 400 nm LED) at a controlled temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired product.
General Procedure for Phenazine-Photocatalyzed C-H Cyanation
Materials:
-
Substrate (e.g., N-aryl tetrahydroisoquinoline, 1.0 equiv)
-
Cyanide source (e.g., Trimethylsilyl cyanide - TMSCN)
-
Disubstituted phenazine photocatalyst (1-5 mol%)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a reaction vessel, add the substrate, phenazine photocatalyst, and solvent.
-
Add the cyanide source under an inert atmosphere.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature under an oxygen atmosphere (from air or a balloon).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, quench the reaction and work up appropriately.
-
Purify the crude product by column chromatography.
Conclusion
Both acridine and phenazine photocatalysts offer powerful, metal-free alternatives for a variety of organic transformations. Acridines excel in decarboxylative reactions due to their unique PCET mechanism, providing a direct route to functionalization from readily available carboxylic acids. Phenazines demonstrate broader applicability, with dihydrophenazine derivatives being highly effective photoreductants for applications like ATRP, and other phenazine systems showing promise in oxidative processes. The choice between these two classes of photocatalysts will ultimately depend on the specific transformation desired, with considerations for substrate scope, desired mechanism, and overall process efficiency. Further head-to-head comparative studies under standardized conditions are needed to fully delineate the relative advantages of each catalyst class for specific applications.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 10-Phenyl-9H-acridine: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 10-Phenyl-9H-acridine was found. The following disposal procedures are based on the SDS of the parent compound, Acridine, and related acridine derivatives. Acridine is classified as a hazardous substance that may cause cancer and is very toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be handled with extreme caution and disposed of as hazardous waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for guidance specific to your location and situation.
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected before use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Fully-buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container (e.g., a clearly marked polyethylene container) for "this compound waste".
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]
-
-
Waste Collection:
-
For solid this compound, carefully sweep up the material, avoiding dust generation, and place it in the designated waste container.
-
For solutions containing this compound, do not dispose of them down the drain.[2] Pour the solution into the designated waste container.
-
For contaminated labware (e.g., glassware, pipette tips), rinse them with a suitable solvent (consult your EHS department for an appropriate solvent) and collect the rinsate as hazardous waste. The cleaned labware can then be disposed of according to your laboratory's standard procedures.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all necessary information about the waste, including its identity and any known hazards.
-
-
Spill Management:
-
In the event of a small spill, and if you are trained to do so, absorb the spill with an inert material, sweep it up carefully, and place it in the designated hazardous waste container.
-
For larger spills, evacuate the area, restrict access, and immediately contact your EHS department or emergency response team.
-
Hazard and Disposal Summary for Acridine (Parent Compound)
The following table summarizes key data for Acridine, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Reference |
| Appearance | Pale yellow solid | [3] |
| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause cancer, Very toxic to aquatic life with long-lasting effects. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
| Environmental Precautions | Do not let product enter drains. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 10-Phenyl-9H-acridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 10-Phenyl-9H-acridine, a chemical compound utilized in various research and development applications. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risk to personnel and the environment. The information provided is based on the safety data for the closely related compound, 9-Phenylacridine, and general knowledge of the acridine chemical family.
Hazard Identification and Classification
Summary of Potential Hazards:
| Hazard Class | Category | Precautionary Statement |
| Acute toxicity, Oral | Harmful | Do not eat, drink or smoke when using this product. |
| Skin corrosion/irritation | Irritant | Causes skin irritation. |
| Serious eye damage/eye irritation | Irritant | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Respiratory tract irritation | May cause respiratory irritation. |
| Carcinogenicity (suspected) | Potential carcinogen | Obtain special instructions before use. |
| Hazardous to the aquatic environment, long-term hazard | Very toxic | Avoid release to the environment. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone activities. | Must meet ANSI Z87.1 standards. |
| Skin/Body | Laboratory coat. Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | For dusts, an N95 or higher-rated particulate respirator is recommended. For vapors, an organic vapor cartridge may be appropriate. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be well-ventilated.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spread of the spill. For solid spills, gently sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
